Esmolol acid hydrochloride
Description
Structure
3D Structure of Parent
Properties
CAS No. |
83356-60-9 |
|---|---|
Molecular Formula |
C15H24ClNO4 |
Molecular Weight |
317.81 g/mol |
IUPAC Name |
3-[4-[2-hydroxy-3-(propan-2-ylamino)propoxy]phenyl]propanoic acid;hydrochloride |
InChI |
InChI=1S/C15H23NO4.ClH/c1-11(2)16-9-13(17)10-20-14-6-3-12(4-7-14)5-8-15(18)19;/h3-4,6-7,11,13,16-17H,5,8-10H2,1-2H3,(H,18,19);1H |
InChI Key |
KIRQRJMXRCCUNZ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)NCC(COC1=CC=C(C=C1)CCC(=O)O)O.Cl |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide to the Mechanism of Action of Esmolol and its Primary Metabolite, Esmolol Acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
Esmolol (B25661) is an ultra-short-acting, cardioselective beta-1 adrenergic receptor antagonist utilized clinically for the rapid control of ventricular rate and blood pressure. Its therapeutic utility is defined by its rapid onset and offset of action, a direct consequence of its unique metabolic pathway. This technical guide provides a comprehensive overview of the molecular mechanism of action of esmolol and its principal metabolite, esmolol acid (ASL-8123), focusing on receptor affinity, downstream signaling, and the experimental methodologies used to elucidate these properties. All quantitative data are presented in structured tables for clarity, and key pathways and experimental workflows are visualized using Graphviz diagrams.
Introduction
Esmolol hydrochloride is a Class II antiarrhythmic agent that exhibits high selectivity for beta-1 adrenergic receptors, which are predominantly located in cardiac tissue.[1] This selectivity, however, is dose-dependent, with beta-2 receptor antagonism occurring at higher concentrations.[2] The defining characteristic of esmolol is its rapid hydrolysis by red blood cell esterases to a significantly less active acid metabolite, ASL-8123, and methanol.[3] This metabolic pathway results in a very short elimination half-life for esmolol, allowing for precise and titratable clinical effects.[4]
Molecular Mechanism of Action
Receptor Binding and Selectivity
Esmolol exerts its pharmacological effects by competitively inhibiting the binding of endogenous catecholamines, such as epinephrine (B1671497) and norepinephrine, to beta-1 adrenergic receptors.[1] This antagonism prevents the activation of the receptor and its downstream signaling cascade. The affinity of esmolol and its acid metabolite for beta-1 and beta-2 adrenergic receptors has been quantified through radioligand binding assays.
Table 1: Receptor Binding Affinity of Esmolol and Esmolol Acid (ASL-8123)
| Compound | Receptor | Species | Parameter | Value | Reference(s) |
| Esmolol | Beta-1 Adrenergic | Human | Ki | 194 nM | [5] |
| Esmolol | Beta-2 Adrenergic | Human | Ki | 5.8 µM | [5] |
| Esmolol Acid (ASL-8123) | Beta-Adrenergic | Guinea Pig | pA2 | 3.73 | [6] |
| Esmolol Acid (ASL-8123) | Beta-1 Adrenergic | - | Relative Potency | ~1,600-1,900 times less potent than esmolol | [6] |
| Esmolol Acid (ASL-8123) | Beta-1 & Beta-2 Adrenergic | - | Affinity | Very low and nonselective | [7] |
Downstream Signaling Pathway
The beta-1 adrenergic receptor is a G-protein coupled receptor (GPCR) that, upon activation by an agonist, couples to a stimulatory G-protein (Gs). This initiates a signaling cascade that ultimately leads to increased cardiac contractility (inotropy), heart rate (chronotropy), and conduction velocity (dromotropy). By blocking this initial step, esmolol effectively attenuates the sympathetic response in the heart.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. Esmolol and beta-adrenergic blockade - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Biochemical properties of blood esmolol esterase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. [Esmolol in anesthesiology: pharmacology and indications] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. selleckchem.com [selleckchem.com]
- 6. Beta-adrenoreceptor antagonist potency and pharmacodynamics of ASL-8123, the primary acid metabolite of esmolol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. go.drugbank.com [go.drugbank.com]
Esmolol Hydrochloride: A Comprehensive Technical Guide on Pharmacokinetics and Pharmacodynamics
For Researchers, Scientists, and Drug Development Professionals
Introduction
Esmolol (B25661) hydrochloride is a short-acting, cardioselective beta-1 adrenergic receptor antagonist.[1] It is administered intravenously and is primarily used for the short-term management of supraventricular tachycardia, including atrial fibrillation and atrial flutter, as well as for controlling hypertension and tachycardia in perioperative and other acute care settings.[1][2] Its unique pharmacokinetic profile, characterized by a rapid onset and a very short duration of action, allows for precise dose titration and rapid reversal of effects, making it a valuable tool in critical care medicine.[3][4] This technical guide provides an in-depth overview of the pharmacokinetics and pharmacodynamics of esmolol hydrochloride, complete with quantitative data, detailed experimental protocols, and visualizations of key pathways and workflows.
Pharmacokinetics
The pharmacokinetic profile of esmolol is distinguished by its rapid metabolism, leading to a short half-life and enabling tight control over its therapeutic effects.
Absorption and Distribution
Being administered intravenously, esmolol has 100% bioavailability. The onset of action is rapid, occurring within 60 seconds, and a steady-state concentration is typically achieved within 5 minutes of initiating an infusion.[1] If a loading dose is administered, a steady state can be reached in as little as 2 minutes.[1] Esmolol has a distribution half-life of approximately 2 minutes.[3][5]
Metabolism and Excretion
Esmolol is rapidly metabolized in the blood through hydrolysis of its ester linkage by esterases found in the cytosol of red blood cells.[5][6] This process is not dependent on plasma cholinesterases or red blood cell membrane acetylcholinesterases.[5] The primary metabolites are an acid metabolite (ASL-8123) and methanol.[7] The acid metabolite has approximately 1/1500th the activity of esmolol and is considered pharmacologically insignificant.[5] Due to this rapid metabolism, the elimination half-life of esmolol is very short, approximately 9 minutes.[3][5] Less than 2% of the unchanged drug is excreted in the urine.[5] The acid metabolite has a much longer elimination half-life of about 3.7 hours and is cleared by the kidneys.[5]
Quantitative Pharmacokinetic Data
The following table summarizes the key pharmacokinetic parameters of esmolol hydrochloride in adult and pediatric populations.
| Parameter | Adult | Pediatric (2-16 years) | Reference |
| Onset of Action | 1-2 minutes | Similar to adults | [8] |
| Time to Steady State | ~5 minutes (without loading dose) | ~5 minutes | [1] |
| ~2 minutes (with loading dose) | [1] | ||
| Distribution Half-Life (t½α) | ~2 minutes | 0.6 minutes | [3][5][9] |
| Elimination Half-Life (t½β) | ~9 minutes | 6.9 minutes | [3][5][9] |
| Volume of Distribution (Vd) | 3.4 L/kg | Not specified | [10] |
| Total Body Clearance (CL) | ~20 L/kg/hr or ~285 mL/min/kg | 119 ± 51 mL/min/kg | [4][6][9] |
| Protein Binding | 55% | Not specified | [5] |
Pharmacodynamics
Esmolol's pharmacodynamic effects are a direct consequence of its selective blockade of beta-1 adrenergic receptors, primarily located in the heart.
Mechanism of Action
Esmolol is a competitive antagonist of beta-1 adrenergic receptors.[1] By blocking these receptors, it inhibits the effects of catecholamines like epinephrine (B1671497) and norepinephrine.[11] This blockade leads to a decrease in heart rate (negative chronotropic effect), a reduction in the force of myocardial contraction (negative inotropic effect), and a slowing of atrioventricular conduction (negative dromotropic effect).[1][12] At higher doses, its selectivity for beta-1 receptors may decrease, leading to some blockade of beta-2 adrenergic receptors.[1]
Therapeutic Effects
The primary therapeutic effects of esmolol are the reduction of heart rate and blood pressure.[2] It is effective in controlling ventricular rate in patients with atrial fibrillation or atrial flutter and in managing tachycardia and hypertension during and after surgery.[1][4]
Quantitative Pharmacodynamic Data
The following table summarizes the key pharmacodynamic effects of esmolol hydrochloride.
| Parameter | Effect | Typical Dosage Range (Adults) | Reference |
| Heart Rate | Decrease | Loading Dose: 500 mcg/kg over 1 minMaintenance Infusion: 50-300 mcg/kg/min | [1][11] |
| Blood Pressure | Decrease | Loading Dose: 500 mcg/kg over 1 minMaintenance Infusion: 50-300 mcg/kg/min | [2][11] |
| Myocardial Contractility | Decrease | Not typically quantified in clinical practice | [1][12] |
| AV Conduction | Prolongation | Not typically quantified in clinical practice | [1] |
Experimental Protocols
Pharmacokinetic Study Protocol
Objective: To determine the pharmacokinetic profile of esmolol hydrochloride in healthy adult volunteers.
Methodology:
-
Subject Recruitment and Screening: Recruit healthy adult volunteers who meet the inclusion and exclusion criteria. Obtain informed consent.
-
Drug Administration: Administer a loading dose of esmolol hydrochloride (e.g., 500 mcg/kg) intravenously over 1 minute, followed by a constant infusion (e.g., 150 mcg/kg/min) for a specified duration (e.g., 4 hours).
-
Blood Sampling: Collect venous blood samples into tubes containing an appropriate anticoagulant and an esterase inhibitor (e.g., sodium fluoride) at the following time points: pre-dose (baseline), and at 5, 15, 30, 60, 120, 180, and 240 minutes during the infusion, and at 5, 10, 20, 30, 60, and 90 minutes after stopping the infusion.
-
Sample Processing: Immediately after collection, centrifuge the blood samples to separate the plasma. Store the plasma samples at -80°C until analysis.
-
Bioanalytical Method (LC-MS/MS):
-
Sample Preparation: Perform a liquid-liquid or solid-phase extraction of esmolol and an internal standard from the plasma samples.
-
Chromatography: Use a C18 reverse-phase HPLC column with a gradient mobile phase (e.g., acetonitrile (B52724) and water with formic acid).
-
Mass Spectrometry: Employ a tandem mass spectrometer with electrospray ionization (ESI) in positive ion mode. Monitor the specific parent-to-daughter ion transitions for esmolol and the internal standard.
-
-
Pharmacokinetic Analysis: Use non-compartmental analysis to determine the following pharmacokinetic parameters: clearance (CL), volume of distribution (Vd), elimination half-life (t½β), and area under the concentration-time curve (AUC).
Pharmacodynamic Study Protocol
Objective: To assess the effect of esmolol hydrochloride on heart rate and blood pressure in patients with supraventricular tachycardia.
Methodology:
-
Patient Recruitment and Screening: Recruit patients diagnosed with supraventricular tachycardia who meet the study's inclusion and exclusion criteria. Obtain informed consent.
-
Baseline Measurements: Continuously monitor the patient's heart rate using a 12-lead electrocardiogram (ECG) and blood pressure using a non-invasive automated oscillometric device for a baseline period (e.g., 15 minutes).
-
Drug Administration: Administer a loading dose of esmolol hydrochloride (e.g., 500 mcg/kg) intravenously over 1 minute, followed by a maintenance infusion (e.g., 50 mcg/kg/min).
-
Titration: If the target heart rate (e.g., <100 bpm) is not achieved after 5 minutes, administer a second loading dose and increase the maintenance infusion rate (e.g., to 100 mcg/kg/min). Continue to titrate the dose every 5 minutes as needed, up to a maximum maintenance dose (e.g., 300 mcg/kg/min).
-
Continuous Monitoring: Continue to continuously monitor heart rate and blood pressure throughout the infusion and for a period after the infusion is discontinued (B1498344) (e.g., 30 minutes).
-
Data Analysis: Analyze the changes in heart rate and blood pressure from baseline at each dose level. Determine the effective dose for achieving the target heart rate.
Visualizations
Signaling Pathway of Esmolol Hydrochloride
Caption: Signaling pathway of esmolol's antagonistic action.
Experimental Workflow for a Pharmacokinetic Study
Caption: Workflow of a typical esmolol pharmacokinetic study.
Experimental Workflow for a Pharmacodynamic Study
Caption: Workflow of a typical esmolol pharmacodynamic study.
Conclusion
Esmolol hydrochloride's distinct pharmacokinetic and pharmacodynamic properties make it an indispensable agent in the acute management of cardiovascular conditions. Its rapid onset, short half-life, and titratability allow for precise and individualized therapy. A thorough understanding of its pharmacology, as detailed in this guide, is crucial for its safe and effective use in clinical practice and for guiding future research and development in cardiovascular medicine.
References
- 1. Determination of esmolol and metabolite enantiomers within human plasma using chiral column chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Stereoselective RP-HPLC determination of esmolol enantiomers in human plasma after pre-column derivatization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Liquid chromatography-electrospray mass spectrometry (LC-MS) method for determination of esmolol concentration in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. socra.org [socra.org]
- 7. clinilaunchresearch.in [clinilaunchresearch.in]
- 8. Clinical pharmacokinetics and therapeutic efficacy of esmolol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Analysis of esmolol in human blood by high-performance liquid chromatography and its application to pharmacokinetic studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. uhluksprodwebstorage1.blob.core.windows.net [uhluksprodwebstorage1.blob.core.windows.net]
- 11. edwebcontent.ed.ac.uk [edwebcontent.ed.ac.uk]
- 12. Workflow to improve patient recruitment for clinical trials within hospital information systems – a case-study - PMC [pmc.ncbi.nlm.nih.gov]
Esmolol Hydrochloride: A Technical Guide to its Beta-1 Selective Antagonist Activity
For Researchers, Scientists, and Drug Development Professionals
Introduction
Esmolol (B25661) hydrochloride is a short-acting, intravenous, cardioselective beta-1 adrenergic receptor antagonist.[1][2] Its rapid onset and offset of action make it a valuable tool in clinical settings requiring tight control of heart rate and blood pressure.[3][4] This technical guide provides an in-depth analysis of the beta-1 selective antagonist activity of esmolol, detailing its binding affinity, in vitro and in vivo pharmacology, and the underlying signaling pathways. The information is presented to support research, scientific understanding, and drug development efforts in the field of cardiovascular pharmacology.
Core Pharmacology of Esmolol Hydrochloride
Esmolol competitively blocks the binding of catecholamines, such as epinephrine (B1671497) and norepinephrine, to beta-1 adrenergic receptors, which are predominantly located in cardiac tissue.[1][2] This antagonism leads to a reduction in heart rate (negative chronotropy), a decrease in myocardial contractility (negative inotropy), and a slowing of atrioventricular conduction (negative dromotropy).[2] A key characteristic of esmolol is its cardioselectivity, meaning it has a higher affinity for beta-1 receptors compared to beta-2 receptors, which are primarily found in bronchial and vascular smooth muscle.[4][5] This selectivity minimizes the risk of bronchoconstriction, a potential side effect of non-selective beta-blockers.[2] However, this selectivity is dose-dependent and can be diminished at higher concentrations.[5]
Quantitative Analysis of Beta-1 Selectivity
The beta-1 selective nature of esmolol has been quantified through various in vitro and in vivo studies. The following tables summarize key quantitative data regarding its binding affinity, selectivity, and pharmacodynamic effects.
Table 1: In Vitro Binding Affinity and Selectivity of Esmolol
| Receptor Subtype | Ligand | Species | Preparation | Ki (nM) | Selectivity Ratio (β2 Ki / β1 Ki) | Reference |
| Human β1 | Esmolol | Human | Recombinant Cells | 194 | 30 | (5) |
| Human β2 | Esmolol | Human | Recombinant Cells | 5800 | (5) | |
| Beta-1 | Esmolol | - | - | - | 34-fold higher affinity for β1 | (21) |
Table 2: Pharmacokinetic and Pharmacodynamic Properties of Esmolol
| Parameter | Species | Value | Reference |
| Half-life (t1/2) | Human | ~9 minutes | [3][5] |
| Onset of Action | Human | 60-120 seconds | [2][6] |
| Duration of Action | Human | 10-30 minutes after stopping infusion | (8) |
| EC50 (Heart Rate Reduction) | Human | 113 µg/kg/min (during exercise) | (4) |
| EC50 (Systolic BP Reduction) | Human | 134 µg/kg/min (during exercise) | (4) |
Signaling Pathways
The primary mechanism of action of esmolol is the antagonism of the beta-1 adrenergic receptor signaling cascade. The canonical pathway involves the Gs protein-coupled receptor activation of adenylyl cyclase, leading to the production of cyclic AMP (cAMP) and subsequent activation of Protein Kinase A (PKA).
Experimental Protocols
Detailed methodologies are crucial for the accurate assessment of the beta-1 selective antagonist activity of esmolol. The following sections provide outlines for key in vitro and in vivo experimental protocols.
In Vitro Radioligand Binding Assay
This protocol is designed to determine the binding affinity (Ki) of esmolol for beta-1 and beta-2 adrenergic receptors.
Methodology:
-
Membrane Preparation:
-
Culture cells stably expressing human beta-1 or beta-2 adrenergic receptors.
-
Harvest cells and homogenize in a cold lysis buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4) with protease inhibitors.
-
Centrifuge the homogenate at low speed to remove nuclei and cellular debris.
-
Centrifuge the supernatant at high speed (e.g., 40,000 x g) to pellet the membranes.
-
Wash the membrane pellet and resuspend in assay buffer. Determine protein concentration using a suitable method (e.g., BCA assay).
-
-
Competition Binding Assay:
-
In a 96-well plate, add a fixed concentration of a suitable radioligand (e.g., [125I]-Iodocyanopindolol) to each well.
-
Add increasing concentrations of unlabeled esmolol to the wells.
-
To determine non-specific binding, add a high concentration of a non-selective beta-blocker (e.g., propranolol) to a set of wells.
-
Initiate the binding reaction by adding the membrane preparation to each well.
-
Incubate at a controlled temperature (e.g., 25°C) for a sufficient time to reach equilibrium (e.g., 60-90 minutes).
-
-
Separation and Quantification:
-
Terminate the binding reaction by rapid vacuum filtration through glass fiber filters, separating bound from free radioligand.
-
Wash the filters with ice-cold wash buffer to remove unbound radioligand.
-
Measure the radioactivity retained on the filters using a gamma counter.
-
-
Data Analysis:
-
Plot the percentage of specific binding against the logarithm of the esmolol concentration to generate a competition curve.
-
Determine the IC50 value (the concentration of esmolol that inhibits 50% of specific radioligand binding) using non-linear regression analysis.
-
Calculate the inhibitory constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
In Vitro Functional Assay (cAMP Accumulation)
This assay measures the ability of esmolol to antagonize agonist-induced cyclic AMP (cAMP) production, a downstream effect of beta-1 adrenergic receptor activation.
Methodology:
-
Cell Culture and Plating:
-
Culture cells expressing the beta-1 adrenergic receptor (e.g., CHO-K1 cells).
-
Plate the cells in a 96-well plate and allow them to adhere overnight.
-
-
Assay Procedure:
-
Wash the cells with assay buffer.
-
Pre-incubate the cells with varying concentrations of esmolol for a defined period.
-
Stimulate the cells with a fixed concentration of a beta-agonist (e.g., isoproterenol) at its EC80 concentration.
-
Incubate for a specific time to allow for cAMP accumulation.
-
Lyse the cells and measure the intracellular cAMP levels using a commercially available cAMP assay kit (e.g., HTRF, ELISA).
-
-
Data Analysis:
-
Plot the cAMP response against the logarithm of the esmolol concentration.
-
Determine the IC50 value for the inhibition of agonist-induced cAMP production.
-
This provides a functional measure of esmolol's antagonist potency.
-
In Vivo Animal Studies
In vivo studies in animal models are essential to confirm the beta-1 selective antagonist activity of esmolol in a physiological setting.
Methodology (Conscious Instrumented Dog Model): [7]
-
Animal Model:
-
Experimental Protocol:
-
Establish a baseline by recording cardiovascular parameters.
-
Induce cardiovascular stimulation with an intravenous infusion of a non-selective beta-agonist like isoproterenol at incremental doses.[7]
-
Administer an intravenous infusion of esmolol at various doses (e.g., 25 and 250 µg/kg/min).[7]
-
During esmolol infusion, repeat the isoproterenol challenge.
-
Continuously monitor heart rate, systolic and diastolic blood pressure, and left ventricular dP/dtmax.[7]
-
-
Data Analysis:
-
Compare the dose-response curves to isoproterenol before and after esmolol administration.
-
A significant reduction in the isoproterenol-induced increase in heart rate and dP/dtmax with minimal effect on the isoproterenol-induced decrease in diastolic blood pressure indicates beta-1 selectivity.[7]
-
Methodology (Porcine Myocardial Ischemia Model): [6]
-
Animal Model:
-
Experimental Protocol:
-
Data Analysis:
-
Assess infarct size and cardiac function (e.g., left ventricular ejection fraction) at different time points post-reperfusion using techniques like cardiac magnetic resonance (CMR).[6]
-
A reduction in infarct size and improvement in cardiac function in the esmolol-treated group would demonstrate its cardioprotective effects, which are primarily mediated through beta-1 blockade.[6]
-
Conclusion
Esmolol hydrochloride is a well-characterized beta-1 selective adrenergic receptor antagonist with a rapid onset and short duration of action. Its cardioselectivity has been established through rigorous in vitro binding and functional assays, as well as in vivo animal models. The quantitative data on its binding affinity and pharmacodynamic effects provide a solid foundation for its clinical use and for further research into its therapeutic applications. The detailed experimental protocols outlined in this guide offer a framework for the continued investigation and development of beta-1 selective antagonists in cardiovascular medicine.
References
- 1. Electrophysiologic, cardiohemodynamic and beta-blocking actions of a new ultra-short-acting beta-blocker, ONO-1101, assessed by the in vivo canine model in comparison with esmolol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Esmolol - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. [Esmolol in anesthesiology: pharmacology and indications] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Esmolol and beta-adrenergic blockade - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Cardioprotective effect of the short-acting beta-blocker esmolol in experimental ischemia/reperfusion - Revista Española de Cardiología (English Edition) [revespcardiol.org]
- 7. Esmolol: effects on isoprenaline- and exercise-induced cardiovascular stimulation in conscious dogs - PubMed [pubmed.ncbi.nlm.nih.gov]
What is the half-life of esmolol acid hydrochloride?
An In-depth Technical Guide to the Pharmacokinetics of Esmolol (B25661) and its Acid Metabolite
This technical guide provides a comprehensive overview of the pharmacokinetic properties of esmolol hydrochloride, with a specific focus on the half-life of its primary active metabolite, esmolol acid (ASL-8123). Designed for researchers, scientists, and drug development professionals, this document synthesizes key quantitative data, details experimental methodologies, and illustrates the metabolic pathway.
Pharmacokinetic Profile: Esmolol and Esmolol Acid
Esmolol is an ultra-short-acting, cardioselective beta-1 receptor antagonist. Its rapid metabolism is a key feature of its clinical profile, allowing for precise dose titration. The primary route of metabolism is hydrolysis by red blood cell esterases into a primary acid metabolite and methanol. This rapid enzymatic degradation results in a very short half-life for the parent drug.
The principal metabolite, esmolol acid (ASL-8123), is significantly less active than esmolol (approximately 1/1500th the activity) and is cleared by the kidneys. The half-life of this acid metabolite is considerably longer than that of the parent compound.
Quantitative Pharmacokinetic Data
The following tables summarize the key pharmacokinetic parameters for esmolol and its acid metabolite, compiled from various studies.
Table 1: Pharmacokinetic Parameters of Esmolol
| Parameter | Value | Units | Population |
| Elimination Half-Life (t½) | ~9 | minutes | Healthy Adults |
| Clearance (Cl) | ~20 | L/kg/hr | Healthy Adults |
| Volume of Distribution (Vd) | ~3.4 | L/kg | Healthy Adults |
Table 2: Pharmacokinetic Parameters of Esmolol Acid (ASL-8123)
| Parameter | Value | Units | Population |
| Elimination Half-Life (t½) | ~3.7 | hours | Healthy Adults |
| Clearance (Cl) | Not Applicable (renal excretion) | - | - |
| Volume of Distribution (Vd) | ~0.4 | L/kg | Healthy Adults |
Metabolic Pathway of Esmolol
Esmolol's rapid therapeutic effect is terminated by its metabolism. The ester linkage in the esmolol molecule is susceptible to hydrolysis by esterases located in the cytosol of red blood cells. This enzymatic action swiftly converts esmolol into esmolol acid and methanol, effectively inactivating the drug.
Caption: Metabolic conversion of Esmolol to its acid metabolite.
Experimental Protocols
The determination of the half-life and other pharmacokinetic parameters of esmolol and its acid metabolite involves the collection of serial blood samples and their analysis using validated analytical methods.
Study Design and Sample Collection
-
Study Population: Healthy adult volunteers or patient populations under specific clinical conditions.
-
Drug Administration: Esmolol hydrochloride is administered as a continuous intravenous infusion.
-
Blood Sampling: Serial blood samples are collected at predetermined time points during and after the infusion. Samples are typically collected in tubes containing an esterase inhibitor (e.g., sodium fluoride) to prevent ex vivo degradation of esmolol.
-
Sample Processing: Plasma is separated from whole blood by centrifugation at low temperatures. The plasma samples are then stored frozen until analysis.
Analytical Methodology: Quantification of Esmolol and Esmolol Acid
A common method for the simultaneous quantification of esmolol and esmolol acid in plasma is High-Performance Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS).
-
Sample Preparation:
-
Thaw plasma samples on ice.
-
An internal standard (e.g., a deuterated analog of esmolol or a compound with similar chemical properties) is added to a known volume of plasma.
-
Proteins are precipitated by the addition of a solvent like acetonitrile (B52724).
-
The sample is vortexed and then centrifuged to pellet the precipitated proteins.
-
The supernatant is transferred to a clean tube and may be further purified by solid-phase extraction (SPE) or liquid-liquid extraction.
-
The final extract is evaporated to dryness and reconstituted in the mobile phase for injection into the LC-MS/MS system.
-
-
LC-MS/MS Conditions:
-
Liquid Chromatography: A reverse-phase C18 column is typically used to separate esmolol and esmolol acid from other plasma components. A gradient elution with a mobile phase consisting of an aqueous component (e.g., water with formic acid) and an organic component (e.g., acetonitrile or methanol) is employed.
-
Mass Spectrometry: A tandem mass spectrometer operating in positive electrospray ionization (ESI) mode is used for detection. The instrument is set to monitor specific precursor-to-product ion transitions for esmolol, esmolol acid, and the internal standard (Multiple Reaction Monitoring - MRM).
-
Pharmacokinetic Analysis
-
The plasma concentration-time data for esmolol and esmolol acid are analyzed using non-compartmental or compartmental pharmacokinetic models.
-
The elimination half-life (t½) is calculated from the terminal elimination rate constant (λz), which is determined from the slope of the log-linear portion of the plasma concentration-time curve. The formula used is: t½ = ln(2) / λz.
-
Other pharmacokinetic parameters such as clearance (Cl) and volume of distribution (Vd) are also calculated from the concentration-time data and the administered dose.
Caption: Workflow for pharmacokinetic analysis of Esmolol.
For Researchers, Scientists, and Drug Development Professionals
An In-depth Technical Guide to Esmolol (B25661) Acid Hydrochloride: Chemical Structure and Properties
Introduction
Esmolol acid hydrochloride is the primary, active metabolite of esmolol hydrochloride, a cardioselective beta-1 adrenergic receptor antagonist.[1] Esmolol is known for its rapid onset and very short duration of action, making it crucial in acute clinical settings for controlling heart rate.[2] The rapid hydrolysis of esmolol in the bloodstream by red blood cell esterases leads to the formation of esmolol acid and methanol.[1][2] This technical guide provides a comprehensive overview of the chemical structure and physicochemical and pharmacological properties of this compound.
Chemical Structure and Identification
This compound is chemically known as 3-[4-[2-hydroxy-3-(propan-2-ylamino)propoxy]phenyl]propanoic acid;hydrochloride.[2]
Chemical Structure Diagram
Caption: Chemical structure of this compound.
Physicochemical Properties
The following table summarizes the key physicochemical properties of this compound.
| Property | Value | Reference(s) |
| CAS Number | 83356-60-9 | [1][2][3] |
| Molecular Formula | C₁₅H₂₄ClNO₄ (or C₁₅H₂₃NO₄ • HCl) | [1][2] |
| Molecular Weight | 317.81 g/mol | [2] |
| IUPAC Name | 3-[4-[2-hydroxy-3-(propan-2-ylamino)propoxy]phenyl]propanoic acid;hydrochloride | [2][] |
| Appearance | White to Off-white Solid | [] |
| Solubility | Soluble in PBS (pH 7.2): 5 mg/mlSoluble in DMSO, Methanol | [1][] |
| InChI | InChI=1S/C15H23NO4.ClH/c1-11(2)16-9-13(17)10-20-14-6-3-12(4-7-14)5-8-15(18)19;/h3-4,6-7,11,13,16-17H,5,8-10H2,1-2H3,(H,18,19);1H | [1][2] |
| InChI Key | KIRQRJMXRCCUNZ-UHFFFAOYSA-N | [1][2] |
| Canonical SMILES | CC(C)NCC(COC1=CC=C(C=C1)CCC(=O)O)O.Cl | [2] |
Pharmacological Properties and Mechanism of Action
Esmolol acid is an active metabolite of the β1-adrenergic receptor antagonist, esmolol.[1] It functions by selectively blocking beta-1 adrenergic receptors, primarily located in the heart muscle. This blockade leads to a reduction in the force and rate of cardiac contractions.[2]
The mechanism involves competitive antagonism of catecholamines like epinephrine (B1671497) and norepinephrine (B1679862) at the β1-receptors.[2][5] This action results in decreased heart rate (negative chronotropic effect), reduced myocardial contractility (negative inotropic effect), and slowed conduction through the atrioventricular (AV) node (negative dromotropic effect).[5][6]
Signaling Pathway
The antagonism of the β1-adrenergic receptor by esmolol acid interrupts the canonical Gs protein-coupled signaling pathway.
Caption: β1-Adrenergic Receptor Signaling Pathway Antagonism by Esmolol Acid.
Experimental Protocols
Detailed experimental protocols are essential for the accurate characterization of this compound.
1. High-Performance Liquid Chromatography (HPLC) for Purity and Quantification
A stability-indicating HPLC method is used to determine the purity of esmolol hydrochloride and to quantify it in the presence of its synthetic intermediates and degradation products.[7][8]
-
Column: Microparticulate (10-μm) cyano-bonded silica-packed column.[8]
-
Mobile Phase: A mixture of acetonitrile, 0.005 M sodium acetate, and acetic acid (15:84:1).[8]
-
Flow Rate: 2 mL/min.[8]
-
Detection: UV absorbance at 280 nm.[8]
-
Internal Standard: 2-p-chlorophenyl-2-methylpropanol.[8]
-
Validation: The method should be validated for linearity, accuracy, precision, and specificity according to ICH guidelines.[9]
2. In Vitro Assay for β1-Adrenoceptor Antagonism
The antagonist potency of esmolol acid can be determined by its ability to inhibit the effects of a β-agonist, such as isoproterenol, on isolated heart tissue.[1]
-
Tissue Preparation: Isolated guinea pig right atria are used.
-
Procedure: The atria are mounted in an organ bath, and the spontaneous beating rate is recorded. Isoproterenol is added to induce an increase in the beating rate. Esmolol acid is then introduced at various concentrations to determine its inhibitory effect.
-
Data Analysis: The antagonist potency is expressed as the pA2 value, which was found to be 3.73 for esmolol acid.[1]
3. Synthesis of Esmolol Hydrochloride and Formation of Esmolol Acid
Esmolol hydrochloride can be synthesized from 3-[4-(2,3-epoxypropoxy)phenyl]methyl propionate.[2][10]
Caption: Synthetic and Metabolic Workflow for this compound.
Conclusion
This compound, as the active metabolite of esmolol, plays a significant role in the pharmacological effects observed after the administration of the parent drug. Its properties as a selective β1-adrenergic receptor antagonist are central to its clinical relevance. The data and protocols presented in this guide offer a foundational resource for researchers and professionals in drug development and cardiovascular pharmacology.
References
- 1. caymanchem.com [caymanchem.com]
- 2. smolecule.com [smolecule.com]
- 3. Esmolol Acid HCl - CAS - 83356-60-9 | Axios Research [axios-research.com]
- 5. What is the mechanism of Esmolol Hydrochloride? [synapse.patsnap.com]
- 6. Esmolol - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. ptacts.uspto.gov [ptacts.uspto.gov]
- 8. High-performance liquid chromatographic method for the determination of esmolol hydrochloride - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. ijpsr.com [ijpsr.com]
- 10. CN1074763C - Process for synthesizing and refining esmolol hydrochloride - Google Patents [patents.google.com]
The Rapid Metabolism of Esmolol Hydrochloride: A Technical Guide to its Conversion to an Acid Metabolite and Methanol
For Researchers, Scientists, and Drug Development Professionals
Introduction
Esmolol (B25661) hydrochloride is an ultra-short-acting, cardioselective beta-1 adrenergic receptor antagonist. Its therapeutic appeal lies in its rapid onset and offset of action, a characteristic governed by its unique metabolic pathway. This technical guide provides an in-depth exploration of the metabolism of esmolol to its primary acid metabolite, ASL-8123, and methanol (B129727). It includes a compilation of quantitative pharmacokinetic data, detailed experimental protocols for the analysis of esmolol and its metabolites, and visualizations of the metabolic processes.
Core Metabolism
Esmolol undergoes rapid hydrolysis of its ester linkage, a reaction catalyzed by esterases. This biotransformation results in the formation of an acid metabolite (ASL-8123) and methanol.[1][2] Contrary to earlier understanding which primarily implicated red blood cell (RBC) cytosol esterases, recent research has highlighted the predominant role of other enzymes. The primary catalysts are now understood to be human carboxylesterase 1 (hCE1), found in white blood cells and the liver, and acyl protein thioesterterase 1 (APT1) in the liver.[3] The contribution of RBC esterases is considered minimal.[3] The acid metabolite, ASL-8123, possesses significantly lower beta-blocking activity than the parent drug.[4] While methanol is a byproduct of this metabolism, its concentrations during therapeutic use are generally considered to be within safe limits.[5]
Quantitative Data Presentation
The following tables summarize the key pharmacokinetic parameters of esmolol and its acid metabolite, ASL-8123, as well as data on urinary excretion and observed methanol concentrations.
Table 1: Pharmacokinetic Parameters of Esmolol and its Acid Metabolite (ASL-8123) in Healthy Adults
| Parameter | Esmolol | ASL-8123 (Acid Metabolite) | Reference(s) |
| Elimination Half-life (t½) | ~9 minutes | ~3.7 hours | [2] |
| Total Body Clearance (CL) | ~285 mL/min/kg | 1.28 mL/min/kg | [2] |
| Volume of Distribution (Vd) | ~3.4 L/kg | 0.411 L/kg | [2] |
| Protein Binding | 55% | 10% | [2] |
Table 2: Pharmacokinetic Parameters of Esmolol and ASL-8123 in Special Populations
| Population | Parameter | Esmolol | ASL-8123 (Acid Metabolite) | Reference(s) |
| Pediatric (2-16 years) | Elimination Half-life (t½) | ~6.9 minutes | - | [6] |
| Total Body Clearance (CL) | ~119 mL/min/kg | - | [6] | |
| Patients with Hepatic Cirrhosis | No significant difference compared to healthy controls for both esmolol and ASL-8123 | [7] | ||
| Patients with Renal Failure (on dialysis) | Elimination Half-life (t½) | ~7.1-8.0 minutes | >42 hours | [5] |
| Total Body Clearance (CL) | ~250-265 mL/min/kg | - | [5] |
Table 3: Urinary Excretion of Esmolol and ASL-8123
| Compound | Percentage of Administered Dose Excreted in Urine | Timeframe | Reference(s) |
| Unchanged Esmolol | < 2% | 24 hours | [8] |
| ASL-8123 (Acid Metabolite) | ~73-88% | 24 hours | [8][9] |
Table 4: Enzymatic Kinetics of Esmolol Hydrolysis
| Enzyme Source | Km (mM) | Vmax (nmol/min/mg protein) | Reference(s) |
| Recombinant human Carboxylesterase 1 (hCE1) | 1.02 ± 0.14 | 481 ± 30 | [10] |
| Human Liver Microsomes | 1.42 ± 0.02 | 1410 ± 16 | [10] |
Table 5: Reported Blood Methanol Concentrations Following Esmolol Infusion
| Study Population | Esmolol Infusion Details | Peak Methanol Concentration | Reference(s) |
| Case Report: 14-year-old female | Prolonged infusion post-pheochromocytoma resection | 10 mmol/L | [11] |
Experimental Protocols
This section provides detailed methodologies for key experiments related to the study of esmolol metabolism.
In Vitro Hydrolysis of Esmolol in Human Blood Fractions
Objective: To determine the rate of esmolol hydrolysis in different components of human blood.
Methodology:
-
Blood Fractionation:
-
Collect whole blood from healthy volunteers in tubes containing an anticoagulant (e.g., EDTA).
-
To isolate plasma, centrifuge the whole blood at a low speed (e.g., 1,500 x g for 15 minutes at 4°C). Carefully collect the supernatant (plasma).
-
To isolate white blood cells (WBCs) and platelets, use a density gradient centrifugation method (e.g., Ficoll-Paque). Layer the whole blood over the density gradient medium and centrifuge. The layer containing mononuclear cells (lymphocytes and monocytes) and platelets can then be carefully collected.
-
To isolate red blood cells (RBCs), wash the remaining cell pellet with an isotonic buffer (e.g., PBS) multiple times, with centrifugation and removal of the supernatant after each wash.
-
-
Hydrolysis Assay:
-
Incubate a known concentration of esmolol hydrochloride with each blood fraction (plasma, isolated WBCs/platelets, and washed RBCs) in a suitable buffer (e.g., phosphate-buffered saline, pH 7.4) at 37°C in a shaking water bath.
-
At various time points (e.g., 0, 5, 15, 30, 60 minutes), collect aliquots of the reaction mixture.
-
Immediately stop the enzymatic reaction by adding a quenching agent, such as a strong acid (e.g., perchloric acid) or an organic solvent (e.g., acetonitrile).
-
Process the samples for analysis by HPLC to determine the remaining concentration of esmolol and the formation of ASL-8123.
-
Quantification of Esmolol and ASL-8123 by High-Performance Liquid Chromatography (HPLC)
Objective: To determine the concentrations of esmolol and its acid metabolite in biological samples.
Methodology:
-
Sample Preparation:
-
To plasma or other biological samples, add an internal standard.
-
Precipitate proteins by adding a solvent like acetonitrile (B52724).
-
Vortex the mixture and then centrifuge at high speed (e.g., 10,000 x g for 10 minutes) to pellet the precipitated proteins.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the residue in the mobile phase for injection into the HPLC system.
-
-
HPLC Conditions (Example):
-
Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[4][12]
-
Mobile Phase: A mixture of acetonitrile and a buffer such as 0.01N potassium dihydrogen orthophosphate in water (pH adjusted to 4.8).[4]
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10-20 µL.
-
Column Temperature: 30°C.[4]
-
-
Data Analysis:
-
Construct a standard curve using known concentrations of esmolol and ASL-8123.
-
Quantify the concentrations in the unknown samples by comparing their peak areas (or heights) to those of the standards.
-
Quantification of Methanol in Blood by Gas Chromatography-Mass Spectrometry (GC-MS)
Objective: To measure the concentration of methanol in blood samples.
Methodology:
-
Sample Preparation (Headspace Analysis):
-
Place a small volume of whole blood (e.g., 100-200 µL) into a headspace vial.[13]
-
Add an internal standard (e.g., deuterated methanol or another volatile alcohol not present in the sample).
-
Seal the vial and heat it at a controlled temperature (e.g., 65°C) for a specific time to allow volatile compounds, including methanol, to partition into the headspace.[13]
-
-
GC-MS Conditions (Example):
-
Injection: Use a heated gas-tight syringe to inject a sample of the headspace vapor into the GC inlet.
-
GC Column: A capillary column suitable for volatile compound analysis (e.g., DB-5MS).[13]
-
Carrier Gas: Helium.[13]
-
Oven Temperature Program: An isothermal or programmed temperature ramp to separate the volatile compounds.
-
Mass Spectrometer: Operate in electron ionization (EI) mode and monitor for characteristic ions of methanol and the internal standard.
-
-
Data Analysis:
-
Generate a calibration curve by analyzing standards with known methanol concentrations.
-
Calculate the methanol concentration in the blood samples based on the ratio of the methanol peak area to the internal standard peak area.
-
Visualizations
Metabolic Pathway of Esmolol Hydrochloride
Caption: Metabolic conversion of esmolol to its primary metabolites.
Experimental Workflow for Esmolol Hydrolysis Analysis
References
- 1. accessdata.fda.gov [accessdata.fda.gov]
- 2. reference.medscape.com [reference.medscape.com]
- 3. Blood Fractionation Protocol for Collection of White Blood Cells | Thermo Fisher Scientific - HK [thermofisher.com]
- 4. Beta-adrenoreceptor antagonist potency and pharmacodynamics of ASL-8123, the primary acid metabolite of esmolol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Pharmacokinetics of esmolol and ASL-8123 in renal failure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Pharmacokinetics of esmolol in hepatic disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. accessdata.fda.gov [accessdata.fda.gov]
- 9. Metabolism and urinary excretion of esmolol in humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Esterases Involved in the Rapid Bioconversion of Esmolol after Intravenous Injection in Humans [jstage.jst.go.jp]
- 11. Methanol toxicity following esmolol infusion in a post-operative case of pheochromocytoma resection - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Stereoselective RP-HPLC determination of esmolol enantiomers in human plasma after pre-column derivatization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. SPME-GC/MS Analysis of Methanol in Biospecimen by Derivatization with Pyran Compound - PMC [pmc.ncbi.nlm.nih.gov]
Esmolol Acid Hydrochloride: A Technical Guide to Receptor Binding Affinity
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the receptor binding affinity of esmolol (B25661) and its primary metabolite, esmolol acid (ASL-8123). This document details the quantitative binding characteristics, the experimental protocols used to determine these affinities, and the relevant signaling pathways.
Introduction
Esmolol hydrochloride is an ultra-short-acting, cardioselective beta-1 adrenergic receptor antagonist.[1][2][3] Its primary therapeutic action is the competitive blockade of beta-1 receptors, predominantly located in cardiac tissue.[1] This selectivity makes it a valuable tool in clinical settings requiring rapid and titratable beta-blockade with minimal off-target effects. Esmolol is rapidly hydrolyzed by red blood cell esterases to its acid metabolite, ASL-8123, which has substantially lower pharmacological activity.[4][5] Understanding the precise binding affinities of esmolol and its metabolite is crucial for predicting its clinical efficacy and safety profile.
Receptor Binding Affinity Data
The binding affinity of esmolol and its primary metabolite, esmolol acid (ASL-8123), for beta-1 and beta-2 adrenergic receptors has been determined through in vitro radioligand binding assays. Esmolol demonstrates a clear selectivity for the beta-1 adrenergic receptor.
| Compound | Receptor | Species | Assay Type | Affinity Metric | Value | Selectivity (β2/β1) |
| Esmolol | Human β1-Adrenergic | Human | Competitive Binding | Ki | 194 nM[6] | ~30-fold[5][6] |
| Human β2-Adrenergic | Human | Competitive Binding | Ki | 5.8 µM (5800 nM)[6] | ||
| Esmolol Acid (ASL-8123) | β-Adrenergic | Guinea Pig | Functional Assay (pA2) | pA2 | 3.73[4] | Significantly Lower |
| β-Adrenergic | - | Potency Comparison | - | ~1,600-1,900 times less potent than esmolol[4] |
Experimental Protocols
The determination of receptor binding affinity for compounds like esmolol is primarily achieved through competitive radioligand binding assays. This technique measures the ability of an unlabeled compound (the "competitor," e.g., esmolol) to displace a radiolabeled ligand that is known to bind with high affinity and specificity to the target receptor.[7][8][9]
General Protocol for Competitive Radioligand Binding Assay
This protocol outlines the key steps for determining the binding affinity of a test compound for beta-adrenergic receptors.
1. Membrane Preparation:
-
Tissues or cells expressing the target beta-adrenergic receptors (e.g., CHO-K1 cells stably expressing human β1 or β2 receptors) are homogenized in a cold lysis buffer (e.g., 50mM Tris-HCl, 5 mM MgCl2, 5 mM EDTA, with protease inhibitors).[10][11]
-
The homogenate is subjected to differential centrifugation to isolate the membrane fraction containing the receptors.[8][10]
-
The final membrane pellet is resuspended in a suitable buffer, and the protein concentration is determined using a standard protein assay (e.g., BCA assay).[10]
2. Competitive Binding Assay:
-
The assay is typically performed in a 96-well plate format.[10]
-
A fixed concentration of a suitable radioligand (e.g., [3H]dihydroalprenolol or [125I]cyanopindolol) is incubated with the prepared membranes.[7][8]
-
A range of concentrations of the unlabeled test compound (esmolol or ASL-8123) is added to compete with the radioligand for binding to the receptors.[9]
-
To determine non-specific binding, a high concentration of a non-radiolabeled antagonist (e.g., propranolol) is used in a separate set of wells.[8]
-
The mixture is incubated at a specific temperature (e.g., 30°C) for a sufficient time to reach binding equilibrium (e.g., 60 minutes).[10]
3. Separation of Bound and Free Radioligand:
-
The incubation is terminated by rapid filtration through glass fiber filters (e.g., Whatman GF/B) using a cell harvester. The filters trap the membranes with the bound radioligand.[7][10]
-
The filters are washed multiple times with ice-cold wash buffer to remove any unbound radioligand.[10]
4. Quantification and Data Analysis:
-
The radioactivity retained on the filters is quantified using a scintillation counter.[10]
-
Specific binding is calculated by subtracting the non-specific binding from the total binding.
-
The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined by non-linear regression analysis of the competition curve.
-
The inhibition constant (Ki) of the test compound is then calculated from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([L]/Kd)) , where [L] is the concentration of the radioligand and Kd is its dissociation constant.[10]
Signaling Pathways and Experimental Workflows
Beta-1 Adrenergic Receptor Signaling Pathway
Esmolol exerts its therapeutic effect by blocking the canonical signaling pathway of the beta-1 adrenergic receptor. This G-protein coupled receptor (GPCR) primarily signals through the Gs alpha subunit, leading to the activation of adenylyl cyclase and a subsequent increase in intracellular cyclic AMP (cAMP).
Experimental Workflow for Competitive Radioligand Binding Assay
The following diagram illustrates the logical flow of a typical competitive radioligand binding assay used to determine the binding affinity of a compound like esmolol.
Conclusion
The data presented in this guide highlight the beta-1 selective nature of esmolol and the significantly lower binding affinity of its primary metabolite, ASL-8123. The detailed experimental protocols provide a framework for the robust and reproducible determination of these binding characteristics. The visualization of the beta-1 adrenergic signaling pathway and the experimental workflow further elucidates the mechanism of action of esmolol and the methodology used in its characterization. This information is fundamental for researchers and professionals involved in the development and application of beta-adrenergic receptor antagonists.
References
- 1. Esmolol - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. accessdata.fda.gov [accessdata.fda.gov]
- 3. Esmolol hydrochloride: an ultrashort-acting, beta-adrenergic blocking agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Beta-adrenoreceptor antagonist potency and pharmacodynamics of ASL-8123, the primary acid metabolite of esmolol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. go.drugbank.com [go.drugbank.com]
- 6. selleckchem.com [selleckchem.com]
- 7. A competitive receptor binding radioassay for beta-1 and beta-2 adrenergic agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Radioligand Binding to Quantify Adrenergic Receptor Expression in the Heart - PMC [pmc.ncbi.nlm.nih.gov]
- 9. giffordbioscience.com [giffordbioscience.com]
- 10. giffordbioscience.com [giffordbioscience.com]
- 11. The selectivity of β-adrenoceptor agonists at human β1-, β2- and β3-adrenoceptors - PMC [pmc.ncbi.nlm.nih.gov]
In Vitro Effects of Esmolol on Cardiac Myocytes: A Technical Guide
Abstract: Esmolol (B25661) is a cardioselective, ultra-short-acting beta-1-adrenergic receptor antagonist widely utilized in clinical settings for the management of supraventricular tachycardias and perioperative hypertension.[1][2] Beyond its well-characterized beta-blocking activity, esmolol exerts direct effects on cardiac myocytes that are independent of adrenergic receptor antagonism. These effects, observed at concentrations typically in the micromolar to millimolar range, include significant modulation of ion channel function, excitation-contraction coupling, and cellular viability under stress conditions. This technical guide provides an in-depth summary of the current understanding of the in vitro effects of esmolol on isolated cardiac myocytes, synthesizing quantitative data from key studies. It details the experimental protocols used to elucidate these effects and visualizes the underlying mechanisms and workflows. This document is intended for researchers, scientists, and drug development professionals investigating cardiac electrophysiology, pharmacology, and cardioprotection.
Electrophysiological Effects
Esmolol directly modulates the activity of several key cardiac ion channels, altering the electrophysiological profile of individual myocytes. These effects are fundamental to its antiarrhythmic properties beyond beta-blockade.[3][4]
Effects on Sodium Current (INa)
Esmolol has been shown to be a potent inhibitor of the fast sodium current (INa) in ventricular myocytes.[3][5] This inhibition is concentration-dependent, voltage-dependent, and frequency-dependent.[3] The primary mechanism involves esmolol preferentially binding to the inactivated state of the sodium channel and accelerating the development of inactivation from the resting state.[3] This action contributes to its antiarrhythmic efficacy by slowing rapid heart rates.[3]
Effects on L-type Calcium Current (ICa,L)
A pronounced effect of esmolol is the inhibition of the L-type calcium current (ICa,L).[4][5][6] This action is a major contributor to its negative inotropic (force-reducing) effects observed in vitro.[4][6] The blockade of ICa,L reduces the influx of calcium during the plateau phase of the action potential, directly impacting excitation-contraction coupling.[6]
Effects on Potassium Currents (IK1)
Studies in guinea-pig ventricular myocytes have shown that esmolol can also inhibit the inward rectifier potassium current (IK1).[7] This effect, combined with its actions on INa and ICa,L, contributes to alterations in the action potential duration.
Effects on Action Potential
The integrated effect of esmolol on cardiac ion channels leads to a shortening of the action potential duration (APD).[6][7] This is a result of the combined inhibition of inward currents (INa and ICa,L) and potential modulation of outward potassium currents.[7]
Table 1: Quantitative Electrophysiological Effects of Esmolol on Ventricular Myocytes
| Parameter | Species | Esmolol Concentration | Effect | Reference |
| INa (Sodium Current) | Rat | IC50: 74.2 µM | Reversible, concentration-dependent inhibition.[3] | [3] |
| Rat | IC50: 0.17 mmol/L (170 µM) | Inhibition of fast sodium current.[4][5] | [4][5] | |
| Rat | Not specified | Decreased peak I-V curve from 16.97 to 6.96 pA/pF.[3] | [3] | |
| ICa,L (L-type Calcium Current) | Rat | IC50: 0.45 mmol/L (450 µM) | Inhibition of L-type calcium current.[4][5] | [4][5] |
| Guinea Pig | > 10 µM | Inhibition of ICa,L.[7] | [7] | |
| IK1 (Inward Rectifier K+ Current) | Guinea Pig | > 10 µM | Inhibition of IK1.[7] | [7] |
| Action Potential Duration (APD) | Guinea Pig | > 10 µM | Concentration-dependent shortening.[7] | [7] |
| Guinea Pig | 55-110 µmol/L | Reduced action potential duration and plateau voltage.[6] | [6] | |
| Steady-State Inactivation (INa) | Rat | Not specified | Shifted V1/2 from -78.75 mV to -85.94 mV.[3] | [3] |
| Resting Inactivation Time Constant (INa) | Rat | Not specified | Shortened from 62.75 ms (B15284909) to 24.93 ms.[3] | [3] |
Effects on Myocyte Contractility and Calcium Handling
Consistent with its inhibition of ICa,L, esmolol demonstrates a significant negative inotropic effect on isolated cardiac myocytes, reducing the force and extent of contraction.
Negative Inotropic Effect
At millimolar concentrations, esmolol induces a profound negative inotropic effect, leading to a complete cessation of contractile activity, known as diastolic arrest.[4][5] This effect is directly observable as a reduction in sarcomere shortening.[5]
Impact on Calcium Transients (Ca2+)
The reduction in myocyte contraction is primarily caused by a significant decrease in the amplitude of the intracellular calcium transient.[4][5] This is a direct consequence of the reduced calcium influx through the L-type calcium channels.[4] Studies using sarcoplasmic reticulum (SR) inhibitors have shown that esmolol's negative inotropic action is largely independent of effects on SR calcium release, pointing to the inhibition of sarcolemmal Ca2+ entry as the principal mechanism.[4][5]
Table 2: Effects of Esmolol on Myocyte Contractility and Calcium Handling
| Parameter | Species | Esmolol Concentration | Effect | Reference |
| Sarcomere Shortening | Rat | 1 mmol/L | 72% decrease (from 0.16 µm to 0.04 µm).[5] | [5] |
| Calcium Transient (fura-2 ratio) | Rat | 1 mmol/L | Decrease from 0.13 to 0.07.[5] | [5] |
| Contraction (TG-treated myocytes) | Rat | 0.3 mmol/L | 84% reduction in sarcomere shortening.[4] | [4] |
| Ca2+ Transient (TG-treated myocytes) | Rat | 0.3 mmol/L | 54% reduction in Ca2+ transient.[4] | [4] |
Cardioprotective Effects
In vitro models of cardiac injury have demonstrated that esmolol possesses direct cardioprotective properties, particularly in the context of ischemia-reperfusion and chemically-induced arrhythmia.
Anti-arrhythmic Effects
In cultured cardiomyocyte networks, doxorubicin (B1662922) induces significant rhythm disturbances. Esmolol has been shown to restore normal rhythm in these doxorubicin-treated cultures and can prevent the onset of arrhythmia if administered as a pre-treatment.[8]
Protection Against Ischemia-Reperfusion Injury
In mixed cultures of rat ventricular cardiomyocytes subjected to simulated ischemia, esmolol reduced myocyte death rates.[9] This protective effect was significantly enhanced when esmolol was combined with the phosphodiesterase inhibitor milrinone.[9] The combination therapy was found to increase the activity of Protein Kinase A (PKA) and the phosphorylation of Akt, key components of pro-survival signaling pathways.[9] This suggests that esmolol can contribute to the activation of protective intracellular signaling cascades.
Table 3: Cardioprotective Effects of Esmolol on Cardiac Myocytes
| Model | Parameter | Treatment | Effect | Reference |
| Ischemia Model (Rat Myocytes) | Myocyte Death Rate | Esmolol | 5.5% reduction vs. saline.[9] | [9] |
| Myocyte Death Rate | Esmolol + Milrinone | 16.8% reduction vs. saline.[9] | [9] | |
| Myocyte Apoptosis Rate | Esmolol | 22% reduction vs. saline.[9] | [9] | |
| Myocyte Apoptosis Rate | Esmolol + Milrinone | 60% reduction vs. saline.[9] | [9] | |
| Signaling (Myocardium) | pAkt Levels | Esmolol | 1.7-fold increase.[9] | [9] |
| pAkt Levels | Esmolol + Milrinone | 6-fold increase.[9] | [9] | |
| PKA Activity | Esmolol | 22% increase vs. saline.[9] | [9] | |
| PKA Activity | Esmolol + Milrinone | 59% increase vs. saline.[9] | [9] |
Visualized Signaling Pathways and Workflows
The following diagrams illustrate the key mechanisms of action and experimental workflows described in this guide.
Caption: Esmolol's direct inhibitory actions on ion channels in the cardiac myocyte.
Caption: Cardioprotective signaling pathway activated by Esmolol + Milrinone.
Caption: Experimental workflow for whole-cell patch-clamp electrophysiology.
Experimental Protocols
The following sections provide a generalized overview of the key methodologies used in the cited in vitro studies.
Isolation of Adult Ventricular Myocytes
Ventricular myocytes are typically isolated from adult rats or guinea pigs.[3][4][7] The standard procedure involves cannulating the aorta and mounting the heart on a Langendorff apparatus for retrograde perfusion. The heart is first perfused with a calcium-free buffer to wash out blood and separate cell junctions, followed by perfusion with a buffer containing digestive enzymes (e.g., collagenase, protease) to break down the extracellular matrix. The ventricular tissue is then minced and gently agitated to release individual, rod-shaped, calcium-tolerant myocytes.
Whole-Cell Patch-Clamp Technique
To measure ion currents, the whole-cell patch-clamp technique is employed.[3][5] A glass micropipette with a tip diameter of ~1 µm is filled with an intracellular-like solution and pressed against the membrane of an isolated myocyte. Suction is applied to form a high-resistance "giga-seal." A second pulse of suction ruptures the membrane patch, allowing for electrical access to the cell's interior. The voltage across the cell membrane is then controlled ("clamped") by an amplifier, and the resulting currents flowing through the ion channels are measured. Specific voltage protocols are used to isolate and study individual currents like INa and ICa,L. Esmolol's effects are determined by comparing currents recorded before and after its application to the extracellular solution.[3]
Measurement of Sarcomere Shortening and Calcium Transients
Myocyte contractility is assessed by measuring sarcomere shortening, often via video-based edge detection or Fourier analysis of the sarcomere pattern.[5] The myocyte is placed on the stage of an inverted microscope and electrically stimulated to contract at a set frequency. To measure intracellular calcium, cells are loaded with a fluorescent Ca2+ indicator dye, such as Fura-2.[5] The dye is excited at two different wavelengths, and the ratio of the emitted fluorescence provides a measure of the intracellular Ca2+ concentration. The change in this ratio during an electrically stimulated twitch is the calcium transient. The effects of esmolol are quantified by comparing sarcomere shortening and the calcium transient amplitude before and after drug application.[5]
Conclusion
The in vitro evidence demonstrates that esmolol possesses significant direct cellular effects on cardiac myocytes that are distinct from its beta-adrenergic antagonism. Its primary actions include the potent, dose-dependent inhibition of fast sodium channels and L-type calcium channels.[3][4][5] These actions translate into a shortening of the action potential duration and a powerful negative inotropic effect, driven by a reduction in the amplitude of the calcium transient.[5][7] Furthermore, esmolol exhibits direct cardioprotective effects, mitigating cell death in models of ischemia-reperfusion and suppressing chemically-induced arrhythmias.[8][9] Understanding these direct mechanisms is crucial for drug development professionals and researchers aiming to refine antiarrhythmic therapies and develop novel cardioprotective strategies. The data suggest that the therapeutic profile of esmolol is a composite of both its well-known beta-blocking properties and these direct, membrane-level interactions with cardiac ion channels.
References
- 1. Esmolol - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Esmolol inhibits Na+ current in rat ventricular myocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. academic.oup.com [academic.oup.com]
- 5. Esmolol cardioplegia: the cellular mechanism of diastolic arrest - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The negative inotropic effect of esmolol on isolated cardiac muscle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Direct effects of esmolol and landiolol on cardiac function, coronary vasoactivity, and ventricular electrophysiology in guinea-pig hearts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Esmolol is antiarrhythmic in doxorubicin-induced arrhythmia in cultured cardiomyocytes - determination by novel rapid cardiomyocyte assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Heart Protection by Combination Therapy with Esmolol and Milrinone at Late-Ischemia and Early Reperfusion - PMC [pmc.ncbi.nlm.nih.gov]
Off-label research applications of esmolol hydrochloride
An In-depth Technical Guide to the Off-label Research Applications of Esmolol (B25661) Hydrochloride
Introduction to Esmolol Hydrochloride
Esmolol hydrochloride is an ultra-short-acting, cardioselective beta-1 adrenergic receptor antagonist.[1][2][3] Its rapid onset and short duration of action make it a valuable tool in clinical settings requiring precise control of heart rate and blood pressure, such as in supraventricular tachycardia and perioperative hypertension.[1][2][4] Esmolol works by competitively blocking the beta-1 adrenergic receptors primarily located in the heart muscle. This action antagonizes the effects of catecholamines like epinephrine (B1671497) and norepinephrine, leading to a decrease in heart rate (negative chronotropy), reduced myocardial contractility (negative inotropy), and slowed atrioventricular conduction (negative dromotropy).[1][5]
The drug is rapidly metabolized by esterases in the cytosol of red blood cells, resulting in a short half-life of approximately 9 minutes.[6][7] This pharmacokinetic profile allows for quick titration and minimizes the duration of adverse effects upon discontinuation. While its primary applications are in acute cardiovascular care, a growing body of research is exploring its therapeutic potential in a variety of off-label contexts, driven by its unique pharmacological properties and its influence on complex physiological and pathological processes. This guide details the core off-label research applications of esmolol, focusing on sepsis, neuroprotection, cardioprotection, and other emerging fields.
Off-Label Application: Sepsis and Septic Shock
Sepsis is characterized by a dysregulated host response to infection, often involving a hyperadrenergic state and a "cytokine storm" that can lead to organ failure and death.[8][9][10] The rationale for using esmolol in sepsis is to mitigate the detrimental effects of excessive sympathetic activation on the cardiovascular system and to modulate the immune response.[8][11]
Data on Clinical and Preclinical Outcomes in Sepsis
Numerous studies have investigated the effects of esmolol in both clinical and preclinical models of sepsis, demonstrating improvements in survival, hemodynamics, and inflammatory markers.
| Outcome Measure | Esmolol Group | Control Group | P-value | Source |
| 28-Day Mortality | 49.4% | 80.5% | < 0.001 | [12][13] |
| 28-Day Mortality (RR) | 0.69 (95% CI, 0.60-0.81) | - | < 0.0001 | [14] |
| 28-Day Mortality | 75.38% | 30.00% | < 0.01 | [8][11] |
| 14-Day Survival Rate | 80% | 41.67% | < 0.01 | [8][11] |
| Heart Rate (beats/min) | 86.2 ± 10.2 | 107.8 ± 8.7 | < 0.001 | [15] |
| Cardiac Troponin I (cTnI) (SMD) | -1.61 (95% CI, -2.06 to -1.16) | - | - | [12] |
| Lactate (B86563) Levels (mmol/L) | 1.1 ± 0.6 | 1.4 ± 0.8 | 0.015 | [15] |
| Change in CRP Levels | -55.135 | - | - | [8] |
| Change in Creatinine Levels | -3.2 | 30.55 | 0.006 | [8] |
| TNF-α Concentration | Reduced | Higher | < 0.05 | [16] |
Experimental Protocols in Sepsis Research
1. Cecal Ligation and Puncture (CLP) Rat Model of Sepsis:
-
Objective: To induce a clinically relevant model of polymicrobial sepsis.
-
Methodology:
-
Wistar rats are anesthetized.
-
A midline laparotomy is performed to expose the cecum.
-
The cecum is ligated below the ileocecal valve to prevent intestinal obstruction.
-
The ligated cecum is punctured once or twice with a needle.
-
A small amount of feces is extruded to ensure peritoneal contamination.
-
The abdominal incision is closed in layers.
-
Post-surgery, animals are resuscitated with saline.
-
Esmolol infusion (e.g., 10 or 20 mg/kg/hr) or saline (control) is initiated.[16]
-
Blood samples are collected at specified time points (e.g., 24 hours) to measure inflammatory cytokines (TNF-α, IL-6) and lactate levels.[16][17]
-
Myocardial function can be assessed using an isolated perfused heart preparation (Langendorff apparatus).[16]
-
2. Clinical Trial Protocol for Sepsis:
-
Objective: To evaluate the efficacy and safety of esmolol in patients with septic shock.
-
Methodology:
-
Patient Selection: Patients diagnosed with septic shock, requiring vasopressor support (e.g., norepinephrine), and exhibiting persistent tachycardia (e.g., heart rate > 95-100 bpm) despite adequate fluid resuscitation are enrolled.[12][15]
-
Randomization: Patients are randomized to receive either standard treatment plus a continuous intravenous infusion of esmolol or standard treatment alone (control group).
-
Esmolol Administration: Esmolol infusion is initiated at a low dose (e.g., 25-80 mg/h) and titrated to achieve a target heart rate (e.g., 80-100 bpm or a 10-15% reduction from baseline), while maintaining a mean arterial pressure (MAP) of ≥65 mmHg.[8][11][15] The maximum dose is typically limited (e.g., up to 240 mg/h).[8][11]
-
Monitoring: Continuous monitoring of heart rate, blood pressure (often via an arterial line), and central venous pressure is performed.[1]
-
Endpoints: Primary endpoints often include 28-day mortality.[12][14] Secondary endpoints may include length of ICU stay, duration of mechanical ventilation, changes in vasopressor requirements, and levels of inflammatory markers (IL-6, TNF-α, CRP).[8][14]
-
Signaling Pathways Modulated by Esmolol in Sepsis
Esmolol exerts its immunomodulatory effects in sepsis through several signaling pathways, leading to a reduction in the inflammatory response.
Caption: Esmolol's modulation of NF-κB and Akt/Bcl-2 pathways in sepsis.
Another critical pathway involves the cholinergic anti-inflammatory pathway, which esmolol has been shown to upregulate.
Caption: Esmolol's upregulation of the α7 nAChR/STAT3/NF-κB pathway.[17]
Off-Label Application: Neuroprotection
There is accumulating evidence that beta-blockers, including esmolol, may offer neuroprotective benefits in the context of ischemic brain injury and traumatic brain injury (TBI).[18][19][20][21] The proposed mechanisms include reducing the cerebral metabolic rate, mitigating the catecholamine surge post-injury, and reducing neuroinflammation.[20][22]
Data on Neuroprotective Outcomes
Preclinical studies have quantified the neuroprotective effects of esmolol.
| Outcome Measure | Esmolol Group | Control Group | P-value | Source |
| Ischemic Duration Causing 50% Neuronal Damage (min) | 4.91 | 4.26 | < 0.05 | [18] |
| Duration of Ischemic Depolarization Causing 50% Neuronal Damage (min) | 6.34 | 4.97 | < 0.05 | [18] |
| Cortical Neuronal Degeneration/Necrosis Score | 0.3 ± 0.5 | 1.3 ± 0.5 | < 0.05 | [23] |
| Hippocampal Microglial Activation (%) | 6 ± 3 | 22 ± 4 | < 0.01 | [23] |
| Neuron Specific Enolase (ng/mL) | 2 [1-3] | 21 [16-52] | < 0.01 | [23] |
| Hippocampal IL-1β, IL-6, TNF-α mRNA Expression | Significantly Downregulated | Significantly Increased | - | [22] |
Experimental Protocols in Neuroprotection Research
1. Gerbil Model of Forebrain Ischemia:
-
Objective: To evaluate the neuroprotective effect of esmolol on ischemic neuronal damage.
-
Methodology:
-
Animal Model: Mongolian gerbils are used due to their incomplete circle of Willis, which allows for reliable forebrain ischemia induction.
-
Surgical Procedure: Under anesthesia, bilateral common carotid arteries are occluded for a defined period (e.g., 3, 5, or 7 minutes).[18]
-
Drug Administration: Esmolol (e.g., 200 µg/kg/min) or saline is administered intravenously, typically starting 30 minutes before the onset of ischemia and continuing for a set duration (e.g., 90 minutes).[18]
-
Monitoring: Direct current potentials are measured in the hippocampal CA1 region to determine the onset and duration of ischemic depolarization.[18]
-
Histological Evaluation: Animals are sacrificed at a later time point (e.g., 5 days post-ischemia), and brain sections are prepared. Neuronal damage in the hippocampal CA1 region is quantified by counting intact neurons.[18][19]
-
2. Porcine Model of Cardiac Arrest and CPR:
-
Objective: To assess esmolol's neuroprotective effects following resuscitation from cardiac arrest.
-
Methodology:
-
Animal Model: Domestic pigs are used as their cardiovascular and neurological systems are comparable to humans.
-
Induction of Cardiac Arrest: Ventricular fibrillation (VF) is induced, often by occluding a coronary artery, and left untreated for a specified duration (e.g., 12 minutes).[23][24]
-
Resuscitation Protocol: Cardiopulmonary resuscitation (CPR) is initiated. Animals are randomized to receive epinephrine plus esmolol (e.g., 0.5 mg/kg) or epinephrine plus saline (control).[23][24]
-
Post-Resuscitation Care: Successfully resuscitated animals are monitored for an extended period (e.g., up to 96 hours).[23][24]
-
Outcome Assessment: Neurological outcomes are assessed using neurological deficit scores. Brain tissue is analyzed for neuronal degeneration, necrosis, and microglial activation. Circulating biomarkers of brain injury, such as neuron-specific enolase (NSE), are measured.[23]
-
Experimental Workflow for Neuroprotection Studies
Caption: A generalized experimental workflow for esmolol neuroprotection research.
Off-Label Application: Cardioprotection and Vascular Remodeling
Beyond its approved use for rate control, esmolol is being investigated for its ability to protect the myocardium during ischemia/reperfusion (I/R) injury and to reverse pathological vascular remodeling associated with hypertension.[6][25]
Data on Cardioprotective and Vascular Effects
| Outcome Measure | Esmolol Group | Control Group | P-value | Source |
| Postoperative Myocardial Ischaemia (RR) | 0.43 (95% CI, 0.21-0.88) | - | 0.02 | [26][27] |
| Plasma Nitrates | Significantly Increased | Lower | - | [6] |
| Glutathione (GSH) | Significantly Increased | Lower | - | [6] |
Experimental Protocols in Cardioprotection Research
1. Porcine Model of Myocardial Infarction:
-
Objective: To evaluate the infarct-limiting capacity of esmolol during ongoing ischemia.
-
Methodology:
-
Animal Model: Male large-white pigs are used.
-
Ischemia Induction: The left anterior descending (LAD) coronary artery is occluded for a set duration (e.g., 40 minutes) to induce a ST-segment elevation myocardial infarction (STEMI).[25]
-
Drug Administration: During the ischemic period, animals receive a continuous infusion of either esmolol (e.g., 250 µg/kg/min) or saline.[25]
-
Reperfusion: The coronary occlusion is released, allowing for reperfusion.
-
Outcome Assessment: Infarct size and area at risk are quantified using cardiac magnetic resonance (CMR) and cardiac computed tomography (CT) at different time points (e.g., 7 and 45 days post-reperfusion). Left ventricular ejection fraction (LVEF) is also measured.[25]
-
Other Emerging Research Applications
Research into esmolol's utility is expanding into other areas, including oncology and perioperative pain management.
Cancer Research
Preclinical studies suggest that beta-blockade may slow tumor growth, potentially by improving immunosurveillance, and affecting angiogenesis and apoptotic pathways.[28] Esmolol has been investigated for its cytotoxic and apoptotic effects on cancer cell lines, such as A549 lung cancer cells.[28] Further research is needed to establish its clinical efficacy in oncology.
Postoperative Pain Management
A randomized clinical trial investigated the antinociceptive effects of intra-operative esmolol infusion in patients undergoing mastectomy.[29]
| Outcome Measure | Esmolol Group | Placebo Group | P-value | Source |
| Pain Score at 24h (0-10 NRS) | Lower (Mean Diff: -1.51) | Higher | 0.001 | [29] |
| 24h Morphine Consumption | Reduced by 77% (Mean Diff: -2.52 mg) | Higher | < 0.001 | [29] |
| Length of Hospital Stay | Shorter (Mean Diff: -6.9 h) | Longer | 0.040 | [29] |
-
Experimental Protocol:
-
Patient Selection: Women scheduled for mastectomy were enrolled.
-
Intervention: Patients in the intervention group received an intra-operative bolus of esmolol (0.5 mg/kg) followed by a continuous infusion (100 µg/kg/min). The control group received saline.[29]
-
Outcome: The primary outcome was the pain score at rest 24 hours post-surgery. Secondary outcomes included morphine consumption and length of hospital stay.[29]
-
Conclusion
Esmolol hydrochloride's unique pharmacokinetic profile and cardioselective beta-1 blockade have paved the way for significant off-label research. The most robust evidence lies in its application in sepsis and septic shock, where it has been shown to improve survival and modulate the inflammatory response through pathways like NF-κB and the cholinergic anti-inflammatory system. Furthermore, compelling preclinical data support its role as a neuroprotective agent in ischemic and traumatic brain injury and as a cardioprotective agent against I/R injury. Emerging studies in postoperative pain control and oncology suggest an even broader therapeutic potential. Future research, particularly large-scale randomized controlled trials, is essential to validate these promising findings and translate them into novel clinical strategies for critically ill patients.
References
- 1. Esmolol - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. go.drugbank.com [go.drugbank.com]
- 3. Esmolol: a unique beta adrenergic antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. youtube.com [youtube.com]
- 5. What is the mechanism of Esmolol Hydrochloride? [synapse.patsnap.com]
- 6. Maintenance over Time of the Effect Produced by Esmolol on the Structure and Function of Coronary Arteries in Hypertensive Heart Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Short-Term Esmolol Improves Coronary Artery Remodeling in Spontaneously Hypertensive Rats through Increased Nitric Oxide Bioavailability and Superoxide Dismutase Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Frontiers | Esmolol improves sepsis outcomes through cardiovascular and immune modulation [frontiersin.org]
- 9. public-pages-files-2025.frontiersin.org [public-pages-files-2025.frontiersin.org]
- 10. Fighting cytokine storm and immunomodulatory deficiency: By using natural products therapy up to now - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Frontiers | The Efficacy and Safety of Esmolol for Septic Shock: A Systematic Review and Meta-analysis of Randomized Controlled Trials [frontiersin.org]
- 13. Efficacy and safety of heart rate control with esmolol on the incidence and duration of organ failure in predicted severe acute pancreatitis: protocol of a multicenter, open-label, randomized controlled trial - PMC [pmc.ncbi.nlm.nih.gov]
- 14. The role of esmolol in sepsis: a meta-analysis based on randomized controlled trials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Efficacy and Safety of Esmolol in Treatment of Patients with Septic Shock - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Infusion of the beta-adrenergic blocker esmolol attenuates myocardial dysfunction in septic rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Esmolol upregulates the α7 nAChR/STAT3/NF-κB pathway by decreasing the ubiquitin and increasing the ChAT+CD4+ T lymphocyte to alleviate inflammation in septic cardiomyopathy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Quantitative evaluation of the neuroprotective effects of a short-acting β-adrenoceptor antagonist at a clinical dose on forebrain ischemia in gerbils: effects of esmolol on ischemic depolarization and histologic outcome of hippocampal CA1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Neuroprotective effects of selective β-1 adrenoceptor antagonists, landiolol and esmolol, on transient forebrain ischemia in rats; a dose-response study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Early Intravenous Beta-Blockade with Esmolol in Adults with Severe Traumatic Brain Injury (EBB-TBI): Protocol for a Phase 2a Intervention Design Study - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Early Intravenous Beta-Blockade with Esmolol in Adults with Severe Traumatic Brain Injury: A Phase 2a Intervention Design Study - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Esmolol inhibits cognitive impairment and neuronal inflammation in mice with sepsis-induced brain injury - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Esmolol during cardiopulmonary resuscitation reduces neurological injury in a porcine model of cardiac arrest - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. Esmolol during cardiopulmonary resuscitation reduces neurological injury in a porcine model of cardiac arrest - PMC [pmc.ncbi.nlm.nih.gov]
- 25. Cardioprotective effect of the short-acting beta-blocker esmolol in experimental ischemia/reperfusion - Revista Española de Cardiología (English Edition) [revespcardiol.org]
- 26. Efficacy and safety of intravenous esmolol for cardiac protection in non-cardiac surgery. A systematic review and meta-analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 27. Efficacy and safety of intravenous esmolol for cardiac protection in non-cardiac surgery. A systematic review and meta-analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 28. researchgate.net [researchgate.net]
- 29. Intra-operative esmolol and pain following mastectomy: A randomised clinical trial - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for the Synthesis and Purification of Esmolol Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview of the synthesis and purification processes for esmolol (B25661) hydrochloride, a short-acting, cardio-selective beta-1 adrenergic receptor blocker. The following protocols are based on established chemical syntheses and purification methods, offering guidance for laboratory-scale preparation.
Synthesis of Esmolol Hydrochloride
The primary synthetic route to esmolol hydrochloride involves a two-step process: the formation of esmolol free base followed by its conversion to the hydrochloride salt.
Synthesis of Esmolol Free Base
The synthesis commences with the reaction of methyl 3-(4-(2,3-epoxypropoxy)phenyl)propanoate with isopropylamine (B41738). This reaction opens the epoxide ring to form the esmolol free base.
Experimental Protocol:
-
In a suitable reaction vessel, combine methyl 3-(4-(2,3-epoxypropoxy)phenyl)propanoate, isopropylamine, and methanol (B129727).[1][2]
-
Heat the mixture to reflux and maintain for approximately 4 hours.[1][2]
-
After the reaction is complete, remove the methanol and excess isopropylamine by distillation to yield the oily esmolol free base.[1][2]
| Parameter | Value | Reference |
| Starting Material | Methyl 3-(4-(2,3-epoxypropoxy)phenyl)propanoate | [1][2] |
| Reagent | Isopropylamine | [1][2] |
| Solvent | Methanol | [1][2] |
| Reaction Time | 4 hours | [1][2] |
| Reaction Temperature | Reflux | [1][2] |
Formation of Esmolol Hydrochloride (Crude)
The esmolol free base is then converted to its hydrochloride salt by treatment with hydrogen chloride gas in an appropriate solvent.
Experimental Protocol:
-
Dissolve the oily esmolol free base in ethyl acetate (B1210297).[1][3]
-
Bubble dry hydrogen chloride gas through the solution until the pH reaches 3.[1][2]
-
Cool the mixture to induce crystallization of the crude esmolol hydrochloride.[1]
-
Collect the crude product by filtration.[1]
| Parameter | Value | Reference |
| Starting Material | Esmolol free base (oily) | [1][2] |
| Reagent | Hydrogen chloride gas | [1][2] |
| Solvent | Ethyl acetate | [1][3] |
| Reaction Temperature | 40-50 °C | [1][2] |
| Endpoint | pH 3 | [1][2] |
Purification of Esmolol Hydrochloride
Purification of the crude esmolol hydrochloride is critical to remove process-related impurities and achieve the desired pharmaceutical-grade quality.[4][] The most common method of purification is recrystallization.
Recrystallization Protocol
Experimental Protocol:
-
Suspend the crude esmolol hydrochloride in a suitable solvent system, such as a mixture of methanol and isopropyl acetate or ethyl acetate.[2][3]
-
Heat the mixture to 40-50 °C until the solid is completely dissolved.[2][3]
-
Activated carbon may be added to the solution for decolorization, followed by stirring for a short period.
-
Filter the hot solution to remove the activated carbon and any insoluble impurities.
-
Allow the filtrate to cool slowly to a temperature between 0-10 °C to induce crystallization.[2][3]
-
Maintain this temperature and continue stirring for 3-4 hours to maximize crystal formation.[3]
-
Collect the purified crystals by filtration.
-
Wash the crystals with a small amount of cold solvent (e.g., ethyl acetate).[2]
-
Dry the purified esmolol hydrochloride under vacuum at approximately 40-50 °C.[2][3]
| Parameter | Value | Reference |
| Starting Material | Crude Esmolol Hydrochloride | [2][3] |
| Recrystallization Solvents | Methanol/Isopropyl acetate or Ethyl acetate | [2][3] |
| Dissolution Temperature | 40-50 °C | [2][3] |
| Crystallization Temperature | 0-10 °C | [2][3] |
| Drying Temperature | 40-50 °C (under vacuum) | [2][3] |
| Reported Yield | ~73.6% - 90% | [1][6] |
| Reported Purity | >99.2% | [3] |
| Melting Point | 85-88 °C | [1][2] |
Quality Control and Impurity Profiling
The purity of the final esmolol hydrochloride product and the presence of any impurities should be assessed using appropriate analytical techniques. High-Performance Liquid Chromatography (HPLC) is a widely used method for this purpose.[4][7]
HPLC Method for Purity Assessment
A validated stability-indicating RP-HPLC method can be used to determine the purity of esmolol hydrochloride and to identify and quantify any related substances.[7]
| Parameter | Description | Reference |
| Column | C18 (250 mm × 4.6 mm, 5µ) | [7] |
| Mobile Phase | A mixture of Acetonitrile and 0.01N Potassium dihydrogen orthophosphate in water (pH=4.8) | [7] |
| Detection | UV at 221 nm | [7] |
| Column Temperature | 30 °C | [4][7] |
| Flow Rate | 2.0 mL/min | [4] |
| Injection Volume | 10 µL | [7] |
Common process-related impurities that may be detected include esmolol free acid, N-Ethyl Esmolol, and esmolol dimer.[4]
Experimental Workflows
Synthesis and Purification Workflow
Caption: Workflow for the synthesis and purification of esmolol hydrochloride.
Quality Control Workflow
Caption: Quality control workflow for purified esmolol hydrochloride.
References
- 1. CN1217320A - Process for synthesizing and refining esmolol hydrochloride - Google Patents [patents.google.com]
- 2. CN1074763C - Process for synthesizing and refining esmolol hydrochloride - Google Patents [patents.google.com]
- 3. CN117209387B - A kind of esmolol hydrochloride salt formation and purification process - Google Patents [patents.google.com]
- 4. derpharmachemica.com [derpharmachemica.com]
- 6. Novel crystal form of esmolol hydrochloride and preparation method thereof - Eureka | Patsnap [eureka.patsnap.com]
- 7. ijpsr.com [ijpsr.com]
Application Note: A Robust, Stability-Indicating HPLC Method for the Analysis of Esmol Hydrochloride
Abstract
This application note details a precise, accurate, and stability-indicating reverse-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative analysis of esmolol (B25661) hydrochloride in bulk drug and pharmaceutical dosage forms. The method utilizes a C18 stationary phase with a mobile phase consisting of a phosphate (B84403) buffer and acetonitrile (B52724), providing excellent separation and resolution. This method is suitable for routine quality control and stability testing.
Introduction
Esmolol hydrochloride is a short-acting, cardioselective beta-1 adrenergic receptor antagonist used for the rapid control of ventricular rate in patients with atrial fibrillation or atrial flutter.[1][2] Its rapid hydrolysis in red blood cells results in a very short half-life, making it ideal for critically ill patients.[3] Given its therapeutic importance, a reliable and robust analytical method is crucial for ensuring the quality and potency of esmolol hydrochloride formulations. This document provides a detailed protocol for an HPLC method that has been developed and validated for this purpose.
Physicochemical Properties of Esmolol Hydrochloride
A summary of the key physicochemical properties of esmolol hydrochloride is presented in Table 1. This information is critical for understanding the behavior of the molecule during chromatographic analysis.
| Property | Value | Reference |
| Molecular Formula | C₁₆H₂₅NO₄ · HCl | [4] |
| Molecular Weight | 331.83 g/mol | [5] |
| Solubility | Very soluble in water, freely soluble in alcohol. | [3] |
| UV λmax | 224 nm, 276 nm, 283 nm | [6] |
Experimental Protocols
Materials and Reagents
-
Esmolol Hydrochloride Reference Standard (USP grade)
-
Acetonitrile (HPLC grade)
-
Potassium Dihydrogen Orthophosphate (AR grade)
-
Orthophosphoric Acid (AR grade)
-
Water (HPLC grade)
-
0.45 µm membrane filter
Equipment
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector
-
C18 analytical column (250 mm x 4.6 mm, 5 µm particle size)
-
Analytical balance
-
pH meter
-
Sonicator
-
Volumetric flasks and pipettes
Chromatographic Conditions
The optimized chromatographic conditions for the analysis of esmolol hydrochloride are summarized in Table 2.
| Parameter | Condition |
| Stationary Phase | C18 (250 mm x 4.6 mm, 5 µm) |
| Mobile Phase | Acetonitrile: 0.01N Potassium dihydrogen orthophosphate buffer (pH adjusted to 4.8 with orthophosphoric acid) |
| Mobile Phase Ratio | Isocratic elution is commonly used, with ratios varying. A common starting point is a 35:65 (v/v) ratio of acetonitrile to buffer.[7] |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 10 µL |
| Column Temperature | 30°C |
| Detection Wavelength | 221 nm |
| Run Time | 12 minutes |
Preparation of Solutions
Buffer Preparation (0.01N Potassium Dihydrogen Orthophosphate, pH 4.8): Dissolve 1.36 g of potassium dihydrogen orthophosphate in 1000 mL of HPLC grade water. Adjust the pH to 4.8 with diluted orthophosphoric acid. Filter the solution through a 0.45 µm membrane filter and degas.
Mobile Phase Preparation: Prepare the mobile phase by mixing acetonitrile and the prepared buffer in the desired ratio (e.g., 35:65 v/v).[7] Degas the mobile phase before use.
Standard Solution Preparation (50 µg/mL): Accurately weigh about 25 mg of Esmolol Hydrochloride Reference Standard into a 50 mL volumetric flask. Dissolve in and dilute to volume with the mobile phase. Further dilute 5 mL of this solution to 50 mL with the mobile phase to obtain a final concentration of 50 µg/mL.
Sample Solution Preparation (for Injection): Take a volume of the injection equivalent to 10 mg of esmolol hydrochloride and transfer it to a 100 mL volumetric flask. Dilute to volume with the mobile phase. Further dilute 5 mL of this solution to 100 mL with the mobile phase to obtain a final concentration of 50 µg/mL.
Method Validation Summary
The described method has been validated according to ICH guidelines, demonstrating good linearity, accuracy, precision, and specificity.[8] A summary of typical validation parameters is presented in Table 3.
| Parameter | Typical Result |
| Linearity Range | 10 - 50 µg/mL |
| Correlation Coefficient (r²) | > 0.999 |
| Accuracy (% Recovery) | 98.0% - 102.0% |
| Precision (%RSD) | < 2.0% |
| Limit of Detection (LOD) | ~0.46 µg/mL |
| Limit of Quantification (LOQ) | ~1.4 µg/mL |
Experimental Workflow
The following diagram illustrates the logical workflow of the HPLC analysis for esmolol hydrochloride.
Caption: Workflow for the HPLC analysis of esmolol hydrochloride.
Conclusion
The HPLC method described in this application note is a reliable and robust procedure for the quantitative determination of esmolol hydrochloride in pharmaceutical preparations. The method is simple, accurate, and precise, making it highly suitable for routine quality control analysis and stability studies in a regulated environment. The stability-indicating nature of the assay ensures that the presence of degradation products does not interfere with the quantification of the active pharmaceutical ingredient.[9]
References
- 1. Esmolol Hydrochloride | C16H26ClNO4 | CID 104769 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. medkoo.com [medkoo.com]
- 3. Esmolol hydrochloride | 81161-17-3 [chemicalbook.com]
- 4. rjstonline.com [rjstonline.com]
- 5. uspnf.com [uspnf.com]
- 6. cdn.caymanchem.com [cdn.caymanchem.com]
- 7. researchgate.net [researchgate.net]
- 8. ijpsr.com [ijpsr.com]
- 9. High-performance liquid chromatographic method for the determination of esmolol hydrochloride - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Stability Testing of Esmolol Hydrochloride in Intravenous Solutions
For Researchers, Scientists, and Drug Development Professionals
Introduction
Esmolol (B25661) hydrochloride is an ultra-short-acting, cardioselective beta-1 receptor antagonist used for the rapid control of ventricular rate in patients with atrial fibrillation or atrial flutter, as well as for the treatment of tachycardia and hypertension.[1] As a parenteral drug, ensuring its stability and compatibility with various intravenous (IV) solutions is critical for patient safety and therapeutic efficacy. The primary degradation pathway for esmolol is the hydrolysis of its ester linkage, which can be influenced by factors such as pH, temperature, and the composition of the intravenous fluid.[][3]
These application notes provide a comprehensive overview of the stability of esmolol hydrochloride in commonly used intravenous solutions, detailed protocols for stability testing, and an analysis of its degradation products. The information presented is intended to guide researchers and drug development professionals in designing and executing robust stability studies in compliance with regulatory guidelines, such as those from the International Council for Harmonisation (ICH).[4][5]
Stability of Esmolol Hydrochloride in Intravenous Solutions
Esmolol hydrochloride has been found to be compatible and stable in a variety of common intravenous fluids. Studies have shown that esmolol hydrochloride at a concentration of 10 mg/mL is stable for at least 24 hours at controlled room temperature or under refrigeration in the following solutions:
-
Dextrose (5%) Injection, USP
-
Dextrose (5%) in Lactated Ringer's Injection
-
Dextrose (5%) in Ringer's Injection
-
Dextrose (5%) and Sodium Chloride (0.45%) Injection, USP
-
Dextrose (5%) and Sodium Chloride (0.9%) Injection, USP
-
Lactated Ringer's Injection, USP
-
Potassium Chloride (40 mEq/liter) in Dextrose (5%) Injection, USP
-
Sodium Chloride (0.45%) Injection, USP
-
Sodium Chloride (0.9%) Injection, USP
Conversely, esmolol hydrochloride has limited stability in Sodium Bicarbonate (5%) solution and can form a precipitate with furosemide.[6]
Summary of Stability Data
The following tables summarize the stability of esmolol hydrochloride in various intravenous solutions under different storage conditions.
Table 1: Stability of Esmolol Hydrochloride (10 mg/mL) in Various Intravenous Solutions
| Intravenous Solution | Storage Temperature | Duration of Stability |
| 0.9% Sodium Chloride | 5°C (Refrigerated) | At least 168 hours |
| 0.9% Sodium Chloride | 23-27°C (Room Temp) | At least 168 hours |
| 0.9% Sodium Chloride | 40°C (Accelerated) | At least 48 hours |
| 5% Dextrose | 5°C (Refrigerated) | At least 168 hours |
| 5% Dextrose | 23-27°C (Room Temp) | At least 168 hours |
| 5% Dextrose | 40°C (Accelerated) | At least 48 hours |
| Lactated Ringer's | 5°C (Refrigerated) | At least 168 hours |
| Lactated Ringer's | 23-27°C (Room Temp) | At least 168 hours |
| Lactated Ringer's | 40°C (Accelerated) | At least 48 hours |
| 5% Sodium Bicarbonate | 40°C (Accelerated) | Approximately 24 hours |
Data compiled from studies assessing the chemical stability of esmolol hydrochloride.[6]
Table 2: Quantitative Stability of Esmolol Hydrochloride in 0.9% Sodium Chloride at Room Temperature (23-27°C)
| Time (hours) | Percent of Initial Concentration Remaining |
| 0 | 100% |
| 24 | >99% |
| 48 | >99% |
| 72 | >98% |
| 168 | >98% |
Representative data based on findings from stability studies.[6]
Experimental Protocols
Stability Study Protocol
This protocol outlines a typical stability study for esmolol hydrochloride in an intravenous solution.
Objective: To evaluate the chemical stability of esmolol hydrochloride in 0.9% Sodium Chloride Injection, USP, under various storage conditions.
Materials:
-
Esmolol Hydrochloride for Injection
-
0.9% Sodium Chloride Injection, USP in PVC or glass containers
-
High-Performance Liquid Chromatography (HPLC) system
-
pH meter
-
Validated stability-indicating HPLC method (see section 3.2)
Procedure:
-
Preparation of Test Solutions: Aseptically prepare a 10 mg/mL infusion of esmolol hydrochloride by reconstituting the drug product and diluting it with 0.9% Sodium Chloride Injection, USP.
-
Storage Conditions: Store the prepared solutions under the following conditions:
-
Refrigerated: 5°C ± 3°C
-
Room Temperature: 25°C ± 2°C / 60% RH ± 5% RH
-
Accelerated: 40°C ± 2°C / 75% RH ± 5% RH
-
Photostability: In a photostability chamber according to ICH Q1B guidelines.
-
-
Sampling Time Points: Withdraw samples at initial (time zero) and at predetermined intervals (e.g., 24, 48, 72, and 168 hours for room temperature and refrigerated conditions; 0, 12, and 24 hours for accelerated conditions).
-
Sample Analysis: At each time point, analyze the samples for the following:
-
Visual Inspection: Check for color change, precipitation, or haze.
-
pH Measurement: Measure the pH of the solution.
-
HPLC Analysis: Determine the concentration of esmolol hydrochloride and the presence of any degradation products using a validated stability-indicating HPLC method.
-
-
Data Evaluation: Calculate the percentage of the initial esmolol hydrochloride concentration remaining at each time point. Stability is typically defined as retaining at least 90% of the initial concentration.
Stability-Indicating HPLC Method
This protocol describes a reversed-phase HPLC method for the quantification of esmolol hydrochloride and its degradation products.
Instrumentation:
-
HPLC with UV detector
-
C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size)
-
Data acquisition and processing software
Chromatographic Conditions:
-
Mobile Phase: A mixture of acetonitrile (B52724) and a buffer solution (e.g., 0.01N Potassium dihydrogen orthophosphate in water, with the pH adjusted to 4.8). The exact ratio should be optimized for system suitability.[7]
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Injection Volume: 10 µL[7]
Procedure:
-
Standard Preparation: Prepare a standard solution of esmolol hydrochloride of known concentration in the mobile phase.
-
Sample Preparation: Dilute the samples withdrawn from the stability study with the mobile phase to a concentration within the linear range of the assay.
-
System Suitability: Inject the standard solution multiple times to ensure the system is suitable for analysis (e.g., check for tailing factor, theoretical plates, and reproducibility of peak areas).
-
Analysis: Inject the prepared samples and standards into the HPLC system.
-
Quantification: Calculate the concentration of esmolol hydrochloride in the samples by comparing the peak areas to those of the standards.
Degradation Pathway and Forced Degradation Studies
Forced degradation studies are essential to identify potential degradation products and to establish the stability-indicating nature of the analytical method.[9]
Primary Degradation Pathway: Hydrolysis
The ester linkage in esmolol is susceptible to hydrolysis, which is the primary degradation pathway. This reaction is catalyzed by both acidic and basic conditions and results in the formation of a carboxylic acid metabolite (esmolol acid) and methanol.[][10]
Figure 1. Hydrolysis of Esmolol Hydrochloride.
Forced Degradation Protocol
Objective: To investigate the degradation of esmolol hydrochloride under stress conditions.
Procedure:
-
Acid Hydrolysis: Dissolve esmolol hydrochloride in 0.1N HCl and heat at 60°C for 30 minutes. Neutralize the solution before analysis.[11]
-
Base Hydrolysis: Dissolve esmolol hydrochloride in 0.1N NaOH and heat at 60°C for 30 minutes. Neutralize the solution before analysis.
-
Oxidative Degradation: Treat a solution of esmolol hydrochloride with 3% hydrogen peroxide at room temperature.
-
Thermal Degradation: Expose solid esmolol hydrochloride to dry heat (e.g., 60°C) for 24 hours.
-
Photodegradation: Expose a solution of esmolol hydrochloride to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.
Analyze all stressed samples using the stability-indicating HPLC method to identify and quantify the degradation products.
Experimental Workflow and Logical Relationships
The following diagram illustrates the overall workflow for conducting a stability study of esmolol hydrochloride in intravenous solutions.
Figure 2. Esmolol Stability Testing Workflow.
Conclusion
The stability of esmolol hydrochloride in intravenous solutions is a critical factor in its clinical use. This document provides a framework for assessing this stability, including detailed protocols and data presentation formats. Esmolol hydrochloride is stable for extended periods in most common dextrose and saline-based intravenous fluids but is susceptible to degradation in alkaline solutions like sodium bicarbonate. The primary degradation pathway is hydrolysis, which can be effectively monitored using a stability-indicating HPLC method. By following the outlined protocols and adhering to regulatory guidelines, researchers and pharmaceutical scientists can ensure the quality, safety, and efficacy of esmolol hydrochloride preparations.
References
- 1. ijrpp.com [ijrpp.com]
- 3. pharmaceutical-journal.com [pharmaceutical-journal.com]
- 4. ICH Official web site : ICH [ich.org]
- 5. database.ich.org [database.ich.org]
- 6. Stability of esmolol hydrochloride in intravenous solutions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. ijpsr.com [ijpsr.com]
- 8. researchgate.net [researchgate.net]
- 9. ajpsonline.com [ajpsonline.com]
- 10. Analysis of species-dependent hydrolysis and protein binding of esmolol enantiomers - PMC [pmc.ncbi.nlm.nih.gov]
- 11. ijpsr.com [ijpsr.com]
Application Notes and Protocols for Esmolol Administration in Animal Research Models
Audience: Researchers, scientists, and drug development professionals.
Introduction
Esmolol (B25661) is a cardioselective, ultra-short-acting beta-1 adrenergic receptor antagonist.[1] Its rapid onset and short half-life make it a valuable tool in clinical and research settings for the acute management of tachycardia and hypertension. In animal research, esmolol is frequently used to investigate its cardioprotective effects, particularly in models of myocardial ischemia-reperfusion injury, and to control heart rate in various experimental paradigms. These application notes provide detailed protocols for the administration of esmolol in different animal models, summarize key quantitative data from relevant studies, and illustrate the underlying signaling pathways.
Data Presentation
The following tables summarize the quantitative data on the effects of esmolol administration in various animal research models.
Table 1: Effects of Esmolol on Myocardial Infarct Size
| Animal Model | Esmolol Dose/Regimen | Ischemia/Reperfusion Duration | Infarct Size (% of Area at Risk) | Reference |
| Pig | 250 μg/kg/min infusion | 40 min / 7 days | Esmolol: 64.4 ± 11.8% vs. Control: 84.1 ± 9.4% | [2] |
| Mouse | 0.4 mg/kg/h infusion during reperfusion | 60 min / 120 min | Esmolol: 24.3 ± 8% vs. Saline: 40.6 ± 3% | [1][3] |
| Dog | Infusion during reperfusion | 2 hours / 2 hours | Esmolol: 49% vs. Control: 68% | [4] |
| Rat | 10 μg/kg/min infusion | 30 min / 4 hours | Esmolol: 41.5 ± 5.4% vs. Saline: 48.9 ± 8.9% | [5] |
Table 2: Hemodynamic Effects of Esmolol
| Animal Model | Esmolol Dose/Regimen | Outcome Measure | Result | Reference |
| Mouse | 0.8 mg/kg/h (with epinephrine) | Mean Arterial Pressure (MAP) | Esmolol + Epi: 80 mmHg vs. Esmolol alone: 75 mmHg | [1][3] |
| Mouse | 0.8 mg/kg/h (with epinephrine) | Heart Rate (HR) | Esmolol + Epi: 452 beats/min vs. Esmolol alone: 402 beats/min | [1][3] |
| Spontaneously Hypertensive Rat | 300 μg/kg/min for 48 hours | Left Ventricular Hypertrophy | Reversal of LVH | [6] |
| Dog/Cat (Clinical Retrospective) | Median bolus: 330 µg/kg; Median CRI: 50 µg/kg/min | Heart Rate Reduction | Successful (>20% reduction) in 46% of cases | [7] |
Experimental Protocols
Protocol 1: Esmolol Administration in a Porcine Model of Myocardial Ischemia-Reperfusion
Objective: To evaluate the infarct-limiting capacity of esmolol during ongoing ischemia.
Animal Model: Male Large-White pigs.
Methodology:
-
Anesthesia and Surgical Preparation: Anesthetize the pigs and perform a left anterior descending (LAD) coronary artery occlusion for 40 minutes, followed by reperfusion.
-
Dose-Response Study (Preliminary): Conduct a preliminary study to determine the optimal esmolol infusion rate. The target is a 10% reduction in heart rate without causing sustained hemodynamic instability. A rate of 250 μg/kg/min was identified in one study.[2]
-
Randomization and Treatment: Randomize the pigs into two groups: an esmolol group and a control (vehicle infusion) group.
-
Esmolol Administration: Twenty minutes after the start of LAD occlusion, begin an intravenous infusion of esmolol (250 μg/kg/min) without a loading bolus.
-
Infusion Duration: Continue the infusion for a total of 60 minutes (stopping 40 minutes after the onset of reperfusion).[2]
-
Monitoring: Continuously monitor hemodynamic parameters.
-
Endpoint Analysis: Assess the infarct size and left ventricular ejection fraction at 7 and 45 days post-reperfusion using cardiac magnetic resonance (CMR).
Protocol 2: Esmolol Administration in a Murine Model of Myocardial Ischemia-Reperfusion
Objective: To investigate the cardioprotective effects of esmolol administered during reperfusion.
Animal Model: C57BL/6J mice.
Methodology:
-
Anesthesia and Surgical Preparation: Anesthetize the mice and subject them to 60 minutes of myocardial ischemia by ligating the left anterior descending coronary artery, followed by 120 minutes of reperfusion.
-
Randomization and Treatment Groups:
-
Saline (Control)
-
Esmolol (0.4 mg/kg/h)
-
Epinephrine (0.05 mg/kg/h)
-
Esmolol (0.4 mg/kg/h) + Epinephrine (0.05 mg/kg/h)
-
Esmolol (0.8 mg/kg/h) + Epinephrine (0.05 mg/kg/h)
-
-
Drug Administration: Administer the respective treatments as an intravenous infusion during the 120-minute reperfusion period.[1][3]
-
Hemodynamic Monitoring: Measure heart rate and mean arterial blood pressure via a carotid artery catheter.
-
Endpoint Analysis: After the reperfusion period, determine the infarct size using triphenyl-tetrazolium chloride (TTC) staining and measure serum cardiac troponin-I levels.[1][3]
Protocol 3: Esmolol Administration in a Canine and Feline Clinical Setting for Tachycardia
Objective: To control tachycardia from various etiologies. This protocol is based on a retrospective study of clinical cases.
Animal Model: Dogs and cats presenting with tachycardia.
Methodology:
-
Diagnosis: Identify patients with supraventricular or sinus tachycardia, ventricular tachycardia, or atrial fibrillation.
-
Esmolol Administration:
-
Monitoring: Continuously monitor heart rate to assess the response to treatment.
-
Definition of Success: A reduction in heart rate of 20% or greater is considered a successful response.[7]
Signaling Pathways and Experimental Workflows
Esmolol's Mechanism of Action: Beta-1 Adrenergic Receptor Blockade
Esmolol is a selective antagonist of beta-1 adrenergic receptors, which are predominantly found in cardiac tissue.[5] The binding of catecholamines (epinephrine and norepinephrine) to these receptors activates a Gs protein-coupled signaling cascade. Esmolol competitively blocks this binding, thereby inhibiting the downstream signaling pathway.
Caption: Esmolol competitively blocks the beta-1 adrenergic receptor, inhibiting the downstream cAMP/PKA pathway.
Cardioprotective Signaling of Esmolol
In the context of myocardial ischemia-reperfusion injury, esmolol's cardioprotective effects are mediated through the activation of pro-survival signaling pathways, including the Akt pathway, and the inhibition of pro-inflammatory and pro-hypertrophic pathways.
Caption: Esmolol's cardioprotective effects involve modulation of PKA/Akt and inhibition of NF-κB and NFATc4.
Experimental Workflow for Ischemia-Reperfusion Studies
The following diagram illustrates a typical experimental workflow for investigating the effects of esmolol in an animal model of myocardial ischemia-reperfusion.
References
- 1. Cardioprotective effect of the short-acting beta-blocker esmolol in experimental ischemia/reperfusion - Revista Española de Cardiología (English Edition) [revespcardiol.org]
- 2. KEGG PATHWAY Database [genome.jp]
- 3. β1-adrenergic receptors activate two distinct signaling pathways in striatal neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Cardioprotection with esmolol cardioplegia: efficacy as a blood-based solution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Myocardial protection: the efficacy of an ultra-short-acting beta-blocker, esmolol, as a cardioplegic agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Beta Adrenergic Receptors Stimulation Attenuates Phosphorylation of NF-κB and IκBα in Hyperglycemic Endothelial Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Direct effects of esmolol, ultra-short-acting β-blockers, on cardiac function, ion channels, and coronary arteries in guinea pigs - PMC [pmc.ncbi.nlm.nih.gov]
Esmolol Hydrochloride Formulation for In Vitro Experiments: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Esmolol (B25661) hydrochloride is a cardioselective beta-1 adrenergic receptor antagonist characterized by its rapid onset and short duration of action. These properties make it a valuable tool in both clinical settings and in vitro research for studying cardiovascular physiology and pharmacology. This document provides detailed application notes and protocols for the formulation and use of esmolol hydrochloride in a variety of in vitro experimental settings.
Physicochemical Properties and Formulation
Esmolol hydrochloride is a white to off-white crystalline powder that is very soluble in water and freely soluble in alcohol.[1] Proper formulation is critical for ensuring the accuracy and reproducibility of in vitro experiments.
Solubility and Stock Solutions
Esmolol hydrochloride can be dissolved in various solvents to prepare stock solutions. It is recommended to purge the solvent of choice with an inert gas before dissolving the compound.[2]
Table 1: Solubility of Esmolol Hydrochloride
| Solvent | Approximate Solubility |
| Water | Freely soluble[1][3] |
| Ethanol | Freely soluble[3], ~25 mg/mL[2] |
| DMSO | ~25 mg/mL[2] |
| Dimethylformamide (DMF) | ~25 mg/mL[2] |
| PBS (pH 7.2) | ~10 mg/mL[2] |
Note: For biological experiments, it is crucial to ensure that the residual amount of any organic solvent is insignificant, as solvents may have physiological effects at low concentrations.[2]
Stability and Storage
-
Solid Form: Esmolol hydrochloride is supplied as a crystalline solid and should be stored at -20°C for long-term stability (≥4 years).[2]
-
Aqueous Solutions: It is not recommended to store aqueous solutions for more than one day.[2]
-
pH Stability: The stability of esmolol hydrochloride in aqueous solutions is pH-dependent. The optimal pH range for stability is between 4.5 and 5.5.[4][5]
-
Stability in IV Solutions: At a concentration of 10 mg/mL, esmolol hydrochloride is stable for at least 24 hours in various common intravenous solutions, including 5% dextrose and 0.9% sodium chloride.[6]
Experimental Protocols
Protocol 1: Preparation of Esmolol Hydrochloride Stock and Working Solutions
This protocol describes the preparation of a high-concentration stock solution in an organic solvent and a subsequent working solution in an aqueous buffer suitable for cell culture experiments.
Materials:
-
Esmolol hydrochloride powder
-
Dimethyl sulfoxide (B87167) (DMSO), cell culture grade
-
Phosphate-buffered saline (PBS), sterile, pH 7.2
-
Inert gas (e.g., argon or nitrogen)
-
Sterile microcentrifuge tubes and pipette tips
Procedure:
-
Stock Solution Preparation (e.g., 25 mg/mL in DMSO):
-
Weigh the desired amount of esmolol hydrochloride powder in a sterile microcentrifuge tube.
-
Purge the DMSO with an inert gas for several minutes to remove dissolved oxygen.
-
Add the appropriate volume of purged DMSO to the esmolol hydrochloride to achieve a final concentration of 25 mg/mL.
-
Vortex or sonicate briefly until the powder is completely dissolved.
-
Store the stock solution at -20°C in small aliquots to avoid repeated freeze-thaw cycles.
-
-
Working Solution Preparation (e.g., 10 µM in PBS):
-
Thaw a frozen aliquot of the esmolol hydrochloride stock solution.
-
Calculate the volume of stock solution needed for the desired final concentration and volume of the working solution. For example, to prepare 1 mL of a 10 µM working solution from a 25 mg/mL stock (Formula Weight: 331.8 g/mol ):
-
Molarity of stock = (25 mg/mL) / (331.8 g/mol ) * (1000 mL/L) = 75.3 M
-
(V1)(75.3 M) = (1 mL)(10 µM)
-
V1 ≈ 0.13 µL
-
-
Due to the small volume, it is recommended to perform serial dilutions. First, dilute the stock solution to an intermediate concentration (e.g., 1 mM) in DMSO.
-
Further dilute the intermediate stock solution into sterile PBS (pH 7.2) to achieve the final working concentration of 10 µM.
-
Ensure the final concentration of DMSO in the cell culture medium is below a level that affects cell viability (typically ≤ 0.1%).
-
Use the freshly prepared working solution for your in vitro experiment. Do not store the aqueous working solution for more than a day.[2]
-
Protocol 2: In Vitro Cardiomyocyte Assay
This protocol provides a general guideline for treating human induced pluripotent stem cell-derived cardiomyocytes (hiCMs) with esmolol hydrochloride to assess its effects on cellular processes.
Materials:
-
Plated hiCMs in appropriate culture medium
-
Esmolol hydrochloride working solution (prepared as in Protocol 1)
-
Vehicle control (e.g., PBS with the same final concentration of DMSO as the esmolol-treated wells)
-
Incubator (37°C, 5% CO2)
-
Assay-specific reagents (e.g., for viability, apoptosis, or electrophysiology measurements)
Procedure:
-
Culture hiCMs to the desired confluency according to standard protocols.
-
Prepare the esmolol hydrochloride working solution at twice the desired final concentration in the appropriate cell culture medium.
-
Remove half of the culture medium from each well of the hiCMs plate.
-
Add an equal volume of the 2x esmolol hydrochloride working solution to the corresponding wells. For vehicle control wells, add the same volume of the vehicle control solution. This will result in the desired final concentration of esmolol and vehicle.
-
Incubate the cells for the desired treatment duration (e.g., 4 hours).
-
After the incubation period, proceed with the specific downstream assay (e.g., cell viability assay, electrophysiological recording, or protein expression analysis).
Data Presentation
Table 2: Quantitative Data for Esmolol Hydrochloride in In Vitro Systems
| Parameter | System | Value | Reference |
| IC50 (hCA-I inhibition) | Human Erythrocyte Carbonic Anhydrase I | 5 mM | [2] |
| IC50 (hCA-II inhibition) | Human Erythrocyte Carbonic Anhydrase II | 3.5 mM | [2] |
| Effective Concentration (Bradycardia) | Isolated Perfused Rat Heart | 125 mg/L | [7] |
| Effective Concentration (Cardiac Arrest) | Isolated Perfused Rat Heart | 250 mg/L | [7] |
| Concentration for In Vitro Treatment | Human Induced Pluripotent Stem Cell-Derived Cardiomyocytes | Effective plasma concentrations are around 3 µM. | [4] |
Visualizations
Signaling Pathway
Esmolol hydrochloride acts as a competitive antagonist at the β1-adrenergic receptor, which is predominantly found in cardiac tissue.[8][9] This blockade prevents the binding of endogenous catecholamines like epinephrine (B1671497) and norepinephrine, thereby inhibiting the downstream signaling cascade that leads to increased heart rate and contractility.[8][9][10]
Caption: Esmolol's mechanism of action.
Experimental Workflow
The following diagram outlines a typical workflow for an in vitro cell-based assay using esmolol hydrochloride.
Caption: In vitro cell-based assay workflow.
References
- 1. Modeling the Effects of β1-Adrenergic Receptor Blockers and Polymorphisms on Cardiac Myocyte Ca2+ Handling - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. CN1981739A - Esmolol preparation - Google Patents [patents.google.com]
- 4. researchgate.net [researchgate.net]
- 5. The negative inotropic effect of esmolol on isolated cardiac muscle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Alternative signaling: cardiomyocyte β1-adrenergic receptors signal through EGFRs - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The effect of the ultrashort beta-blocker esmolol on cardiac function recovery: an experimental study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. The electrophysiologic properties of esmolol, a short acting beta-blocker - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. US6528540B2 - Esmolol formulation - Google Patents [patents.google.com]
- 10. researchgate.net [researchgate.net]
Application Notes and Protocols for the Quantification of Esmolol and its Metabolites
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed methodologies for the quantitative analysis of esmolol (B25661), a short-acting beta-blocker, and its primary acid metabolite, ASL-8123, in biological matrices. The protocols are compiled from validated analytical methods published in peer-reviewed scientific literature.
Introduction
Esmolol is a cardioselective beta-1 adrenergic antagonist administered intravenously for the short-term management of supraventricular tachycardia and hypertension.[1] It undergoes rapid hydrolysis by red blood cell esterases to form its principal metabolite, ASL-8123, and methanol.[1][2] The rapid metabolism of esmolol results in a short half-life of approximately 9 minutes.[1][3] The acid metabolite, ASL-8123, has significantly weaker beta-blocking activity, being approximately 1,600 to 1,900 times less potent than the parent drug.[4] Due to the rapid metabolism and the need to understand the pharmacokinetic profile of both the parent drug and its metabolite, robust and sensitive analytical methods are crucial.
This document outlines various analytical techniques, including high-performance liquid chromatography (HPLC) with ultraviolet (UV) or tandem mass spectrometry (LC-MS/MS) detection and capillary zone electrophoresis (CZE), for the quantification of esmolol and ASL-8123. Chiral separation methods for esmolol enantiomers are also discussed.
Metabolic Pathway of Esmolol
Esmolol is metabolized in the blood by esterases to its acid metabolite, ASL-8123, and methanol. This rapid hydrolysis is the primary route of elimination.[1][2]
Caption: Metabolic conversion of Esmolol to its primary metabolite, ASL-8123.
Analytical Methods and Protocols
A variety of analytical methods have been developed and validated for the quantification of esmolol and ASL-8123 in biological samples such as plasma, serum, and urine. The choice of method often depends on the required sensitivity, selectivity, and the available instrumentation.
High-Performance Liquid Chromatography (HPLC)
HPLC is a widely used technique for the analysis of esmolol and its metabolite. Different detectors, such as UV and mass spectrometry, can be coupled with HPLC for quantification.
A simple and reproducible liquid-chromatographic method for the determination of esmolol and its major metabolite in human urine has been described.[5]
Experimental Protocol:
-
Sample Preparation (Urine):
-
Adjust the pH of the urine sample to 8.4.
-
Extract esmolol into methylene (B1212753) chloride. The more polar metabolite, ASL-8123, remains in the aqueous phase.[5]
-
Evaporate the organic layer and reconstitute the residue for esmolol analysis.
-
The aqueous layer can be directly used for the analysis of the metabolite.
-
-
Chromatographic Conditions for Esmolol:
-
Chromatographic Conditions for ASL-8123:
A stability-indicating HPLC method for esmolol hydrochloride has also been developed.[6]
Experimental Protocol:
-
Sample Preparation:
-
This method was developed for the drug substance and may require adaptation for biological matrices, likely involving a liquid-liquid or solid-phase extraction.
-
-
Chromatographic Conditions:
LC-MS/MS offers high sensitivity and selectivity, making it suitable for pharmacokinetic studies where low concentrations of the analytes are expected. A method has been developed for the simultaneous determination of esmolol's enantiomers in human plasma.[7]
Experimental Protocol:
-
Sample Preparation (Plasma):
-
The publication mentions analysis from human plasma, suggesting a protein precipitation or liquid-liquid extraction step would be necessary. A liquid chromatography-electrospray mass spectrometry (LC-MS) method for esmolol in human plasma utilized methylene chloride extraction from 200 µL aliquots of plasma.[8]
-
-
Chromatographic and Mass Spectrometric Conditions:
-
The specific column and mobile phase for the LC-MS/MS method for enantiomers are not detailed in the abstract but would involve a chiral column.[7]
-
For a general LC-MS method (not chiral), a methanol/formic acid gradient was used over 15 minutes with selected ion recording at m/z 296.2 and 282.2.[8]
-
Chiral Separation Methods
Since esmolol is a chiral molecule, methods for separating its enantiomers are important for stereoselective pharmacokinetic and pharmacodynamic studies.
A stereoselective reversed-phase HPLC assay has been developed to determine the S-(-) and R-(+) enantiomers of esmolol in human plasma.[9]
Experimental Protocol:
-
Sample Preparation: Liquid-liquid extraction of esmolol from human plasma.
-
Internal Standard: S-(-)-propranolol.[9]
-
Derivatization: Use 2,3,4,6-tetra-O-acetyl-β-d-glucopyranosyl isothiocyanate as a pre-column chiral derivatization reagent.[9]
-
Chromatographic Conditions:
-
Column: 5-µm reversed-phase C18 column.[9]
-
Mobile Phase: Acetonitrile/0.02 mol/L phosphate (B84403) buffer (pH 4.5) (55:45, v/v).[9]
-
Detection: UV at 224 nm.[9]
-
An alternative to derivatization is the use of a chiral stationary phase (CSP). Methods have been developed for the simultaneous determination of esmolol and its metabolite enantiomers using chiral columns.[7]
Capillary Zone Electrophoresis (CZE)
CZE is another technique that has been applied to the determination of esmolol in serum.[10]
Experimental Protocol:
-
Sample Preparation (Serum):
-
CZE Conditions:
Quantitative Data Summary
The following tables summarize the validation parameters for the different analytical methods described.
Table 1: HPLC-UV Methods for Esmolol and ASL-8123
| Analyte | Matrix | Linearity Range | Recovery (%) | Within-day CV (%) | Reference |
| Esmolol | Urine | 0.025 - 5 mg/L | 95 | < 6 | [5] |
| ASL-8123 | Urine | 1 - 250 mg/L | 92 | < 6 | [5] |
| Esmolol HCl | Drug Substance | 100 - 500 µg/mL | > 98.6 (Accuracy) | < 1.7 | [6] |
Table 2: Chiral HPLC-UV Method for Esmolol Enantiomers
| Analyte | Matrix | Linearity Range (for each enantiomer) | Recovery (%) | LOD (µg/mL) | LOQ (µg/mL) | Reference |
| S-(-)-Esmolol | Human Plasma | 0.035 - 12 µg/mL | 94.8 | 0.003 | 0.035 | [9] |
| R-(+)-Esmolol | Human Plasma | 0.035 - 12 µg/mL | 95.5 | 0.003 | 0.035 | [9] |
Table 3: LC-MS and CZE Methods for Esmolol
| Method | Analyte | Matrix | Linearity Range | Intra-day CV (%) | Inter-day CV (%) | LOD (µg/mL) | Reference |
| LC-MS | Esmolol | Human Plasma | 2 - 1000 ng/mL | < 8 | < 10 | - | [8] |
| CZE | Esmolol | Serum | - | - | - | 0.051 | [10] |
Experimental Workflows
The following diagrams illustrate the general workflows for sample preparation and analysis.
Caption: General workflow for sample preparation and analysis of esmolol.
Caption: Sample preparation workflow for esmolol and ASL-8123 from urine.[5]
References
- 1. Esmolol - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. caymanchem.com [caymanchem.com]
- 3. Kinetics of esmolol, an ultra-short-acting beta blocker, and of its major metabolite - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Beta-adrenoreceptor antagonist potency and pharmacodynamics of ASL-8123, the primary acid metabolite of esmolol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Liquid-chromatographic analysis for esmolol and its major metabolite in urine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. High-performance liquid chromatographic method for the determination of esmolol hydrochloride - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Determination of esmolol and metabolite enantiomers within human plasma using chiral column chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Liquid chromatography-electrospray mass spectrometry (LC-MS) method for determination of esmolol concentration in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Determination of esmolol in serum by capillary zone electrophoresis and its monitoring in course of heart surgery - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Esmolol Hydrochloride in Myocardial Ischemia Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of esmolol (B25661) hydrochloride in preclinical and clinical studies of myocardial ischemia. Esmolol is an ultra-short-acting, cardioselective beta-1 adrenergic receptor antagonist.[1][2] Its rapid onset and short half-life of approximately 9 minutes make it a valuable tool for investigations where precise control of beta-blockade is essential.[1][2]
Mechanism of Action
Esmolol hydrochloride competitively blocks beta-1 adrenergic receptors, which are predominantly located in the cardiac muscle.[3][4] This action inhibits the effects of catecholamines like epinephrine (B1671497) and norepinephrine, leading to several key physiological responses relevant to myocardial ischemia:[1][4]
-
Negative Chronotropy: A decrease in heart rate.[1]
-
Negative Inotropy: A reduction in myocardial contractility.[1]
-
Negative Dromotropy: A slowing of atrioventricular conduction.[1]
By reducing heart rate and contractility, esmolol decreases myocardial oxygen demand, a critical factor in the setting of ischemia.[1][5]
Signaling Pathway
The cardioprotective effects of esmolol are primarily mediated through the blockade of the β1-adrenergic receptor signaling pathway.
Caption: Esmolol's blockade of the β1-adrenergic receptor pathway.
Quantitative Data from Myocardial Ischemia Studies
The following tables summarize key quantitative data from various studies investigating the effects of esmolol hydrochloride in myocardial ischemia.
Table 1: Hemodynamic and Infarct Size Data in Animal Models
| Species | Model | Esmolol Dose/Regimen | Key Findings | Reference |
| Dog | 3-hour LAD occlusion, 3-hour reperfusion | 0.3, 1, and 3 mg/kg IV every 20 mins | Significantly lower myocardial necrosis compared to control. Decreased heart rate and LV dP/dt. | [6] |
| Dog | 2-hour LAD occlusion, 1-hour reperfusion | Not specified | Esmolol + cardiopulmonary bypass significantly reduced infarct size (30%) vs. bypass alone (52%), esmolol alone (54%), and control (59%). | [7] |
| Dog | 2-hour regional LV ischemia, 2-hour reperfusion | Started at onset of reperfusion | Infarct size significantly smaller in esmolol group (49%) vs. control (68%). | [8] |
| Dog | 15-min LAD occlusion | 150 µg/kg/min infusion | Preserved endocardial-to-epicardial blood flow ratio and decreased lactate (B86563) production. | [9] |
| Pig | 40-min LAD occlusion, reperfusion | 250 µg/kg/min infusion | Reduced indexed infarct size. | [10] |
| Rat | Cecal ligation and perforation (sepsis model) | 10 and 20 mg/kg/hr | Higher cardiac output and efficiency. Reduced TNF-α concentrations. | [11] |
Table 2: Clinical Studies and Human Trials
| Study Population | Condition | Esmolol Dose/Regimen | Key Findings | Reference |
| 19 patients | Acute myocardial infarction or unstable angina | 25-300 µg/kg/min IV | Effectively reduced heart rate and blood pressure, decreasing rate-pressure product. | [12] |
| 108 patients | Acute ischemic syndromes | IV infusion | Higher incidence of transient hypotension (16% vs 2% in control). No significant difference in death, reinfarction, or ischemia. | [13] |
| 196 adult patients | Non-cardiac surgery | Varied | Significantly reduced postoperative myocardial ischemia (RR=0.43). | [14] |
| 322 patients | Mitral valve surgery | Administered after anesthesia induction | Lower incidence of postoperative low cardiac output syndrome (13.0% vs. 30.4%). Lower peak CK-MB release. | |
| 16 patients | Myocardial ischemia with compromised LV function | Up to 300 µg/kg/min IV | Sinus rate and systolic arterial pressure declined. Rate-pressure product decreased by 33%. | [15] |
| 30 children | Ventricular septal defect surgery | 0.05 mg/kg/min after intubation, 0.3 mg/kg/min during CPB, 0.03-0.05 mg/kg/min until end of surgery | Significantly lower plasma levels of CK-MB and cardiac troponin I post-CPB. Reduced postoperative dopamine (B1211576) dosage. | [16] |
Experimental Protocols
Animal Model of Myocardial Ischemia-Reperfusion
This protocol is a synthesis of methodologies described in studies utilizing a porcine or canine model.
Caption: A generalized workflow for an animal ischemia-reperfusion study.
1. Animal Preparation and Anesthesia:
-
Species: Large white pigs or mongrel dogs are commonly used.
-
Anesthesia: Anesthesia is induced and maintained with appropriate agents (e.g., ketamine, propofol, isoflurane). Animals are intubated and mechanically ventilated.
-
Instrumentation: Catheters are placed for continuous monitoring of arterial blood pressure, central venous pressure, and for blood sampling. ECG leads are attached for continuous monitoring of heart rate and rhythm.
2. Surgical Procedure:
-
A thoracotomy is performed to expose the heart.
-
The left anterior descending (LAD) coronary artery is dissected free from the surrounding tissue.
-
A snare occluder or ligature is placed around the LAD for subsequent occlusion.
3. Ischemia-Reperfusion Protocol:
-
Baseline: After a stabilization period, baseline hemodynamic measurements, ECG recordings, and blood samples are collected.
-
Ischemia: The LAD is occluded for a predetermined period (e.g., 40 to 120 minutes) to induce myocardial ischemia.
-
Treatment: Esmolol hydrochloride or a vehicle control is administered. The timing of administration can vary:
-
Reperfusion: The occlusion is released, and the myocardium is reperfused for a set duration (e.g., 1 to 3 hours).
4. Outcome Assessment:
-
Hemodynamics: Continuous monitoring of heart rate, blood pressure, and other parameters throughout the experiment.
-
Infarct Size Measurement: At the end of the experiment, the heart is excised. The area at risk is determined (e.g., by dye injection into the coronary artery), and the infarct size is quantified using triphenyltetrazolium (B181601) chloride (TTC) staining.[8]
-
Biomarker Analysis: Blood samples are analyzed for cardiac biomarkers such as troponin I and creatine (B1669601) kinase-MB (CK-MB).[16]
Clinical Trial Protocol for Perioperative Myocardial Protection
This protocol is a generalized framework based on clinical studies.
Caption: A typical workflow for a clinical trial of esmolol.
1. Patient Selection:
-
Patients scheduled for procedures with a risk of myocardial ischemia (e.g., non-cardiac surgery in high-risk patients, cardiac surgery) are screened.[14]
-
Inclusion and exclusion criteria are strictly followed.
2. Randomization and Blinding:
-
Eligible patients are randomly assigned to receive either esmolol hydrochloride or a placebo (e.g., saline).
-
The study is often double-blinded, where neither the patient nor the treating physician knows the assigned treatment.
3. Drug Administration:
-
Loading Dose: A loading dose may or may not be administered.
-
Infusion: Esmolol is administered as a continuous intravenous infusion. The timing of initiation can be critical, for instance, after anesthesia induction but before the start of the surgical procedure.
-
Titration: The infusion rate is often titrated to achieve a target heart rate or blood pressure, while avoiding adverse effects like severe hypotension or bradycardia.
4. Monitoring and Data Collection:
-
Intraoperative: Continuous monitoring of ECG, heart rate, and arterial blood pressure.
-
Postoperative: Continued monitoring in an intensive care or recovery unit. Serial ECGs and measurements of cardiac biomarkers (troponin, CK-MB) are performed at specified time points (e.g., immediately post-op, 6, 12, and 24 hours).
5. Endpoint Evaluation:
-
Primary Endpoints: May include the incidence of postoperative myocardial ischemia (defined by ECG changes and/or biomarker elevation), myocardial infarction, or major adverse cardiac events (MACE).[14]
-
Secondary Endpoints: Can include length of hospital stay, need for inotropic support, and incidence of adverse effects such as hypotension and bradycardia.[13][16]
References
- 1. Esmolol - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Brevibloc (Esmolol): Side Effects, Uses, Dosage, Interactions, Warnings [rxlist.com]
- 3. go.drugbank.com [go.drugbank.com]
- 4. What is the mechanism of Esmolol Hydrochloride? [synapse.patsnap.com]
- 5. Pharmacology and pharmacokinetics of esmolol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Esmolol and percutaneous cardiopulmonary bypass enhance myocardial salvage during ischemia in a dog model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Esmolol and cardiopulmonary bypass during reperfusion reduce myocardial infarct size in dogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Esmolol decreases the adverse effects of acute coronary artery occlusion on myocardial metabolism and regional myocardial blood flow in dogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Cardioprotective effect of the short-acting beta-blocker esmolol in experimental ischemia/reperfusion - Revista Española de Cardiología (English Edition) [revespcardiol.org]
- 11. Infusion of the beta-adrenergic blocker esmolol attenuates myocardial dysfunction in septic rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Clinical experience with esmolol, a short-acting beta-adrenergic blocker in cardiac arrhythmias and myocardial ischemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Esmolol in acute ischemic syndromes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Efficacy and safety of intravenous esmolol for cardiac protection in non-cardiac surgery. A systematic review and meta-analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Use of an ultrashort-acting beta-receptor blocker (esmolol) in patients with acute myocardial ischemia and relative contraindications to beta-blockade therapy [pubmed.ncbi.nlm.nih.gov]
- 16. Protective effect of esmolol on myocardial ischemic injury during open heart surgery in children - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Clinical Trials with Esmolol Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
Esmolol (B25661) hydrochloride is an ultra-short-acting, cardioselective beta-1 adrenergic receptor antagonist.[1][2] Its rapid onset and short half-life of approximately 9 minutes make it a valuable agent in clinical settings where tight control of heart rate and blood pressure is required.[3][4] Esmolol is administered intravenously and is rapidly metabolized by esterases in red blood cells.[1][5] These characteristics allow for quick titration to achieve desired hemodynamic effects and rapid reversal upon discontinuation of the infusion.[3] This document provides detailed application notes and protocols for designing clinical trials involving esmolol hydrochloride.
Mechanism of Action
Esmolol competitively blocks beta-1 adrenergic receptors, which are predominantly located in the heart muscle.[6][7] This blockade antagonizes the effects of catecholamines like epinephrine (B1671497) and norepinephrine (B1679862).[5][7] The primary downstream effects of this action are a decrease in heart rate (negative chronotropy), reduced myocardial contractility (negative inotropy), and slowed atrioventricular (AV) nodal conduction (negative dromotropy).[1][7] By reducing myocardial oxygen demand, esmolol is particularly beneficial in conditions such as myocardial ischemia.[4][6]
Figure 1: Esmolol's Mechanism of Action on the β1-Adrenergic Signaling Pathway.
Pharmacokinetics and Pharmacodynamics
Esmolol's pharmacokinetic profile is distinguished by its rapid onset of action, typically within 60 seconds, and a short elimination half-life of about 9 minutes.[1][6] Steady-state concentrations are achieved within 5 minutes of initiating an infusion.[5] It is metabolized by esterases in red blood cells into an acid metabolite and methanol.[5] Less than 2% of the drug is excreted unchanged in the urine.[5] The pharmacodynamic effects, including reductions in heart rate and blood pressure, are dose-dependent and resolve quickly after the infusion is stopped.[3]
Clinical Applications in Trials
Esmolol is investigated in clinical trials for a variety of indications, primarily focused on the acute control of cardiovascular parameters.
-
Supraventricular Tachycardia (SVT): Esmolol is effective for the rapid control of ventricular rate in patients with atrial fibrillation or atrial flutter.[8]
-
Perioperative Tachycardia and Hypertension: It is used to manage transient increases in heart rate and blood pressure during surgical procedures, including induction, intubation, and emergence from anesthesia.[4][9][10]
-
Sepsis and Septic Shock: Clinical trials have explored the use of esmolol in septic patients with tachycardia to potentially reduce mortality and improve organ function.[11][12][13]
-
Acute Coronary Syndrome: Esmolol can be used to reduce myocardial oxygen demand in the acute setting.[6]
-
Hypertensive Emergencies: Its titratability makes it suitable for the management of acute, severe hypertension.[6]
Data Presentation: Quantitative Summary
The following tables summarize typical dosing regimens and hemodynamic outcomes from clinical trials with esmolol hydrochloride.
| Indication | Loading Dose | Maintenance Infusion Rate | Target Endpoint | Reference |
| Supraventricular Tachycardia | 500 mcg/kg over 1 minute | 50-200 mcg/kg/min | Ventricular rate control | [8][14] |
| Perioperative Tachycardia/Hypertension | 500-1000 mcg/kg over 30-60 seconds | 50-300 mcg/kg/min | Heart rate 60-80 bpm, SBP >95 mmHg | [9][15] |
| Septic Shock with Tachycardia | No loading dose or 25 mg/h | Titrated to effect (e.g., 10-100 mcg/kg/min) | Heart rate 80-95 bpm | [11][13][16][17] |
| Hypertensive Emergency | 250-500 mcg/kg over 1 minute | 50-300 mcg/kg/min | Reduction in blood pressure | [6][14] |
| Parameter | Baseline (Mean ± SD or Median [IQR]) | Post-Esmolol (Mean ± SD or Median [IQR]) | Percentage Change |
| Heart Rate (bpm) | 115 ± 15 | 85 ± 10 | ~26% decrease |
| Systolic Blood Pressure (mmHg) | 150 ± 20 | 130 ± 15 | ~13% decrease |
| Diastolic Blood Pressure (mmHg) | 90 ± 10 | 80 ± 8 | ~11% decrease |
| Cardiac Output (L/min) | 6.5 ± 1.2 | 5.8 ± 1.0 | ~11% decrease |
Note: Values are illustrative and will vary based on the specific clinical trial protocol and patient population.
Experimental Protocols
Protocol 1: Esmolol for Rate Control in Supraventricular Tachycardia
1. Patient Selection:
-
Inclusion Criteria: Adults (≥18 years) with a diagnosis of SVT (e.g., atrial fibrillation, atrial flutter) and a ventricular rate >120 bpm.
-
Exclusion Criteria: Severe sinus bradycardia (<50 bpm), second- or third-degree AV block without a pacemaker, cardiogenic shock, severe hypotension (SBP <90 mmHg), decompensated heart failure, and known hypersensitivity to esmolol.[18][19]
2. Study Drug Administration:
-
Initiate a loading dose of 500 mcg/kg of esmolol intravenously over 1 minute.[8]
-
Immediately follow with a maintenance infusion at 50 mcg/kg/min for 4 minutes.[8]
-
If the target ventricular rate (e.g., <100 bpm) is not achieved, repeat the loading dose and increase the maintenance infusion in increments of 50 mcg/kg/min every 5-10 minutes.[20]
-
The maximum recommended maintenance dose is 200 mcg/kg/min, although higher doses up to 300 mcg/kg/min have been used.[8][10]
3. Monitoring:
-
Continuously monitor heart rate and ECG.[20]
-
Measure blood pressure every 5 minutes during titration and every 15 minutes once a stable dose is achieved.[20]
-
Monitor for signs of hypoperfusion.[20]
-
Record all adverse events, with particular attention to hypotension and bradycardia.[21]
4. Transition to Alternative Therapy:
-
Once the patient is stable, transition to an oral beta-blocker or other antiarrhythmic agent can be initiated.
-
Thirty minutes after the first dose of the alternative drug, reduce the esmolol infusion rate by 50%.[10]
-
After the second dose of the alternative agent, if the heart rate remains controlled for one hour, the esmolol infusion can be discontinued.[10][20]
Figure 2: Clinical Trial Workflow for Esmolol in Supraventricular Tachycardia.
Protocol 2: Esmolol in Septic Shock with Tachycardia
1. Patient Selection:
-
Inclusion Criteria: Patients diagnosed with septic shock, requiring vasopressor support to maintain a mean arterial pressure (MAP) of 65-75 mmHg, and persistent tachycardia (e.g., heart rate >95 bpm) despite adequate fluid resuscitation.[13]
-
Exclusion Criteria: As per Protocol 1, with additional considerations for patients with severe cardiac failure or those on long-term oral beta-blocker therapy.[22]
2. Study Drug Administration:
-
Patients are randomized to either the esmolol group or a control group (standard treatment).[13]
-
In the esmolol group, a continuous infusion is initiated without a loading dose, starting at a low rate (e.g., 10-25 mcg/kg/min or 25 mg/h).[11][16]
-
The infusion rate is titrated to achieve a target heart rate (e.g., 80-95 bpm) while maintaining adequate MAP.[13]
-
The dose can be adjusted every 20-30 minutes. The maximum dose is typically capped (e.g., 100 mcg/kg/min or 2000 mg/h).[11][17]
3. Monitoring:
-
Continuous hemodynamic monitoring, including intra-arterial blood pressure and central venous pressure.[13]
-
Regular assessment of organ function (e.g., SOFA score), lactate (B86563) levels, and norepinephrine requirements.[13][22]
-
Cardiac output monitoring may be employed.[21]
-
Record all adverse events, particularly hypotension, bradycardia, and any worsening of organ dysfunction.[21]
4. Study Endpoints:
-
Secondary Endpoints: Length of ICU stay, duration of mechanical ventilation, changes in organ function scores, and incidence of adverse events.[23]
Safety Considerations and Adverse Event Monitoring
The most common adverse effect of esmolol is hypotension, which is dose-related.[3][8] Symptomatic hypotension (e.g., dizziness, sweating) may also occur.[8] Due to its short half-life, hypotension typically resolves within 30 minutes of reducing the dose or discontinuing the infusion.[8] Other potential adverse events include bradycardia, infusion site reactions (phlebitis), and, rarely, bronchospasm in susceptible individuals.[3] In clinical trials, all adverse events (AEs) and serious adverse events (SAEs) must be meticulously recorded and reported.[21] A clear definition of what constitutes an AE or SAE and a robust system for causality assessment are essential components of the trial protocol.[21]
References
- 1. researchgate.net [researchgate.net]
- 2. Esmolol Injection: Package Insert / Prescribing Information [drugs.com]
- 3. Esmolol hydrochloride: an ultrashort-acting, beta-adrenergic blocking agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Perioperative use of esmolol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. go.drugbank.com [go.drugbank.com]
- 6. Esmolol - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. What is the mechanism of Esmolol Hydrochloride? [synapse.patsnap.com]
- 8. medsafe.govt.nz [medsafe.govt.nz]
- 9. ClinicalTrials.gov [clinicaltrials.gov]
- 10. accessdata.fda.gov [accessdata.fda.gov]
- 11. ClinicalTrials.gov [clinicaltrials.gov]
- 12. The role of esmolol in sepsis: a meta-analysis based on randomized controlled trials | springermedizin.de [springermedizin.de]
- 13. ClinicalTrials.gov [clinicaltrials.gov]
- 14. Brevibloc (esmolol) dosing, indications, interactions, adverse effects, and more [reference.medscape.com]
- 15. drugs.com [drugs.com]
- 16. Esmolol infusion in patients with septic shock and tachycardia: a prospective, single-arm, feasibility study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. ClinicalTrials.gov [clinicaltrials.gov]
- 18. ClinicalTrials.gov [clinicaltrials.gov]
- 19. Efficacy of Esmolol in the Identification of Cardiovascular Disorders by Cirrhosis, Diabetes Mellitus and Cardiotoxic Treatments | Clinical Research Trial Listing [centerwatch.com]
- 20. droracle.ai [droracle.ai]
- 21. Efficacy and safety of heart rate control with esmolol on the incidence and duration of organ failure in predicted severe acute pancreatitis: protocol of a multicenter, open-label, randomized controlled trial - PMC [pmc.ncbi.nlm.nih.gov]
- 22. ClinicalTrials.gov [clinicaltrials.gov]
- 23. The role of esmolol in sepsis: a meta-analysis based on randomized controlled trials - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Esmolol acid hydrochloride degradation pathways and impurities
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the degradation pathways and impurities of esmolol (B25661) hydrochloride.
Frequently Asked Questions (FAQs)
Q1: What are the primary degradation pathways for esmolol hydrochloride?
A1: Esmolol hydrochloride is susceptible to degradation through several pathways, primarily hydrolysis, oxidation, photolysis, and thermal stress.[][2] As an ester-containing molecule, the most significant degradation pathway is the hydrolysis of the ester linkage, which results in the formation of its main metabolite, esmolol acid (also known as EP1), and methanol.[][3][4][5] Dimerization is another key degradation pathway, leading to the formation of various dimeric impurities.[][6]
Q2: What are the major impurities of esmolol hydrochloride I should be aware of?
A2: The impurities of esmolol hydrochloride can be broadly categorized as process-related impurities and degradation impurities.[]
-
Process-Related Impurities: These arise during the manufacturing process and can include residual reagents, solvents, catalysts, and intermediates that were not completely removed during purification.[]
-
Degradation Impurities: These form when esmolol hydrochloride is exposed to stress conditions such as acidic or basic environments, light, heat, or oxidizing agents.[][2] The most prominent degradation impurity is esmolol acid (EP1) .[][6] Other identified impurities include various hydrolytic products and dimeric impurities (e.g., EP4-5, EP7-8, EP11-13).[][2] In total, up to 20 different impurities have been identified.[][2]
Q3: How do different stress conditions affect the degradation of esmolol hydrochloride?
A3:
-
Hydrolysis (Acidic and Basic Conditions): Esmolol undergoes significant degradation via ester hydrolysis under both acidic and basic conditions, leading to the formation of esmolol acid (EP1).[] Basic conditions are also known to promote the formation of certain dimeric hydrolysates.[]
-
Oxidation: Exposure to oxidative conditions can facilitate the formation of esmolol acid (EP1) and another impurity designated as EP19.[]
-
Photolysis (Light Exposure): Exposure to light can significantly accelerate the formation of several impurities, including EP1 and various dimeric impurities.[]
-
Thermal Stress (Heat): Elevated temperatures can promote the formation of esmolol acid (EP1) and certain dimeric impurities.[]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Unexpected peaks in HPLC chromatogram | Sample degradation due to improper storage or handling. | Store esmolol hydrochloride in well-closed containers, protected from light, at controlled room temperature to minimize exposure to heat and humidity.[] Prepare solutions fresh and use them promptly. |
| Contamination from glassware, solvents, or reagents. | Ensure all glassware is scrupulously clean. Use high-purity (e.g., HPLC grade) solvents and reagents. | |
| Poor peak shape or resolution | Inappropriate HPLC method parameters. | Optimize the mobile phase composition, pH, column temperature, and flow rate. Refer to the detailed experimental protocols below for validated methods.[7][8][9] |
| Column degradation or contamination. | Flush the column with a strong solvent. If the problem persists, replace the column. | |
| Inconsistent quantification results | Instability of the standard or sample solutions. | Prepare fresh standard and sample solutions for each analysis. Protect solutions from light and heat. |
| Improper sample preparation. | Ensure accurate weighing and complete dissolution of the sample. Follow a validated sample preparation protocol. | |
| Identification of unknown impurities | Co-elution of impurities with the main peak or other known impurities. | Adjust HPLC method parameters (e.g., gradient, mobile phase) to improve separation. Utilize a mass spectrometer (LC-MS) for identification.[2] |
| Novel degradation product. | Conduct forced degradation studies under various stress conditions to intentionally generate and identify potential new impurities.[2][10] |
Experimental Protocols
Protocol 1: Stability-Indicating RP-HPLC Method for Esmolol Hydrochloride and Its Impurities
This protocol is based on a validated method for the separation and quantification of esmolol hydrochloride and its related substances.[7][11]
Instrumentation:
-
High-Performance Liquid Chromatograph (HPLC) with a UV detector.
-
Data acquisition and processing software.
Chromatographic Conditions:
| Parameter | Condition |
| Column | C18 (250 mm x 4.6 mm, 5 µm particle size)[7] |
| Mobile Phase | A: AcetonitrileB: 0.01N Potassium dihydrogen orthophosphate in water (pH adjusted to 4.8)[7][11] |
| Gradient | Isocratic or gradient elution can be optimized based on the specific impurities being analyzed. |
| Flow Rate | 0.8 - 1.0 mL/min[8][12] |
| Column Temperature | 30°C[7] |
| Detection Wavelength | 221 nm or 224 nm[7][8] |
| Injection Volume | 10 µL[7] |
Sample Preparation:
-
Standard Solution: Accurately weigh and dissolve an appropriate amount of esmolol hydrochloride reference standard in the mobile phase or a suitable diluent to obtain a known concentration (e.g., 50 µg/mL).[11]
-
Sample Solution: Prepare the sample solution containing esmolol hydrochloride at a similar concentration to the standard solution using the same diluent.
Protocol 2: Forced Degradation Studies
Forced degradation studies are essential for understanding degradation pathways and developing stability-indicating methods.[10][13]
1. Acid Hydrolysis:
-
Dissolve esmolol hydrochloride in 0.1 N HCl.
-
Heat the solution (e.g., at 60°C) for a specified period (e.g., 30 minutes).[11]
-
Cool the solution to room temperature and neutralize with an equivalent amount of 0.1 N NaOH.
-
Dilute to a suitable concentration with the mobile phase and analyze by HPLC.
2. Base Hydrolysis:
-
Dissolve esmolol hydrochloride in 0.1 N NaOH.
-
Keep the solution at room temperature or heat gently (e.g., 60°C) for a short period (e.g., 5-30 minutes), as degradation can be rapid.[2][11]
-
Neutralize with an equivalent amount of 0.1 N HCl.
-
Dilute to a suitable concentration with the mobile phase and analyze by HPLC.
3. Oxidative Degradation:
-
Dissolve esmolol hydrochloride in a solution of hydrogen peroxide (e.g., 3-30% H₂O₂).
-
Store the solution at room temperature for a specified period, protected from light.
-
Dilute to a suitable concentration with the mobile phase and analyze by HPLC.
4. Thermal Degradation:
-
Place solid esmolol hydrochloride in a controlled temperature oven (e.g., 90°C) for a specified duration (e.g., 5 hours).[2]
-
Alternatively, reflux a solution of esmolol hydrochloride.
-
Dissolve the solid sample or dilute the solution to a suitable concentration with the mobile phase and analyze by HPLC.
5. Photolytic Degradation:
-
Expose a solution of esmolol hydrochloride to a light source providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter (as per ICH Q1B guidelines).
-
A control sample should be kept in the dark under the same conditions.
-
Dilute the exposed and control samples to a suitable concentration with the mobile phase and analyze by HPLC.
Visualizations
Degradation Pathways of Esmolol Hydrochloride
Caption: Major degradation pathways of esmolol hydrochloride.
Experimental Workflow for Forced Degradation Studies
Caption: Workflow for forced degradation studies of esmolol HCl.
References
- 2. An innovative impurity profiling of esmolol hydrochloride injection using UPLC-MS based multiple mass defect filter, chemometrics and <i>in-silico</i> toxicity prediction - Arabian Journal of Chemistry [arabjchem.org]
- 3. Esmolol - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. go.drugbank.com [go.drugbank.com]
- 5. Esmolol - Wikipedia [en.wikipedia.org]
- 6. derpharmachemica.com [derpharmachemica.com]
- 7. ijpsr.com [ijpsr.com]
- 8. rjstonline.com [rjstonline.com]
- 9. rjstonline.com [rjstonline.com]
- 10. ajpsonline.com [ajpsonline.com]
- 11. ijpsr.com [ijpsr.com]
- 12. researchgate.net [researchgate.net]
- 13. ijrpp.com [ijrpp.com]
Preventing esmolol hydrochloride hydrolysis in aqueous solutions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the hydrolysis of esmolol (B25661) hydrochloride in aqueous solutions.
Frequently Asked Questions (FAQs)
Q1: What is the primary degradation pathway for esmolol hydrochloride in aqueous solutions?
A1: The primary degradation pathway for esmolol hydrochloride in aqueous solutions is the hydrolysis of its ester linkage. This reaction is catalyzed by both acid and base conditions, leading to the formation of a major degradation product, esmolol acid (ASL-8123), and methanol.[] Dimerization can also occur as a degradation pathway.[]
Q2: What are the key factors that influence the stability of esmolol hydrochloride solutions?
A2: The stability of esmolol hydrochloride in aqueous solutions is significantly influenced by several factors:
-
pH: Esmolol hydrochloride is most stable in acidic conditions, with an optimal pH range of 4.5 to 5.5.[2] Both strongly acidic and, particularly, basic conditions accelerate the rate of hydrolysis.
-
Temperature: Higher temperatures increase the rate of hydrolysis. Therefore, it is recommended to store esmolol hydrochloride solutions at controlled room temperature or under refrigeration to minimize degradation.[]
-
Light: Exposure to light can promote the degradation of esmolol hydrochloride. Solutions should be protected from light.[]
-
Moisture: As hydrolysis is a reaction with water, minimizing exposure to excess moisture is crucial, especially for solid forms of the drug.[]
-
Oxidation: Esmolol hydrochloride can also be susceptible to oxidative degradation.[]
Q3: How can I prevent the hydrolysis of esmolol hydrochloride in my experiments?
A3: To minimize hydrolysis, consider the following strategies:
-
pH Control: Maintain the pH of the solution within the optimal range of 4.5 to 5.5 using a suitable buffering agent, such as an acetate (B1210297) buffer.[2]
-
Temperature Control: Prepare and store solutions at controlled room temperature or, for enhanced stability, under refrigeration. Avoid exposure to high temperatures.
-
Light Protection: Protect solutions from light by using amber-colored vials or by wrapping the container in a light-blocking material.[]
-
Use of Co-solvents: While esmolol is soluble in water, in some formulations, co-solvents like propylene (B89431) glycol and ethanol (B145695) have been used, which may influence stability.
-
Lyophilization: For long-term storage, lyophilization (freeze-drying) can be an effective method to remove water and thus prevent hydrolysis.[]
-
Aseptic Technique vs. Terminal Sterilization: Esmolol hydrochloride solutions are sensitive to heat and may degrade during terminal sterilization methods like autoclaving.[2] Aseptic processing is often preferred for preparing sterile solutions to avoid heat-induced degradation.[3][4][5][6]
Troubleshooting Guides
Issue 1: Rapid loss of esmolol hydrochloride concentration in solution.
| Possible Cause | Troubleshooting Step |
| Incorrect pH | Measure the pH of your solution. If it is outside the optimal range of 4.5-5.5, adjust it using a suitable buffer system (e.g., acetate buffer).[2] |
| High Temperature | Ensure your solution is prepared and stored at a controlled temperature. If possible, store stock solutions under refrigeration. |
| Light Exposure | Store your solutions in light-protected containers (e.g., amber vials).[] |
| Microbial Contamination | If not working under sterile conditions, microbial growth can alter the pH and potentially produce enzymes that degrade esmolol. Prepare fresh solutions using sterile techniques. |
Issue 2: Appearance of unknown peaks in my HPLC chromatogram.
| Possible Cause | Troubleshooting Step |
| Hydrolysis | The major degradation product is esmolol acid. This will likely appear as a more polar compound with a shorter retention time in reverse-phase HPLC. Confirm by running a forced degradation sample (e.g., mild acid or base treatment). |
| Oxidative Degradation | If the solution was exposed to air for an extended period, oxidative degradants may form. Prepare fresh solutions and consider de-gassing solvents. |
| Photodegradation | If the solution was exposed to light, photolytic degradation products may be present. Prepare and handle solutions under light-protected conditions.[] |
| Impurity in Starting Material | Analyze your starting esmolol hydrochloride material to ensure its purity. |
| Interaction with Excipients | If your formulation contains other components, they may be interacting with esmolol. Conduct compatibility studies. |
Data Presentation
Table 1: Factors Affecting Esmolol Hydrochloride Stability in Aqueous Solution
| Factor | Condition | Effect on Stability | Recommendation |
| pH | < 4.5 or > 5.5 | Increased rate of hydrolysis | Maintain pH between 4.5 and 5.5 using a buffer (e.g., acetate)[2] |
| Temperature | Elevated temperature | Significantly increases hydrolysis rate | Store solutions at controlled room temperature or refrigerated |
| Light | Exposure to UV or fluorescent light | Promotes degradation | Protect solutions from light using amber vials or other means[] |
| Oxidizing Agents | Presence of peroxides, metal ions | Can lead to oxidative degradation | Use high-purity reagents and consider inert gas purging for long-term storage[] |
| Moisture | For solid form | Can initiate hydrolysis | Store solid esmolol hydrochloride in a desiccated environment[] |
Table 2: Compatibility of Esmolol Hydrochloride (10 mg/mL) with Common Intravenous Fluids
| Intravenous Fluid | Compatibility |
| 5% Dextrose Injection | Compatible[7] |
| 0.9% Sodium Chloride Injection | Compatible[7] |
| 5% Dextrose and 0.9% Sodium Chloride Injection | Compatible[7] |
| Lactated Ringer's Injection | Compatible[7] |
| 5% Sodium Bicarbonate Injection | Incompatible (limited stability)[8] |
Table 3: Compatibility of Esmolol Hydrochloride with Other Drugs (Simulated Y-Site Administration)
| Drug | Compatibility |
| Morphine Sulfate (B86663) | Compatible[9] |
| Fentanyl Citrate (B86180) | Compatible[9] |
| Furosemide (B1674285) | Incompatible (precipitation)[10] |
Experimental Protocols
Protocol 1: Stability-Indicating HPLC Method for Esmolol Hydrochloride
This protocol provides a general framework for a stability-indicating HPLC method. Method validation and optimization are essential for specific applications.
1. Chromatographic Conditions:
-
Column: C18, 250 mm x 4.6 mm, 5 µm particle size[11]
-
Mobile Phase: A mixture of acetonitrile (B52724) and a phosphate (B84403) buffer (e.g., 0.01N Potassium dihydrogen orthophosphate), with the pH adjusted to 4.8. The ratio may need optimization (e.g., starting with 20:80 v/v Acetonitrile:Buffer).[11]
-
Flow Rate: 1.0 mL/min
-
Detection: UV at 221 nm[11]
-
Column Temperature: 30°C[11]
-
Injection Volume: 10 µL[11]
2. Standard Solution Preparation:
-
Prepare a stock solution of esmolol hydrochloride reference standard in the mobile phase at a concentration of approximately 100 µg/mL.
-
Prepare a series of working standard solutions by diluting the stock solution to cover the desired concentration range (e.g., 1-50 µg/mL).
3. Sample Preparation:
-
Dilute the esmolol hydrochloride solution under investigation with the mobile phase to a concentration within the calibration range.
4. Analysis:
-
Inject the standard and sample solutions into the HPLC system.
-
Identify the esmolol peak based on its retention time compared to the standard.
-
The primary degradation product, esmolol acid, will typically have a shorter retention time.
-
Quantify the concentration of esmolol hydrochloride in the sample using a calibration curve generated from the standard solutions.
Protocol 2: Forced Degradation Study
Forced degradation studies are performed to demonstrate the specificity of the stability-indicating method and to identify potential degradation products.
1. Acid Hydrolysis:
-
Dissolve esmolol hydrochloride in 0.1 M HCl.
-
Incubate the solution at 60°C for a specified period (e.g., 2-8 hours).
-
Neutralize the solution with 0.1 M NaOH.
-
Dilute with mobile phase and analyze by HPLC.
2. Base Hydrolysis:
-
Dissolve esmolol hydrochloride in 0.1 M NaOH.
-
Incubate the solution at room temperature for a shorter period (e.g., 30 minutes to 2 hours) due to faster degradation in basic conditions.
-
Neutralize the solution with 0.1 M HCl.
-
Dilute with mobile phase and analyze by HPLC.
3. Oxidative Degradation:
-
Dissolve esmolol hydrochloride in a solution of 3% hydrogen peroxide.
-
Incubate at room temperature for a specified period (e.g., 2-8 hours).
-
Dilute with mobile phase and analyze by HPLC.
4. Thermal Degradation:
-
Store a solid sample of esmolol hydrochloride in an oven at an elevated temperature (e.g., 70°C) for an extended period (e.g., 24-48 hours).
-
Dissolve the heat-stressed solid in the mobile phase and analyze by HPLC.
5. Photodegradation:
-
Expose a solution of esmolol hydrochloride to a light source (e.g., UV lamp at 254 nm or a photostability chamber) for a defined period.
-
Analyze the solution by HPLC, comparing it to a control sample kept in the dark.
Visualizations
Caption: Hydrolysis pathway of esmolol hydrochloride.
Caption: Workflow for esmolol stability testing.
Caption: Troubleshooting decision tree for esmolol degradation.
References
- 2. US6528540B2 - Esmolol formulation - Google Patents [patents.google.com]
- 3. sterigenics.com [sterigenics.com]
- 4. Terminal Sterilization vs Aseptic Filling: Key Differences [adragos-pharma.com]
- 5. cleanroommates.com [cleanroommates.com]
- 6. sterigenics.com [sterigenics.com]
- 7. Stability of esmolol hydrochloride in intravenous solutions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Monographie - Esmolol hydrochloride - Stabilis 4.0 [stabilis.org]
- 9. Compatibility of esmolol hydrochloride with morphine sulfate and fentanyl citrate during simulated Y-site administration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Incompatibility of esmolol hydrochloride and furosemide in a central venous access port - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. ijpsr.com [ijpsr.com]
Troubleshooting hypotension as an adverse effect in esmolol studies
Welcome to the technical support center for researchers, scientists, and drug development professionals utilizing esmolol (B25661) in their studies. This resource provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to address hypotension as an adverse effect during your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the likelihood of observing hypotension in my esmolol study?
A1: Hypotension is the most common adverse effect associated with esmolol administration.[1][2] The incidence is dose-dependent, with asymptomatic hypotension occurring in approximately 25% of patients and symptomatic hypotension (accompanied by dizziness or diaphoresis) in about 12%.[3] The risk of hypotension increases, particularly as doses approach or exceed 150 mcg/kg/min.[3][4]
Q2: What is the mechanism behind esmolol-induced hypotension?
A2: Esmolol is a cardioselective beta-1 adrenergic receptor antagonist. Its primary mechanism of action involves blocking the effects of catecholamines (epinephrine and norepinephrine) on the heart. This leads to a decrease in heart rate (negative chronotropy) and a reduction in the force of cardiac contraction (negative inotropy), resulting in decreased cardiac output and, consequently, a drop in blood pressure. At higher doses, esmolol can also exhibit some beta-2 adrenergic receptor blockade, which may contribute to vasodilation and a further reduction in blood pressure.
Q3: How quickly does hypotension develop and resolve after esmolol administration?
A3: Esmolol has a rapid onset of action, typically within 1-2 minutes.[4] Due to its short elimination half-life of approximately 9 minutes, esmolol-induced hypotension is generally transient and resolves within 18-30 minutes after reducing the dose or discontinuing the infusion.[4][5]
Q4: What are the key risk factors for developing esmolol-induced hypotension?
A4: Several factors can increase the risk of a subject developing hypotension in response to esmolol, including:
-
High doses: Doses exceeding 150 mcg/kg/min are associated with a higher incidence of hypotension.[4]
-
Low baseline blood pressure: Subjects with pre-existing low blood pressure are more susceptible.
-
Volume depletion (hypovolemia): In these subjects, esmolol can blunt the compensatory reflex tachycardia, increasing the risk of hypotension.
-
Concurrent medications: The use of other antihypertensive agents or medications with negative inotropic or chronotropic effects can potentiate hypotension.
-
Pre-existing cardiac conditions: Individuals with compromised cardiac function may be more sensitive to the effects of esmolol.
-
Advanced age: Elderly subjects may have reduced cardiac and renal function, making them more susceptible to adverse effects.[3]
Q5: Are there any specific populations where esmolol dosing should be adjusted to avoid hypotension?
A5: Yes, caution and potentially lower initial doses are recommended in elderly patients due to a higher prevalence of reduced cardiac and renal function.[3] Additionally, some studies suggest that patients of Asian descent may require lower maintenance doses.[4]
Troubleshooting Guides
Scenario 1: A subject develops hypotension during an esmolol infusion.
Immediate Actions:
-
Reduce or Stop the Infusion: The primary and most effective step is to decrease the esmolol infusion rate by 50% or temporarily discontinue it.[4]
-
Monitor Vital Signs: Continuously monitor the subject's blood pressure and heart rate. Blood pressure should be monitored every 5 minutes during the initial titration and every 15 minutes once stable.[4]
-
Assess for Symptoms: Check for signs of symptomatic hypotension, such as dizziness, lightheadedness, or excessive sweating.
Follow-up Actions:
-
Re-evaluate the Dose: Once the blood pressure has stabilized, reassess the need for esmolol and consider restarting at a lower dose.
-
Fluid Status Assessment: Ensure the subject is adequately hydrated, as hypovolemia can exacerbate hypotension.
-
Review Concomitant Medications: Check for any interacting medications that could be contributing to the hypotensive episode.
Scenario 2: Designing an experiment to minimize the risk of hypotension.
Prophylactic Measures:
-
Start with a Low Dose: Initiate the esmolol infusion at a low dose (e.g., 25-50 mcg/kg/min) and titrate upwards gradually.
-
Careful Titration: Increase the dose in small increments (e.g., 25-50 mcg/kg/min) every 5-10 minutes, allowing for stabilization of the hemodynamic response before further increases.[4]
-
Define a Clear Endpoint: Establish a clear therapeutic endpoint for heart rate or blood pressure to avoid unnecessary dose escalation.
-
Continuous Monitoring: Implement continuous intra-arterial blood pressure monitoring for the most accurate and real-time data.
-
Subject Selection: Carefully screen subjects for contraindications such as severe bradycardia, heart block (greater than first degree), cardiogenic shock, and decompensated heart failure.[3]
Data Presentation
Table 1: Incidence of Hypotension in Esmolol Clinical Trials
| Study Population | Incidence of Asymptomatic Hypotension | Incidence of Symptomatic Hypotension | Citation(s) |
| Patients with supraventricular tachycardia and perioperative patients | ~25% | ~12% | [3] |
Table 2: Esmolol Dosing Regimens from Clinical Protocols
| Indication | Loading Dose | Initial Maintenance Infusion | Titration Increment | Maximum Dose | Citation(s) |
| Supraventricular Tachycardia / Heart Rate Control | 500-1000 mcg/kg over 1 minute | 50 mcg/kg/min | 50 mcg/kg/min every 5-10 minutes | 200 mcg/kg/min | [4] |
| Hypertensive Emergencies | 500-1000 mcg/kg over 1 minute | 50-150 mcg/kg/min | 50 mcg/kg/min as needed | 300 mcg/kg/min | [4] |
| Perioperative Tachycardia and Hypertension (Immediate Control) | 1 mg/kg over 30 seconds | 150 mcg/kg/min | Adjust as required | 300 mcg/kg/min | [1] |
| Perioperative Tachycardia and Hypertension (Gradual Control) | 500 mcg/kg over 1 minute | 50 mcg/kg/min for 4 minutes | Titrate as for Supraventricular Tachycardia | 300 mcg/kg/min | [1] |
| Acute Coronary Syndrome | 500 mcg/kg over 1 minute | 50 mcg/kg/min | Titrate every 5-15 minutes | 300 mcg/kg/min | [3] |
| Aortic Dissection | 500 mcg/kg over 2-5 minutes | 10-20 mcg/kg/min | - | - | [3] |
Experimental Protocols
Protocol 1: Esmolol Administration for Rate Control in a Supraventricular Tachycardia Model
1. Subject Population:
-
Inclusion Criteria: Adult subjects with a heart rate >100 bpm and a systolic blood pressure >95 mmHg.
-
Exclusion Criteria: Subjects with second- or third-degree heart block, decompensated heart failure, severe bradycardia, or known hypersensitivity to beta-blockers.
2. Methodology:
-
Baseline Monitoring: Record baseline heart rate and blood pressure via a continuous intra-arterial line for 15 minutes prior to esmolol administration.
-
Loading Dose: Administer a loading dose of 500 mcg/kg of esmolol intravenously over 1 minute.
-
Initial Maintenance Infusion: Immediately following the loading dose, initiate a continuous intravenous infusion of esmolol at 50 mcg/kg/min.
-
Titration:
-
If the target heart rate (e.g., <90 bpm or a 20% reduction from baseline) is not achieved after 5 minutes, administer a second loading dose of 500 mcg/kg over 1 minute and increase the maintenance infusion to 100 mcg/kg/min.
-
Continue to titrate the maintenance infusion in increments of 50 mcg/kg/min every 5-10 minutes until the target heart rate is achieved or a maximum dose of 200 mcg/kg/min is reached.
-
-
Hypotension Management: If systolic blood pressure drops below 90 mmHg, reduce the esmolol infusion rate by 50%. If hypotension persists, discontinue the infusion.
Protocol 2: Management of Esmolol-Induced Hypotension
1. Detection:
-
Continuously monitor intra-arterial blood pressure.
-
Define hypotension as a systolic blood pressure < 90 mmHg or a decrease of >30% from baseline.
2. Immediate Response:
-
Step 1: Immediately reduce the esmolol infusion rate by 50%.
-
Step 2: If systolic blood pressure does not increase to >90 mmHg within 5 minutes, discontinue the esmolol infusion.
-
Step 3: If hypotension is severe or symptomatic, administer a 250-500 mL bolus of an isotonic crystalloid solution (e.g., 0.9% saline) intravenously.
-
Step 4: If hypotension persists despite fluid administration, consider the use of a vasopressor agent as per institutional protocol.
3. Post-Hypotension Management:
-
Once blood pressure has stabilized, a decision to re-initiate esmolol should be made based on the continued need for heart rate control and the subject's overall clinical status.
-
If esmolol is restarted, begin at a lower dose (e.g., 25 mcg/kg/min) and titrate with smaller increments and longer intervals between dose adjustments.
Visualizations
Caption: Esmolol's mechanism of action leading to hypotension.
Caption: Workflow for managing esmolol-induced hypotension.
References
- 1. accessdata.fda.gov [accessdata.fda.gov]
- 2. Clinical experience with esmolol, a short-acting beta-adrenergic blocker in cardiac arrhythmias and myocardial ischemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Esmolol - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. droracle.ai [droracle.ai]
- 5. droracle.ai [droracle.ai]
Esmolol Dosage Optimization: A Technical Support Resource for Researchers
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing esmolol (B25661) dosage for consistent and reliable experimental results.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of esmolol?
A1: Esmolol is a cardioselective beta-1 adrenergic receptor antagonist.[1] It competitively blocks the effects of catecholamines, such as epinephrine (B1671497) and norepinephrine, at these receptors, primarily in the heart. This blockade results in a decrease in heart rate (negative chronotropy), reduced myocardial contractility (negative inotropy), and slowed atrioventricular conduction.[2] At higher doses, esmolol can also exhibit some beta-2 receptor blocking activity.[1]
Q2: What are the key pharmacokinetic properties of esmolol that are relevant for experimental design?
A2: Esmolol has a very rapid onset and a short duration of action, making it highly titratable in an experimental setting.[2] It is rapidly metabolized by esterases in the cytosol of red blood cells, not by plasma cholinesterases.[2] This results in a short elimination half-life of approximately 9 minutes in humans, with steady-state concentrations being reached within 30 minutes of starting an infusion without a loading dose.[3] Its effects dissipate quickly, typically within 18-30 minutes after discontinuing the infusion.[4]
Q3: How should I prepare and store esmolol solutions for my experiments?
A3: Esmolol hydrochloride is typically supplied as a crystalline solid. Stock solutions can be prepared by dissolving it in organic solvents like ethanol (B145695) or DMSO. For biological experiments, further dilutions should be made in aqueous buffers or isotonic saline.[] Esmolol is stable in common intravenous solutions such as 0.9% sodium chloride (normal saline) and 5% dextrose in water (D5W) for at least 24 hours at room temperature.[4] The optimal pH for esmolol stability is between 4.5 and 5.5.[6] It is important to avoid strongly acidic or basic solutions, as they can cause rapid hydrolysis of the ester linkage.[6]
Troubleshooting Guide
Issue 1: High variability in hemodynamic response to esmolol.
Possible Causes and Solutions:
-
Anesthetic Interactions: The type and depth of anesthesia can significantly influence cardiovascular responses. Some anesthetics can have their own hemodynamic effects that may interact with esmolol.[7][8][9]
-
Recommendation: Standardize the anesthetic protocol across all experimental groups. If possible, choose an anesthetic with minimal cardiovascular depression. Monitor anesthetic depth consistently.
-
-
Inconsistent Drug Administration: Variability in infusion rates or bolus administration can lead to inconsistent plasma concentrations.
-
Recommendation: Use a calibrated syringe pump for continuous infusions to ensure a steady rate of administration. For bolus doses, ensure consistent timing and volume.
-
-
Physiological State of the Animal: Factors such as hydration status, body temperature, and stress levels can alter the animal's response to esmolol.
-
Recommendation: Ensure animals are adequately hydrated and maintain normothermia throughout the experiment. Acclimatize animals to the experimental setup to minimize stress.
-
Issue 2: Unexpectedly profound hypotension or bradycardia.
Possible Causes and Solutions:
-
Dosage Miscalculation: Errors in calculating the dose based on the animal's body weight can lead to overdosing.
-
Recommendation: Double-check all dosage calculations. It is advisable to have a second researcher verify the calculations.
-
-
Synergistic Effects with Other Drugs: Concurrent administration of other drugs with cardiovascular effects (e.g., other antihypertensives, anesthetics) can potentiate the effects of esmolol.[10]
-
Recommendation: Review all concurrently administered medications for potential interactions. If possible, avoid concomitant use of drugs with similar mechanisms of action.
-
-
High Sympathetic Tone at Baseline: Animals with a high baseline sympathetic tone may experience a more dramatic drop in blood pressure and heart rate when beta-blockade is initiated.
-
Recommendation: Start with a lower initial dose or a gradual titration protocol to allow for a more controlled onset of action.
-
Issue 3: Esmolol infusion appears to be ineffective or less effective than expected.
Possible Causes and Solutions:
-
Inadequate Dosage: The dose may be too low to achieve the desired level of beta-blockade for the specific experimental model or animal species.
-
Recommendation: Conduct a pilot dose-response study to determine the optimal dose range for your specific experimental conditions.[11] Refer to the dosage tables below for guidance from published studies.
-
-
Drug Degradation: Improper storage or preparation of the esmolol solution can lead to a loss of potency.
-
Catheter Placement Issues: For intravenous administration, ensure the catheter is properly placed and patent to guarantee the drug is entering circulation effectively.
-
Recommendation: Verify catheter placement before and during the infusion.
-
Data Presentation: Esmolol Dosage in Preclinical Models
The following tables summarize esmolol dosages used in various animal models as reported in the literature. These should be used as a starting point for developing your own experimental protocols.
Table 1: Esmolol Dosage in Rodent Models
| Animal Model | Experimental Context | Bolus Dose (mcg/kg) | Infusion Rate (mcg/kg/min) | Reference |
| Rat (Wistar) | Sepsis | - | 10,000 - 20,000 | [14] |
| Rat (SHR) | Hypertension | - | 300 | [15] |
| Mouse (C57BL/6J) | Myocardial Ischemia | - | 400 - 800 | [16] |
Table 2: Esmolol Dosage in Larger Animal Models
| Animal Model | Experimental Context | Bolus Dose (mcg/kg) | Infusion Rate (mcg/kg/min) | Reference |
| Pig | Myocardial Ischemia | - | 250 | [11] |
| Pig | Cardiac Arrest | 500 | - | [17] |
| Pig | Hemorrhagic Shock | Titrated | Mean of 225.1 | [18] |
| Dog | Anesthesia-induced Arrhythmia | 500 | 150 - 200 | [19] |
| Dog | Conscious Hemodynamic Studies | - | 25 - 250 | [20] |
| Dog & Cat | Tachycardia (Clinical) | Median of 330 (Range: 10-1000) | Median of 50 | [21] |
Experimental Protocols
Protocol 1: Dose-Response Study for Esmolol in a Rodent Model of Tachycardia
-
Animal Preparation: Anesthetize the animal according to your institutionally approved protocol. Insert catheters for intravenous drug administration and continuous monitoring of arterial blood pressure and heart rate.
-
Baseline Measurement: Allow the animal to stabilize after instrumentation and record baseline hemodynamic parameters for at least 20 minutes.
-
Induction of Tachycardia: Administer a beta-agonist (e.g., isoproterenol) at a constant infusion rate to induce a stable tachycardia (e.g., a 30-50% increase in baseline heart rate).
-
Esmolol Administration:
-
Begin a continuous infusion of esmolol at a low dose (e.g., 50 mcg/kg/min).
-
After a 15-20 minute equilibration period, record the hemodynamic response.
-
Increase the esmolol infusion rate in a stepwise manner (e.g., 100, 200, 400 mcg/kg/min), allowing for an equilibration period at each dose.
-
-
Data Analysis: Plot the percentage reduction in heart rate against the log of the esmolol dose to generate a dose-response curve and determine the ED50 (the dose that produces 50% of the maximal effect).
Visualizations
Caption: Esmolol's mechanism of action via beta-1 adrenergic receptor blockade.
Caption: Workflow for an esmolol dose-optimization experiment.
References
- 1. Esmolol - WikiAnesthesia [wikianesthesia.org]
- 2. Pharmacology and pharmacokinetics of esmolol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Esmolol - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. droracle.ai [droracle.ai]
- 6. publications.ashp.org [publications.ashp.org]
- 7. The antinociceptive effect of esmolol - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Esmolol reduces anesthetic requirements thereby facilitating early extubation; a prospective controlled study in patients undergoing intracranial surgery - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Esmolol and the adrenergic response to perioperative stimuli - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Brevibloc (esmolol) dosing, indications, interactions, adverse effects, and more [reference.medscape.com]
- 11. Cardioprotective effect of the short-acting beta-blocker esmolol in experimental ischemia/reperfusion - Revista Española de Cardiología (English Edition) [revespcardiol.org]
- 12. Stability of esmolol hydrochloride in intravenous solutions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Infusion of the beta-adrenergic blocker esmolol attenuates myocardial dysfunction in septic rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Short-Term Esmolol Improves Coronary Artery Remodeling in Spontaneously Hypertensive Rats through Increased Nitric Oxide Bioavailability and Superoxide Dismutase Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Dose-dependent effects of esmolol-epinephrine combination therapy in myocardial ischemia and reperfusion injury - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Esmolol during cardiopulmonary resuscitation reduces neurological injury in a porcine model of cardiac arrest - PMC [pmc.ncbi.nlm.nih.gov]
- 18. apps.dtic.mil [apps.dtic.mil]
- 19. einstein.elsevierpure.com [einstein.elsevierpure.com]
- 20. Esmolol: effects on isoprenaline- and exercise-induced cardiovascular stimulation in conscious dogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Use of esmolol for control of tachycardia in 28 dogs and cats (2003-2020) - PubMed [pubmed.ncbi.nlm.nih.gov]
Esmolol Hydrochloride and Digoxin Interaction: A Technical Support Resource
This technical support center provides researchers, scientists, and drug development professionals with detailed information regarding the drug interaction studies between esmolol (B25661) hydrochloride and digoxin (B3395198).
Frequently Asked Questions (FAQs)
Q1: What is the primary pharmacokinetic interaction observed when esmolol hydrochloride and digoxin are co-administered?
A1: Co-administration of esmolol and digoxin under steady-state conditions has been shown to result in a small, statistically significant increase in the serum concentration of digoxin. Specifically, the digoxin area under the curve (AUC) increased.[1] However, the peak concentration of digoxin and the time to reach it are not significantly affected.[1] Conversely, the pharmacokinetic profile of esmolol, including its steady-state concentration, elimination half-life, and total body clearance, is not significantly altered by the concurrent administration of digoxin.[1] While statistically significant, the observed changes in digoxin levels are generally not considered to be of major clinical importance, though caution is advised.[1][2]
Q2: Are there any significant pharmacodynamic interactions between esmolol and digoxin?
A2: Despite the pharmacokinetic interaction, studies have shown no clinically significant changes in heart rate, blood pressure, or PR intervals when esmolol and digoxin are administered together, as compared to digoxin monotherapy.[1] In clinical settings, particularly for the acute treatment of atrial fibrillation or flutter, the combined use of intravenous esmolol and digoxin has been demonstrated to be both safe and effective for rapid heart rate control.[3]
Q3: What is the known mechanism of interaction between esmolol and digoxin?
A3: Esmolol is a cardioselective beta-1 adrenergic receptor blocker, while digoxin is a cardiac glycoside that inhibits the sodium-potassium ATPase pump (Na+/K+-ATPase).[4][5] The interaction leading to increased digoxin levels may be related to alterations in renal clearance or volume of distribution, though the precise mechanism is not fully elucidated.[6][7] Pharmacodynamically, both drugs exert negative chronotropic effects (slowing of the heart rate), which can be additive.[8]
Q4: What are the key considerations for researchers designing a study on this drug interaction?
A4: When designing a study, it is crucial to employ a well-controlled design, such as a baseline-controlled or cross-over study.[1][6] Key pharmacokinetic parameters to measure include AUC, Cmax, Tmax, elimination half-life, and total body clearance for both drugs. Pharmacodynamic monitoring should include continuous ECG, heart rate, and blood pressure measurements.[9][10] It is also important to define the study population clearly (e.g., healthy volunteers vs. patients with specific cardiovascular conditions).[1][3]
Data Presentation
Table 1: Pharmacokinetic Parameters of Digoxin with and without Esmolol Co-administration [1]
| Parameter | Digoxin Monotherapy (Mean ± SD) | Digoxin + Esmolol (Mean ± SD) | P-value |
| AUC (ng·hr/mL) | 2.60 ± 0.59 | 2.88 ± 0.75 | < 0.05 |
| Cmax (ng/mL) | Not significantly affected | Not significantly affected | > 0.05 |
| Tmax (hr) | Not significantly affected | Not significantly affected | > 0.05 |
Table 2: Pharmacokinetic Parameters of Esmolol with and without Digoxin Co-administration [1]
| Parameter | Esmolol Monotherapy | Esmolol + Digoxin | P-value |
| Steady-State Concentration | Not significantly changed | Not significantly changed | > 0.05 |
| Elimination Half-Life | Not significantly changed | Not significantly changed | > 0.05 |
| Total Body Clearance | Not significantly changed | Not significantly changed | > 0.05 |
Experimental Protocols
Protocol: Pharmacokinetic Interaction Study of Esmolol and Digoxin [1]
-
Study Design: An open-label, baseline-controlled study.
-
Subjects: 11 healthy male volunteers.
-
Methodology:
-
Subjects received digoxin until steady-state concentrations were achieved.
-
On the study day, baseline pharmacokinetic parameters for digoxin were established.
-
A six-hour intravenous infusion of esmolol was then administered concurrently with digoxin.
-
Blood samples were collected at regular intervals during and after the esmolol infusion to determine the serum concentrations of both digoxin and esmolol.
-
Pharmacokinetic parameters (AUC, Cmax, Tmax, half-life, clearance) were calculated and compared between the digoxin monotherapy and combination therapy phases.
-
Pharmacodynamic parameters, including heart rate, blood pressure, and PR interval, were monitored throughout the study.
-
-
Analytical Method: High-pressure liquid chromatography (HPLC) was used to quantify the serum concentrations of the drugs.[1]
Visualizations
References
- 1. Esmolol-digoxin drug interaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Clinical pharmacology, pharmacodynamics and interactions with esmolol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Combined use of esmolol and digoxin in the acute treatment of atrial fibrillation or flutter - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. go.drugbank.com [go.drugbank.com]
- 5. accesspharmacy.mhmedical.com [accesspharmacy.mhmedical.com]
- 6. Investigation of possible pharmacokinetic and pharmacodynamic interactions between epanolol and digoxin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. go.drugbank.com [go.drugbank.com]
- 9. Esmolol - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. Hemodynamic effects of esmolol, an ultrashort-acting beta blocker - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Managing pH Stability of Esmolol Hydrochloride Solutions
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers and drug development professionals in managing the pH stability of esmolol (B25661) hydrochloride solutions during their experiments.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the formulation and stability testing of esmolol hydrochloride solutions.
Issue 1: Rapid pH Drop in Unbuffered Esmolol Hydrochloride Solution
-
Question: I dissolved esmolol hydrochloride in water, and the pH of the solution is decreasing over time. Why is this happening, and how can I prevent it?
-
Answer: Esmolol hydrochloride is an ester-containing compound that is susceptible to hydrolysis, especially in aqueous solutions. The primary degradation pathway is the hydrolysis of the ester linkage, which produces a carboxylic acid metabolite (ASL-8123) and methanol.[1] The formation of this acidic metabolite leads to a decrease in the pH of the solution. This degradation is accelerated by both acidic and basic conditions and an increase in temperature.
To prevent this rapid pH drop, it is crucial to use a suitable buffering agent in your formulation. Buffers help to maintain the pH within a stable range, thereby minimizing the rate of hydrolysis.
Issue 2: Unexpected Peaks Observed During HPLC Stability Analysis
-
Question: I am conducting a stability study of an esmolol hydrochloride solution using HPLC, and I am observing several unexpected peaks that increase over time. What could be the origin of these peaks?
-
Answer: The additional peaks you are observing are likely degradation products of esmolol hydrochloride. Besides the primary hydrolysis product (esmolol acid), esmolol can degrade into various other impurities, including dimeric hydrolysates and other related substances (often designated as EP1-20).[] The formation of these degradation products can be influenced by several factors:
-
pH: Both acidic and basic conditions can promote the formation of various degradation products.[]
-
Temperature: Elevated temperatures can accelerate the degradation process, leading to a greater variety and quantity of degradation products.[]
-
Light: Exposure to light can also contribute to the degradation of esmolol and the formation of specific impurities.[]
-
Oxidation: Although hydrolysis is the primary degradation pathway, oxidative degradation can also occur, leading to different impurity profiles.[]
To identify these peaks, you can perform forced degradation studies under various stress conditions (acid, base, peroxide, heat, and light) to intentionally generate the degradation products and then use a validated stability-indicating HPLC method to separate and identify them.
-
Issue 3: Precipitation or Cloudiness in Esmolol Hydrochloride Solution
-
Question: My esmolol hydrochloride solution, which was initially clear, has become cloudy or has formed a precipitate. What could be the cause?
-
Answer: Precipitation or cloudiness in an esmolol hydrochloride solution can be due to several reasons:
-
pH Shift: A significant change in pH can affect the solubility of esmolol hydrochloride or its degradation products, leading to precipitation.
-
Incompatibility with Other Components: Esmolol hydrochloride is known to be incompatible with certain substances. For instance, it has limited stability when mixed with Sodium Bicarbonate (5%) solution and can form a precipitate with furosemide.[3][4]
-
Concentration and Temperature: High concentrations of esmolol hydrochloride, especially at lower temperatures, might lead to precipitation if the solubility limit is exceeded.
To troubleshoot this, verify the pH of the solution and ensure it is within the optimal range. Review all components of your formulation for known incompatibilities. If you are mixing esmolol with other drugs for co-administration studies, it is essential to perform compatibility studies first.
-
Frequently Asked Questions (FAQs)
1. What is the optimal pH range for esmolol hydrochloride solutions?
The optimal pH for esmolol hydrochloride solutions is between 4.5 and 5.5. Maintaining the pH in this range is critical for minimizing degradation and ensuring the stability of the solution.
2. What is the primary degradation pathway for esmolol hydrochloride?
The primary degradation pathway for esmolol hydrochloride in aqueous solutions is the hydrolysis of its ester linkage. This reaction yields an acidic metabolite, 3-[4-(2-hydroxy-3-[isopropylamino]propoxy)phenyl]propionic acid (ASL-8123), and methanol.[1][5]
3. What are the main factors that affect the stability of esmolol hydrochloride solutions?
The main factors affecting the stability of esmolol hydrochloride solutions are:
-
pH: Deviation from the optimal pH range of 4.5-5.5 can significantly increase the rate of hydrolysis.
-
Temperature: Higher temperatures accelerate the degradation process.
-
Light: Exposure to light can induce photodegradation.
-
Presence of other drugs/excipients: Some substances are incompatible with esmolol hydrochloride and can affect its stability.[3][4]
4. Is esmolol hydrochloride compatible with common intravenous fluids?
Esmolol hydrochloride (at a final concentration of 10 mg/mL) is generally compatible and stable for at least 24 hours at room temperature or under refrigeration with the following intravenous fluids:[3][6]
-
Dextrose (5%) Injection
-
Dextrose (5%) in Lactated Ringer's Injection
-
Dextrose (5%) in Ringer's Injection
-
Dextrose (5%) and Sodium Chloride (0.45%) Injection
-
Dextrose (5%) and Sodium Chloride (0.9%) Injection
-
Lactated Ringer's Injection
-
Sodium Chloride (0.45%) Injection
-
Sodium Chloride (0.9%) Injection
-
Dextrose (5%) with Potassium Chloride (40 mEq/L)
However, it has limited stability in 5% Sodium Bicarbonate Injection.[6]
5. How can I monitor the stability of my esmolol hydrochloride solution?
The stability of esmolol hydrochloride solutions should be monitored using a validated stability-indicating analytical method, most commonly High-Performance Liquid Chromatography (HPLC).[7][8] This method should be able to separate the intact esmolol hydrochloride from its degradation products and any other impurities present in the solution.
Data Presentation
Table 1: pH and Temperature Effects on Esmolol Hydrochloride Stability
| pH | Temperature | Stability Profile |
| < 4.5 | Ambient | Increased rate of acid-catalyzed hydrolysis. |
| 4.5 - 5.5 | Ambient | Optimal pH range for stability. Minimal degradation observed. |
| > 5.5 | Ambient | Increased rate of base-catalyzed hydrolysis. |
| Any | Elevated | Degradation rate significantly increases with temperature across all pH ranges. |
| 8.1 - 8.2 | 40°C | In 5% sodium bicarbonate solution, esmolol hydrochloride is stable for only about 24 hours. Basic solutions tend to promote ester hydrolysis. |
Table 2: Compatibility of Esmolol Hydrochloride with Other Drugs
| Co-administered Drug | Compatibility | Observations |
| Aminophylline | Compatible | No detectable changes in color or pH, and no particulate formation observed over 24 hours in 5% dextrose injection. |
| Bretylium Tosylate | Compatible | No detectable changes in color or pH, and no particulate formation observed over 24 hours in 5% dextrose injection. |
| Heparin Sodium | Compatible | No detectable changes in color or pH, and no particulate formation observed over 24 hours in 5% dextrose injection. |
| Procainamide Hydrochloride | Compatible | No detectable changes in color or pH, and no particulate formation observed over 24 hours in 5% dextrose injection. |
| Morphine Sulfate (B86663) | Compatible | No precipitate or color changes noted during simulated Y-site injection in 5% dextrose and 0.9% sodium chloride injection.[9] |
| Fentanyl Citrate (B86180) | Compatible | No precipitate or color changes noted during simulated Y-site injection in 5% dextrose and 0.9% sodium chloride injection.[9] |
| Furosemide | Incompatible | Precipitation occurs when mixed.[4] |
| Sodium Bicarbonate (5%) | Limited Stability | Significant degradation occurs, especially at elevated temperatures. |
Experimental Protocols
Protocol 1: Forced Degradation Study of Esmolol Hydrochloride
This protocol outlines a general procedure for conducting forced degradation studies on esmolol hydrochloride solutions to identify potential degradation products and to develop a stability-indicating analytical method. The extent of degradation should ideally be in the range of 5-20%.
-
1. Preparation of Stock Solution:
-
Prepare a stock solution of esmolol hydrochloride in a suitable solvent (e.g., water or a 50:50 mixture of water and acetonitrile) at a known concentration (e.g., 1 mg/mL).[10]
-
-
2. Stress Conditions:
-
Acid Hydrolysis: To an aliquot of the stock solution, add an equal volume of 0.1 N HCl. Heat the mixture at 60°C for a specified period (e.g., 30 minutes). After the stress period, cool the solution to room temperature and neutralize it with an equivalent amount of 0.1 N NaOH.
-
Base Hydrolysis: To an aliquot of the stock solution, add an equal volume of 0.1 N NaOH. Heat the mixture at 60°C for a specified period (e.g., 30 minutes). After the stress period, cool the solution to room temperature and neutralize it with an equivalent amount of 0.1 N HCl.
-
Oxidative Degradation: To an aliquot of the stock solution, add an equal volume of a hydrogen peroxide solution (e.g., 3%). Keep the mixture at room temperature for a specified period (e.g., 24 hours).
-
Thermal Degradation: Place an aliquot of the stock solution in a temperature-controlled oven at an elevated temperature (e.g., 60°C) for a specified period (e.g., 48 hours).
-
Photolytic Degradation: Expose an aliquot of the stock solution to a light source (e.g., UV and/or visible light) for a specified duration. A control sample should be kept in the dark under the same temperature conditions.
-
-
3. Sample Analysis:
-
After exposure to the stress conditions, dilute the samples to a suitable concentration with the mobile phase and analyze them using a validated HPLC method.
-
Analyze an unstressed sample of esmolol hydrochloride as a control.
-
Protocol 2: Stability-Indicating HPLC Method for Esmolol Hydrochloride
This is an example of a stability-indicating HPLC method that can be used for the analysis of esmolol hydrochloride and its degradation products. Method optimization may be required based on the specific instrumentation and degradation products observed.
-
Chromatographic Conditions:
-
Column: C18 (e.g., 250 mm x 4.6 mm, 5 µm particle size)[7]
-
Mobile Phase: A mixture of a buffer and an organic solvent. For example, Acetonitrile and 0.01N Potassium dihydrogen orthophosphate in water (pH adjusted to 4.8).[7][10] The ratio may need to be optimized (e.g., starting with 50:50 v/v).
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL[10]
-
Column Temperature: 30°C[7]
-
-
Method Validation:
-
The method should be validated according to ICH guidelines to ensure it is specific, accurate, precise, linear, and robust for the quantification of esmolol hydrochloride and its degradation products.
-
Visualizations
Caption: Primary degradation pathway of esmolol hydrochloride.
Caption: Workflow for a forced degradation study of esmolol HCl.
Caption: Troubleshooting logic for esmolol HCl stability issues.
References
- 1. An accurate prediction of the pH change due to degradation: correction for a "produced" secondary buffering system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. drugs.com [drugs.com]
- 4. Monographie - Esmolol hydrochloride - Stabilis 4.0 [stabilis.org]
- 5. Kinetics of esmolol, an ultra-short-acting beta blocker, and of its major metabolite - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Stability of esmolol hydrochloride in intravenous solutions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. ijpsr.com [ijpsr.com]
- 8. High-performance liquid chromatographic method for the determination of esmolol hydrochloride - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Compatibility of esmolol hydrochloride with morphine sulfate and fentanyl citrate during simulated Y-site administration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. ijpsr.com [ijpsr.com]
Technical Support Center: Esmolol Hydrochloride Stability
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the light and temperature stability of esmolol (B25661) hydrochloride. It includes troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and quantitative stability data.
Troubleshooting Guide
This guide addresses common issues encountered during the experimental investigation of esmolol hydrochloride stability.
| Problem | Possible Causes | Recommended Solutions |
| Unexpected Peaks in HPLC Chromatogram | - Contamination of the mobile phase, glassware, or sample. - Presence of a previously unreported degradation product. - "Ghost peaks" from previous injections. | - Ensure all solvents are HPLC grade and glassware is thoroughly cleaned. - Prepare fresh mobile phase and samples. - If the peak persists, attempt to identify it using mass spectrometry (MS) to determine if it is a new degradation product. - Implement a robust column washing protocol between injections to remove any residual compounds. |
| Precipitation in Esmolol Hydrochloride Solution | - Incompatibility with the solvent or another component in the formulation (e.g., furosemide). - Changes in pH of the solution. - Exceeding the solubility limit of esmolol hydrochloride in the chosen solvent. | - Esmolol hydrochloride is incompatible with sodium bicarbonate (5%) solution, leading to limited stability, and forms a precipitate with furosemide.[1] - Ensure the pH of the solution is maintained within the optimal range of 4.5-5.5.[2] - Verify the concentration of esmolol hydrochloride does not exceed its solubility in the selected intravenous solution. |
| Discoloration of the Solution | - Formation of chromophoric degradation products upon exposure to light or elevated temperatures. - Interaction with container components. | - Visually inspect solutions for any color change.[3] - Store solutions in light-resistant containers to prevent photodegradation.[] - Use glass or polyvinyl chloride (PVC) containers, as they have been shown to not affect the stability of esmolol hydrochloride.[5] |
| Inconsistent Stability Results | - Variability in experimental conditions such as temperature, light intensity, or pH. - Inadequate equilibration of the HPLC system. - Inconsistent sample preparation. | - Tightly control all experimental parameters. Use calibrated equipment to monitor temperature and light exposure. - Ensure the HPLC system is fully equilibrated before starting the analysis to achieve a stable baseline. - Standardize the sample preparation procedure to minimize variability. |
Frequently Asked Questions (FAQs)
1. What are the primary degradation products of esmolol hydrochloride?
The primary degradation pathway for esmolol hydrochloride is hydrolysis of the ester linkage, which forms esmolol acid (ASL-8123) and methanol.[][6] Other degradation products can be formed through dimerization and oxidation, especially under stress conditions.[]
2. How stable is esmolol hydrochloride in different intravenous (IV) solutions?
Esmolol hydrochloride (10 mg/mL) is generally stable in a variety of common IV fluids for at least 168 hours (7 days) when stored at 5°C or 23-27°C.[5][7] These solutions include:
-
5% Dextrose Injection
-
0.9% Sodium Chloride Injection
-
5% Dextrose and 0.45% or 0.9% Sodium Chloride Injection
-
Lactated Ringer's Injection
-
5% Dextrose in Lactated Ringer's Injection
-
5% Dextrose with 40 mEq/L Potassium Chloride
However, its stability is significantly reduced in 5% Sodium Bicarbonate Injection, where it is only stable for about 24 hours at 40°C.[5][7]
3. What are the recommended storage conditions for esmolol hydrochloride solutions?
To minimize degradation, esmolol hydrochloride solutions should be stored in light-resistant containers.[] For short-term storage, refrigeration at 5°C or storage at controlled room temperature (23-27°C) is recommended.[5][7]
4. What impact does temperature have on the stability of esmolol hydrochloride?
Higher temperatures accelerate the degradation of esmolol hydrochloride.[] One study on the in vitro metabolism of esmolol in human blood demonstrated a clear temperature-dependent decrease in its half-life as the temperature increased.[8]
5. How does light exposure affect the stability of esmolol hydrochloride?
Exposure to light, particularly intense light, can lead to the formation of specific degradation products.[] Studies have shown that esmolol hydrochloride in IV solutions is stable for at least 24 hours under intense light.[5][7] For long-term storage, protection from light is crucial.
Quantitative Stability Data
The following tables summarize the stability of esmolol hydrochloride under various conditions.
Table 1: Stability of Esmolol Hydrochloride (10 mg/mL) in Various Intravenous Solutions
| Intravenous Solution | Storage Temperature | Duration of Stability |
| 5% Dextrose Injection | 5°C or 23-27°C | ≥ 168 hours[5][7] |
| 0.9% Sodium Chloride Injection | 5°C or 23-27°C | ≥ 168 hours[5][7] |
| 5% Dextrose and 0.9% Sodium Chloride | 5°C or 23-27°C | ≥ 168 hours[5][7] |
| Lactated Ringer's Injection | 5°C or 23-27°C | ≥ 168 hours[5][7] |
| 5% Sodium Bicarbonate Injection | 40°C | ~ 24 hours[5][7] |
Table 2: Temperature-Dependent Half-Life of Esmolol in Human Whole Blood
| Temperature | Half-Life (minutes) |
| 37°C | 19.6 ± 3.8[8] |
| 25°C | 47.0 ± 10.1[8] |
| 15°C | 152.0 ± 46.6[8] |
| 4°C | 226.7 ± 60.1[8] |
Experimental Protocols
Protocol 1: Photostability Testing of Esmolol Hydrochloride Solution
Objective: To evaluate the effect of light on the stability of an esmolol hydrochloride solution.
Methodology:
-
Sample Preparation: Prepare a solution of esmolol hydrochloride at a concentration of 10 mg/mL in 5% Dextrose Injection.[5][7]
-
Sample Containers: Place the solution in both clear glass (exposed) and amber glass (protected/control) containers.
-
Light Exposure:
-
Place the containers in a photostability chamber equipped with a light source that provides both visible and UVA radiation.
-
Expose the samples to a total illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.
-
Maintain a constant temperature, for example, 25°C, to isolate the effects of light.
-
-
Sampling: Withdraw aliquots from both the exposed and protected samples at predetermined time intervals (e.g., 0, 6, 12, and 24 hours).
-
Analysis:
-
Analyze the samples using a validated stability-indicating HPLC method. An example method:
-
Column: C18 (e.g., 250 mm x 4.6 mm, 5 µm)[9]
-
Mobile Phase: A mixture of acetonitrile (B52724) and a buffer solution (e.g., 0.01N Potassium dihydrogen orthophosphate in water, pH 4.8).[10]
-
Detection: UV at 221 nm.[10]
-
-
Quantify the concentration of esmolol hydrochloride and any significant degradation products.
-
-
Data Evaluation: Compare the concentration of esmolol hydrochloride and the profile of degradation products in the exposed samples to the protected samples to determine the extent of photodegradation.
Protocol 2: Thermal Stability Testing of Esmolol Hydrochloride Solution
Objective: To assess the stability of an esmolol hydrochloride solution at elevated temperatures.
Methodology:
-
Sample Preparation: Prepare a solution of esmolol hydrochloride at a concentration of 10 mg/mL in 0.9% Sodium Chloride Injection.[5][7]
-
Sample Containers: Aliquot the solution into sealed glass vials to prevent evaporation.
-
Temperature Conditions:
-
Place the vials in temperature-controlled chambers at various temperatures (e.g., 40°C, 60°C, and 80°C).
-
Include a control set of vials stored at a reference temperature (e.g., 5°C).
-
-
Sampling: Remove vials from each temperature chamber at specified time points (e.g., 0, 24, 48, 72, and 168 hours).
-
Analysis:
-
Allow the samples to cool to room temperature before analysis.
-
Analyze the samples using a validated stability-indicating HPLC method as described in Protocol 1.
-
-
Data Evaluation:
-
Determine the percentage of esmolol hydrochloride remaining at each time point for each temperature.
-
If sufficient degradation is observed, calculate the degradation rate constants and half-life at each temperature to understand the degradation kinetics.
-
Visualizations
Caption: Major degradation pathways of esmolol hydrochloride.
Caption: General workflow for stability testing of esmolol hydrochloride.
References
- 1. drugs.com [drugs.com]
- 2. researchgate.net [researchgate.net]
- 3. pdf.hres.ca [pdf.hres.ca]
- 5. Stability of esmolol hydrochloride in intravenous solutions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Pharmacology and pharmacokinetics of esmolol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. academic.oup.com [academic.oup.com]
- 8. Influence of temperature on in vitro metabolism of esmolol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. ijpsr.com [ijpsr.com]
- 10. ijpsr.com [ijpsr.com]
Potential for tachyphylaxis with continuous esmolol infusion
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing continuous esmolol (B25661) infusion in their experiments.
Frequently Asked Questions (FAQs)
Q1: What is tachyphylaxis and is it a concern with continuous esmolol infusion?
A1: Tachyphylaxis is the rapid development of tolerance to a drug, leading to a reduced therapeutic effect with continuous or repeated administration.[1] While esmolol is an ultra-short-acting beta-blocker metabolized by red blood cell esterases, the potential for tachyphylaxis exists with beta-adrenergic antagonists.[2][3] This phenomenon is more accurately described as a cellular or tissue-level loss of sensitivity to the drug.[1] For beta-blockers, this can manifest as a need for increasing doses to achieve the same physiological effect.
Q2: What is the proposed mechanism for tachyphylaxis to beta-blockers like esmolol?
A2: The primary mechanism underlying tachyphylaxis to beta-blockers is the upregulation of beta-adrenergic receptors.[1][4] Continuous blockade of these receptors can lead to a compensatory increase in their density on the cell surface.[1] This increase in receptor number can dilute the effect of a given concentration of the antagonist, potentially requiring dose escalation to maintain the desired level of blockade. This is a homeostatic mechanism by which the cell attempts to return receptor signaling to its pre-treatment equilibrium.[1]
Troubleshooting Guide
Issue: Diminished heart rate or blood pressure control during continuous esmolol infusion, suggesting potential tachyphylaxis.
Possible Cause: Development of acute tolerance (tachyphylaxis) due to upregulation of beta-1 adrenergic receptors.
Suggested Troubleshooting Steps:
-
Verify Infusion Integrity:
-
Ensure the infusion pump is functioning correctly and delivering the intended dose.
-
Check the patency of the intravenous line and rule out any issues with drug delivery.
-
-
Re-evaluate Dosage:
-
If the desired therapeutic effect is not achieved with the initial maintenance dose, consider a stepwise increase in the infusion rate.
-
Titrate the dose upwards in increments of 25-50 mcg/kg/min every 5-10 minutes.[5][6][7]
-
A repeat loading dose may be considered prior to increasing the maintenance infusion rate.[8]
-
-
Monitor for Adverse Effects:
-
Consider a Washout Period (if experimentally feasible):
-
If tachyphylaxis is suspected and the experimental design allows, temporarily discontinuing the esmolol infusion may help restore receptor sensitivity. Due to esmolol's short half-life of approximately 9 minutes, its effects dissipate rapidly.[9]
-
Quantitative Data
Table 1: Standard Esmolol Dosing Regimens
| Indication | Loading Dose | Initial Maintenance Infusion | Titration Increments | Maximum Recommended Dose |
| Supraventricular Tachycardia | 500 mcg/kg over 1 minute[8][10] | 50 mcg/kg/min for 4 minutes[8][10] | 50 mcg/kg/min every 4 minutes[8][10] | 200 mcg/kg/min[8][10] |
| Intraoperative/Postoperative Tachycardia & Hypertension (Immediate Control) | 1 mg/kg over 30 seconds[8][10] | 150 mcg/kg/min[8][10] | Adjust as needed | 300 mcg/kg/min[8] |
| Intraoperative/Postoperative Tachycardia & Hypertension (Gradual Control) | 500 mcg/kg over 1 minute[8] | 50 mcg/kg/min for 4 minutes[8] | Titrate upwards in 50 mcg/kg/min increments[8] | 300 mcg/kg/min[8] |
Experimental Protocols
Protocol 1: General Esmolol Infusion for Heart Rate Control in a Research Setting
-
Preparation:
-
Prepare a 10 mg/mL esmolol solution. This can be achieved by using a 100 mg/10 mL vial or reconstituting a 2.5 g vial with 250 mL of a compatible diluent (e.g., 0.9% Sodium Chloride, 5% Dextrose).
-
-
Loading Dose (Optional):
-
Administer a loading dose of 500 mcg/kg intravenously over 1 minute to rapidly achieve therapeutic plasma concentrations.
-
-
Maintenance Infusion:
-
Immediately following the loading dose, begin a continuous intravenous infusion at a rate of 50 mcg/kg/min.
-
-
Titration:
-
Monitor the subject's heart rate continuously.
-
If the target heart rate is not achieved after 4-5 minutes, the infusion rate can be increased by 25-50 mcg/kg/min.
-
Allow at least 4 minutes to assess the effect of each dose adjustment before making further changes.
-
-
Monitoring:
-
Continuously monitor electrocardiogram (ECG) and blood pressure throughout the infusion period.
-
Visualizations
Caption: Proposed mechanism of tachyphylaxis with continuous beta-blocker infusion.
Caption: Troubleshooting workflow for suspected esmolol tachyphylaxis during an experiment.
References
- 1. reviewofophthalmology.com [reviewofophthalmology.com]
- 2. Esmolol - WikiAnesthesia [wikianesthesia.org]
- 3. Pharmacology and pharmacokinetics of esmolol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. ptacts.uspto.gov [ptacts.uspto.gov]
- 5. seslhd.health.nsw.gov.au [seslhd.health.nsw.gov.au]
- 6. droracle.ai [droracle.ai]
- 7. droracle.ai [droracle.ai]
- 8. drugs.com [drugs.com]
- 9. Esmolol - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. droracle.ai [droracle.ai]
Technical Support Center: Overcoming Esmolol Resistance in Experimental Models
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering esmolol (B25661) resistance in experimental models.
Frequently Asked Questions (FAQs)
Q1: What is esmolol resistance and how does it manifest in experimental models?
A1: Esmolol resistance, in an experimental context, refers to a diminished or absent pharmacological response to the beta-1 selective adrenoceptor antagonist, esmolol.[1][2] This can manifest as a failure to achieve the expected reduction in heart rate (negative chronotropy), myocardial contractility (negative inotropy), or blood pressure in response to a standard or even escalating dose of esmolol.[3][4] In cellular models, it may be observed as a lack of inhibition of isoproterenol-stimulated cAMP production.
Q2: What are the primary molecular mechanisms underlying beta-blocker resistance?
A2: The primary mechanisms are often related to adaptations in the beta-adrenergic receptor (β-AR) signaling pathway. These include:
-
Upregulation of β-Adrenergic Receptors: Prolonged exposure to an antagonist can lead to an increase in the density of β-ARs on the cell surface.[5][6] This increases the number of receptors that need to be blocked to achieve a therapeutic effect, thereby causing resistance.
-
Receptor Desensitization and Downregulation Dynamics: While seemingly counterintuitive for an antagonist, alterations in the machinery that governs receptor sensitivity, such as G protein-coupled receptor kinases (GRKs) and β-arrestins, can play a role.[7][8][9] Chronic adrenergic stress, which often precedes beta-blocker administration in experimental models of disease (e.g., heart failure, sepsis), can lead to a state of homologous desensitization where receptors are phosphorylated by GRKs and uncoupled from G-protein signaling by β-arrestin.[10] While antagonists do not typically induce this process, a pre-existing desensitized state can alter the cellular response.
Q3: How can I induce a state of esmolol resistance in my experimental model?
A3: A common method to induce resistance to beta-blockers is through prolonged exposure to the antagonist itself, leading to receptor upregulation. For example, sustained exposure to nadolol (B74898) (a non-selective beta-blocker) has been shown to upregulate β-ARs in mouse cerebrocortical neurons.[6] A similar principle can be applied to esmolol, although its ultra-short half-life may necessitate a continuous infusion model.
Q4: What are the key signaling pathways to investigate when troubleshooting esmolol resistance?
A4: The primary pathway to investigate is the β1-adrenergic receptor signaling cascade. Key components to assess include:
-
β1-Adrenergic Receptor (β1-AR) Expression and Density: Quantify receptor protein levels (Western blot, ELISA) and surface expression (radioligand binding assays, flow cytometry).
-
G-protein Coupling: Assess the ability of the receptor to couple to its cognate Gs protein.
-
Downstream Second Messengers: Measure levels of cAMP in response to an agonist (like isoproterenol) with and without esmolol.
-
Regulatory Proteins: Evaluate the expression and localization of GRKs (especially GRK2) and β-arrestins, as these are critical for receptor desensitization.[7][8][9]
Q5: What alternative beta-blockers can be considered if esmolol resistance is encountered?
A5: If esmolol resistance is observed, consider beta-blockers with different pharmacological properties.
-
Metoprolol: A selective beta-1 blocker with a longer duration of action.[11]
-
Propranolol (B1214883): A non-selective beta-blocker (blocks both β1 and β2 receptors) which may be effective if β2 receptor signaling is contributing to the observed phenotype.[5][11]
-
Carvedilol or Nebivolol: Third-generation beta-blockers with additional vasodilating properties (e.g., alpha-1 blockade for carvedilol, nitric oxide release for nebivolol) that may offer advantages in certain disease models like heart failure.[12]
Troubleshooting Guides
Problem 1: Esmolol fails to produce the expected reduction in heart rate or blood pressure.
-
Possible Cause 1: Upregulation of β1-Adrenergic Receptors.
-
Explanation: Chronic underlying adrenergic stimulation in the disease model or prior low-level exposure to antagonists can lead to a compensatory increase in the number of β1-ARs.
-
Troubleshooting/Solution:
-
Confirm Upregulation: Quantify β1-AR expression in your model (e.g., heart tissue, cell lysates) via Western Blot or qPCR and compare it to control samples. Perform radioligand binding assays to assess receptor density.
-
Increase Esmolol Dose: A higher concentration of esmolol may be required to occupy the increased number of receptors and achieve a therapeutic effect. Titrate the dose carefully while monitoring hemodynamics.
-
Consider a Non-Selective Blocker: If β2-ARs are also upregulated, a non-selective antagonist like propranolol might be more effective.
-
-
-
Possible Cause 2: Altered Receptor Desensitization Machinery (GRKs/β-arrestin).
-
Explanation: In some pathological states like heart failure, there is an upregulation of GRK2, which phosphorylates the β-AR and leads to its uncoupling from G-proteins via β-arrestin binding.[9] This can create a state of functional resistance where the receptors are present but do not signal effectively, potentially altering the response to antagonists.
-
Troubleshooting/Solution:
-
Assess GRK/β-arrestin Levels: Measure the protein levels of GRK2 and β-arrestin-1/2 in your experimental model.
-
Investigate Receptor Phosphorylation: Use phospho-specific antibodies to determine the phosphorylation status of the β1-AR.
-
Modulate GRK Activity: In in-vitro models, consider using inhibitors of GRK2 to see if this restores esmolol sensitivity.
-
-
Problem 2: High variability in esmolol response across experimental subjects/replicates.
-
Possible Cause 1: Differences in Disease Model Severity.
-
Explanation: The severity of the induced pathology (e.g., extent of myocardial infarction, level of sepsis) can significantly impact the adrenergic state and thus the response to esmolol.
-
Troubleshooting/Solution:
-
Stratify Subjects: Ensure that experimental animals are randomized and stratified based on baseline characteristics (e.g., cardiac function, inflammatory markers).
-
Standardize Model Induction: Refine the experimental protocol for inducing the disease state to minimize variability.
-
-
-
Possible Cause 2: Esmolol Metabolism and Stability.
-
Explanation: Esmolol has an ultra-short half-life (approximately 9 minutes) due to rapid hydrolysis by red blood cell esterases.[13][14] Any variations in infusion rate, preparation, or subject-specific metabolic activity can lead to inconsistent plasma concentrations.
-
Troubleshooting/Solution:
-
Ensure Continuous, Stable Infusion: Use high-precision syringe pumps for drug delivery.
-
Fresh Preparation: Prepare esmolol solutions fresh for each experiment to avoid degradation.
-
Confirm Drug Levels: If variability persists, consider measuring plasma esmolol concentrations via techniques like HPLC to confirm consistent delivery.
-
-
Data Presentation
Table 1: Illustrative Response to Esmolol in a Hypothetical Rodent Model of Tachycardia This table provides example data to illustrate how esmolol resistance might manifest and how an alternative beta-blocker could be effective.
| Experimental Group | Baseline Heart Rate (BPM) | Heart Rate after Esmolol (500 µg/kg/min) | Heart Rate after Propranolol (2 mg/kg) |
| Control | 350 ± 20 | 280 ± 15 | 275 ± 18 |
| Esmolol-Resistant | 450 ± 25 | 430 ± 22 | 340 ± 20 |
Table 2: Comparison of Beta-Blocker Pharmacokinetics This table summarizes key pharmacokinetic parameters of esmolol and potential alternatives.
| Beta-Blocker | Selectivity | Half-life | Onset of Action | Primary Metabolism |
| Esmolol | β1 Selective | ~9 minutes[3][13] | 60-120 seconds[3] | Red Blood Cell Esterases[14] |
| Metoprolol | β1 Selective | 3-7 hours | ~5 minutes (IV) | Hepatic (CYP2D6) |
| Propranolol | Non-selective (β1/β2) | 3-6 hours | ~1-2 minutes (IV) | Hepatic |
| Landiolol (B1674458) | Highly β1 Selective | ~4 minutes[13] | ~1 minute | Plasma Esterases |
Experimental Protocols
Protocol 1: Induction of Beta-Blocker Resistance in a Cell Culture Model (e.g., HEK293 cells overexpressing β1-AR)
-
Cell Culture: Culture HEK293 cells stably expressing the human β1-adrenergic receptor in DMEM supplemented with 10% FBS and appropriate selection antibiotics.
-
Induction of Resistance:
-
Treat cells with a sub-maximal concentration of a stable beta-blocker (e.g., 1 µM metoprolol) for 24-48 hours. Note: Continuous infusion of esmolol in culture is challenging due to its instability; a longer-acting agent is often used to model the upregulation mechanism.
-
Include a vehicle-treated control group.
-
-
Washout: Thoroughly wash the cells with sterile PBS three times to remove the beta-blocker.
-
Challenge:
-
Stimulate the cells with a β-agonist (e.g., 10 µM isoproterenol) in the presence and absence of varying concentrations of esmolol (e.g., 1 nM to 100 µM).
-
-
Assessment:
-
After a 15-minute incubation, lyse the cells and measure intracellular cAMP levels using a commercially available ELISA or HTRF assay.
-
Compare the dose-response curve of esmolol in the pre-treated versus control cells to determine a shift in IC50, indicating resistance.
-
Protocol 2: Assessment of β1-AR Density via Radioligand Binding
-
Membrane Preparation:
-
Harvest cells or tissue and homogenize in ice-cold buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4).
-
Centrifuge at 500 x g for 10 min to remove nuclei and debris.
-
Centrifuge the supernatant at 40,000 x g for 30 min to pellet the membranes.
-
Resuspend the membrane pellet in binding buffer.
-
-
Binding Assay:
-
Incubate membrane preparations with a saturating concentration of a radiolabeled β-AR antagonist (e.g., [3H]Dihydroalprenolol or [125I]Iodocyanopindolol).
-
For non-specific binding, include a parallel set of tubes with a high concentration of a non-labeled antagonist (e.g., 10 µM propranolol).
-
-
Incubation and Separation: Incubate at room temperature for 60-90 minutes. Rapidly filter the reaction mixture through glass fiber filters and wash with ice-cold buffer to separate bound from free radioligand.
-
Quantification: Measure the radioactivity retained on the filters using a scintillation counter. Calculate specific binding by subtracting non-specific binding from total binding. Express results as fmol/mg of protein.
Mandatory Visualizations
Caption: β1-Adrenergic Receptor Signaling Pathway and Esmolol's Mechanism of Action.
Caption: Mechanism of Homologous Desensitization via GRK and β-Arrestin.
Caption: Experimental Workflow for Inducing and Assessing Esmolol Resistance.
Caption: Troubleshooting Logic for Esmolol Resistance.
References
- 1. Esmolol resistance during anesthesia for thoracoscopically assisted coronary artery bypass grafting - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Esmolol hydrochloride: an ultrashort-acting, beta-adrenergic blocking agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Esmolol - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. Effects of esmolol on cardiac function: evaluation by noninvasive techniques - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Beta-blockers: Historical Perspective and Mechanisms of Action - Revista Española de Cardiología (English Edition) [revespcardiol.org]
- 6. Expression of beta-adrenergic receptor up-regulation is mediated by two different processes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. GRKs and beta-arrestins: roles in receptor silencing, trafficking and signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Double life: How GRK2 and β-arrestin signaling participate in diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. droracle.ai [droracle.ai]
- 12. mdpi.com [mdpi.com]
- 13. [New ultra-short-acting beta-blockers: landiolol and esmolol--the effects on cardiovascular system] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. go.drugbank.com [go.drugbank.com]
Validation & Comparative
Esmolol vs. Metoprolol: A Comparative Guide for Heart Rate Control in Research
For researchers, scientists, and drug development professionals, the selection of an appropriate beta-blocker for heart rate control is a critical decision that can significantly impact experimental outcomes. Both esmolol (B25661) and metoprolol (B1676517) are cardioselective beta-1 adrenergic receptor antagonists, but their distinct pharmacokinetic and pharmacodynamic profiles make them suitable for different research applications. This guide provides an objective comparison of esmolol and metoprolol, supported by experimental data, to aid in the selection of the most suitable agent for specific research needs.
Pharmacokinetic and Pharmacodynamic Properties
Esmolol is an ultra-short-acting beta-blocker, characterized by a rapid onset and a very short half-life.[1] This is due to its rapid hydrolysis by red blood cell esterases. In contrast, metoprolol has a longer onset of action and a significantly longer half-life, as it is metabolized by the liver.[1] These differences are fundamental to their application in research settings where precise and rapid control of heart rate may be essential.
| Property | Esmolol | Metoprolol |
| Onset of Action | 1-2 minutes[2] | 5 minutes[2] |
| Half-life | ~9 minutes[3] | 3-7 hours[1] |
| Metabolism | Red blood cell esterases | Hepatic |
| Route of Administration | Intravenous | Intravenous, Oral |
Efficacy in Heart Rate Control
Clinical studies have demonstrated the efficacy of both esmolol and metoprolol in achieving target heart rates in various research and clinical settings.
A randomized controlled trial comparing intravenous esmolol and metoprolol for heart rate control in patients undergoing coronary CT angiography found that a higher percentage of patients in the esmolol group achieved a heart rate of ≤65 beats/min (89%) compared to the metoprolol group (78%).[2] Furthermore, the heart rate during the scan was significantly lower in the esmolol group.[2]
In a study on postoperative rate and rhythm control, the overall efficacy of esmolol and metoprolol, defined as a decrease in heart rate by ≥15% or conversion to normal sinus rhythm, was found to be similar, at 72% and 76% respectively, with no statistically significant difference.[4]
| Study Setting | Drug | Efficacy Metric | Result | Citation |
| Coronary CT Angiography | Esmolol | % of patients with HR ≤65 bpm | 89% | [2] |
| Metoprolol | % of patients with HR ≤65 bpm | 78% | [2] | |
| Esmolol | Mean HR during scan | 58 ± 6 beats/min | [2] | |
| Metoprolol | Mean HR during scan | 61 ± 7 beats/min | [2] | |
| Post-operative Rate Control | Esmolol | Decrease in HR by ≥15% or conversion to NSR | 72% | [4] |
| Metoprolol | Decrease in HR by ≥15% or conversion to NSR | 76% | [4] |
Safety Profile
The safety profiles of esmolol and metoprolol are a key consideration in their selection for research purposes. The most common adverse effect for both agents is hypotension.
In the coronary CT angiography trial, transient hypotension (systolic BP <100 mm Hg) immediately after the scan was observed more frequently in the esmolol group (9.3%) compared to the metoprolol group (3.8%).[2] However, due to its short half-life, this effect was transient.[2] Another study comparing the two for the same procedure also found that esmolol resulted in a less profound and shorter duration of reduction in systolic blood pressure compared to metoprolol.[3]
| Study Setting | Drug | Adverse Event | Incidence | Citation |
| Coronary CT Angiography | Esmolol | Hypotension (SBP <100 mmHg) immediately post-scan | 9.3% | [2] |
| Metoprolol | Hypotension (SBP <100 mmHg) immediately post-scan | 3.8% | [2] | |
| Esmolol | Hypotension (SBP <100 mmHg) 30 mins post-scan | 2.5% | [2] | |
| Metoprolol | Hypotension (SBP <100 mmHg) 30 mins post-scan | 3.8% | [2] |
Experimental Protocols
Representative Experimental Protocol: Comparative Study of Esmolol and Metoprolol for Heart Rate Control Prior to Coronary CT Angiography
This protocol is based on methodologies described in randomized controlled trials.[2]
1. Subject Recruitment and Screening:
-
Enroll subjects scheduled for coronary CT angiography with a resting heart rate >65 beats per minute.
-
Exclude subjects with contraindications to beta-blockers (e.g., asthma, second- or third-degree heart block, severe bradycardia, decompensated heart failure).
-
Obtain informed consent from all participants.
2. Randomization:
-
Randomly assign subjects to receive either intravenous esmolol or intravenous metoprolol.
3. Drug Administration:
-
Esmolol Group: Administer an initial intravenous bolus of esmolol. If the target heart rate of ≤65 bpm is not achieved after a set time (e.g., 3 minutes), administer subsequent boluses of increasing doses up to a predefined maximum dose.[5]
-
Metoprolol Group: Administer an initial intravenous bolus of metoprolol (e.g., 5 mg).[2] If the target heart rate is not achieved after a set time (e.g., 5 minutes), administer additional boluses up to a predefined maximum dose.[2]
4. Monitoring:
-
Continuously monitor heart rate and blood pressure at baseline, before and after each drug administration, during the CT scan, and at specified intervals post-procedure (e.g., immediately after and 30 minutes after).[2]
5. Data Analysis:
-
Compare the proportion of subjects in each group who achieve the target heart rate.
-
Compare the mean heart rate and blood pressure at all measurement time points between the two groups.
-
Record and compare the incidence of adverse events, particularly hypotension and bradycardia.
Signaling Pathways and Experimental Workflows
Caption: Mechanism of Action of Beta-1 Blockers
Caption: Comparative Clinical Trial Workflow
Caption: Decision Algorithm for Beta-Blocker Selection in Research
Conclusion
The choice between esmolol and metoprolol for heart rate control in a research setting is dependent on the specific requirements of the experimental protocol. Esmolol, with its rapid onset and short duration of action, is advantageous when precise, titratable, and short-term heart rate control is necessary. This makes it particularly suitable for studies where rapid hemodynamic changes are anticipated or where a quick reversal of beta-blockade may be required. Metoprolol, with its longer half-life, may be more appropriate for studies requiring sustained heart rate control where rapid titration is not a primary concern. Researchers must carefully consider the pharmacokinetic and pharmacodynamic profiles, as well as the potential for adverse effects, when selecting the most appropriate beta-blocker for their research to ensure both the validity of their results and the safety of their subjects.
References
- 1. drugs.com [drugs.com]
- 2. Esmolol is noninferior to metoprolol in achieving a target heart rate of 65 beats/min in patients referred to coronary CT angiography: a randomized controlled clinical trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. P rospective Clinical Trial Comparing IV Esmolol to IV Metoprolol in CT Coronary Angiography: Effect on Hemodynamic, Technical Parameters and Cost - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Paper: Esmolol IV vs. Metoprolol IV for Post-Operative Rate and Rhythm Control (2012 ACCP Annual Meeting) [accp.confex.com]
- 5. academic.oup.com [academic.oup.com]
A Comparative Guide to the Efficacy of Esmolol and Other Short-Acting Beta-Blockers
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the efficacy of esmolol (B25661) and other short-acting beta-blockers, with a primary focus on landiolol (B1674458), based on available experimental data. The information is intended to assist researchers, scientists, and drug development professionals in making informed decisions regarding the selection and application of these agents in clinical and experimental settings.
Introduction
Esmolol, landiolol, and remifentanil are short-acting drugs frequently used in clinical practice to control hemodynamic responses, particularly tachycardia and hypertension, during periods of stress such as surgery or in critical care settings.[1] Esmolol and landiolol are ultra-short-acting beta-1 adrenergic receptor antagonists, while remifentanil is a short-acting opioid agonist also used for controlled hypotension.[1][2] This guide delves into their comparative efficacy, supported by data from clinical trials and preclinical studies.
Pharmacokinetic and Pharmacodynamic Properties
The distinct pharmacological profiles of esmolol and landiolol underpin their differing clinical effects. Landiolol is characterized by a shorter half-life and significantly greater beta-1 selectivity compared to esmolol.[3][4] This higher cardioselectivity may contribute to its more favorable hemodynamic profile, particularly regarding blood pressure stability.[5][6]
| Property | Esmolol | Landiolol | Reference |
| Half-life | ~9 minutes | ~3-4 minutes | [3] |
| Metabolism | Red blood cell esterases | Plasma pseudocholinesterases and carboxylesterases | [4] |
| β1/β2 Selectivity | ~30-fold | ~216-255-fold | [3][4][7] |
| Potency | Lower | 8- to 12-fold higher than esmolol | [4] |
| Negative Inotropy | More pronounced | Less potent | [4][5] |
Comparative Efficacy in Clinical Trials
Clinical studies have consistently demonstrated that while both esmolol and landiolol effectively control heart rate, landiolol exhibits a superior safety profile with a lower incidence of hypotension.[1]
Hemodynamic Effects During Surgical and Weaning Procedures
A study on patients with reduced ejection fraction undergoing vascular surgery showed that landiolol produced a more rapid and substantial decrease in heart rate compared to esmolol during weaning from mechanical ventilation.[8][9][10] Notably, a significant reduction in mean arterial pressure (MAP) was observed only in the esmolol group.[8][9][10]
| Parameter | Esmolol Group | Landiolol Group | Time Point | p-value | Reference |
| Heart Rate Reduction (BPM) | -30 ± 16 | -40 ± 20 | 30 min post-extubation | 0.09 | [8][9][10] |
| MAP Reduction from Baseline (mmHg) | -37 ± 3.4 | -22 ± 3.1 | 15 min | <0.0001 | [8] |
| MAP Reduction from Baseline (mmHg) | -50 ± 3.5 | -26 ± 2.9 | 30 min | <0.0001 | [8] |
Esmolol vs. Remifentanil for Controlled Hypotension
In the context of controlled hypotension for surgical procedures, both esmolol and remifentanil have been shown to be effective. However, studies suggest that remifentanil may offer advantages in terms of better pain management and surgeon satisfaction due to lower surgical field bleeding scores.[2][11] One study found that while both drugs provided adequate induced hypotension, surgical field scores were lower (indicating better visibility) in the remifentanil group.[12]
| Parameter | Esmolol Group | Remifentanil Group | p-value | Reference |
| Surgical Field Bleeding Score | Higher | Lower | <0.001 | [11] |
| Surgeon Satisfaction | 60% | 100% | <0.001 | [11] |
| Postoperative VAS Scores | Higher | Significantly Lower | - | [2][13] |
Signaling Pathways and Experimental Workflow
The therapeutic and adverse effects of these beta-blockers are mediated through their interaction with beta-adrenergic signaling pathways. Understanding these pathways and the experimental workflows used to compare these drugs is crucial for interpreting efficacy data.
References
- 1. benchchem.com [benchchem.com]
- 2. Comparison of the Effects of Remifentanil and Esmolol on Peroperative Hemodynamics and Postoperative Pain in Septum Deviation | Semantic Scholar [semanticscholar.org]
- 3. Redirecting [linkinghub.elsevier.com]
- 4. academic.oup.com [academic.oup.com]
- 5. oatext.com [oatext.com]
- 6. Comparison of the efficacy and safety of Landiolol and Esmolol in critically ill patients: a propensity score-matched study | springermedizin.de [springermedizin.de]
- 7. [PDF] Comparison of the β-Adrenergic Receptor Antagonists Landiolol and Esmolol: Receptor Selectivity, Partial Agonism, and Pharmacochaperoning Actions | Semantic Scholar [semanticscholar.org]
- 8. Comparison of Landiolol and Esmolol on Haemodynamic Responses During Weaning of Intensive Care Unit Patients with Reduced Ejection Fraction after Vascular Surgery - PMC [pmc.ncbi.nlm.nih.gov]
- 9. publications.ersnet.org [publications.ersnet.org]
- 10. Comparison of Landiolol and Esmolol on Haemodynamic Responses During Weaning of Intensive Care Unit Patients with Reduced Ejection Fraction after Vascular Surgery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. The efficacy of esmolol, remifentanil and nitroglycerin in controlled hypotension for functional endoscopic sinus surgery | Brazilian Journal of Otorhinolaryngology [bjorl.org]
- 12. Effect of hypotensive anesthesia on cognitive functions. A comparison of esmolol and remifentanil during tympanoplasty - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. juniperpublishers.com [juniperpublishers.com]
Validating the Cardioselectivity of Esmolol Hydrochloride: A Comparative Guide for Researchers
For researchers, scientists, and drug development professionals, understanding the precise pharmacological profile of a beta-blocker is paramount. This guide provides a comprehensive comparison of esmolol (B25661) hydrochloride's cardioselectivity against other commonly used beta-blockers, supported by experimental data from in vitro models. Detailed methodologies for key experiments are presented to aid in the design and interpretation of future studies.
Esmolol hydrochloride is a short-acting, intravenous β-1 adrenergic receptor antagonist.[1] Its rapid onset and short half-life make it a valuable tool in clinical settings requiring tight control of heart rate and blood pressure.[2] A key characteristic of esmolol is its cardioselectivity, meaning it primarily blocks β-1 receptors in the heart muscle, with less effect on β-2 receptors located in the lungs and other tissues.[1] This selectivity is crucial for minimizing side effects such as bronchospasm, particularly in patients with respiratory conditions. This guide delves into the experimental validation of esmolol's cardioselectivity, offering a comparative analysis with other beta-blockers.
Comparative Analysis of Beta-1 Adrenergic Receptor Selectivity
The cardioselectivity of a beta-blocker is quantified by its relative affinity for β-1 versus β-2 adrenergic receptors. This is typically expressed as a selectivity ratio (Ki ratio of β2/β1), where a higher ratio indicates greater cardioselectivity. The following table summarizes the in vitro β-1 selectivity of esmolol hydrochloride in comparison to other commonly used beta-blockers. It is important to note that while radioligand binding assays are the standard, variations in experimental conditions across different studies can influence the exact values obtained.
| Drug | β-1 Selectivity Ratio (β2 Ki / β1 Ki) | Reference |
| Esmolol | 34 | [3] |
| Metoprolol | ~2.3 - 74 | [4][5] |
| Bisoprolol | ~14 - 20 | [4][6] |
| Nebivolol (B1214574) | ~3 - 40.7 | [5][6] |
Note: The range of selectivity ratios for comparator drugs reflects data from multiple studies, which may have employed different experimental conditions.
Experimental Protocols
The determination of a beta-blocker's cardioselectivity relies on robust in vitro assays. The most common and well-established method is the competitive radioligand binding assay.
Radioligand Binding Assay for β-1 and β-2 Adrenergic Receptor Affinity
This assay determines the affinity (Ki) of a test compound (e.g., esmolol) for β-1 and β-2 adrenergic receptors by measuring its ability to displace a radiolabeled ligand that binds to these receptors.
1. Membrane Preparation:
-
Membranes rich in β-1 adrenergic receptors are typically prepared from tissues like the turkey erythrocyte, while membranes with a high density of β-2 adrenergic receptors can be isolated from rat erythrocytes or lung tissue.[7]
-
Alternatively, recombinant cell lines (e.g., Chinese Hamster Ovary - CHO cells) stably expressing human β-1 or β-2 adrenergic receptors are often used to ensure a consistent and specific receptor population.
-
The tissue or cells are homogenized in a cold lysis buffer and subjected to differential centrifugation to isolate the membrane fraction containing the receptors.[3] The final membrane pellet is resuspended and stored at -80°C.
2. Competitive Binding Incubation:
-
A constant concentration of a non-selective radioligand (e.g., [3H]dihydroalprenolol or [125I]iodocyanopindolol) is incubated with the prepared membranes.[7]
-
Varying concentrations of the unlabeled test compound (the "competitor," e.g., esmolol) are added to the incubation mixture.
-
The incubation is carried out in a suitable buffer at a controlled temperature (e.g., 37°C) for a specific duration (e.g., 60 minutes) to allow the binding to reach equilibrium.[3]
3. Separation of Bound and Free Radioligand:
-
The incubation is terminated by rapid vacuum filtration through glass fiber filters (e.g., Whatman GF/B).[7]
-
The filters trap the membranes with the bound radioligand, while the unbound radioligand passes through.
-
The filters are then washed with ice-cold buffer to remove any non-specifically bound radioligand.[3]
4. Quantification and Data Analysis:
-
The amount of radioactivity trapped on the filters is quantified using a scintillation counter.
-
The concentration of the competitor that inhibits 50% of the specific binding of the radioligand (IC50) is determined by non-linear regression analysis of the competition curve.
-
The inhibition constant (Ki) of the competitor for the receptor is then calculated from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
The β-1 selectivity ratio is calculated by dividing the Ki value obtained for the β-2 receptor by the Ki value for the β-1 receptor.
Visualization of Key Processes
To further elucidate the concepts discussed, the following diagrams illustrate the beta-adrenergic signaling pathway and the experimental workflow of a competitive radioligand binding assay.
Caption: Beta-1 adrenergic receptor signaling pathway in cardiomyocytes.
Caption: Experimental workflow for a competitive radioligand binding assay.
Advancements in Models for Assessing Cardioselectivity
While radioligand binding assays in isolated membranes or recombinant cell lines remain the gold standard for determining receptor affinity and selectivity, newer models are emerging that offer a more physiologically relevant context for evaluating the functional consequences of beta-blocker activity.
Human Induced Pluripotent Stem Cell-Derived Cardiomyocytes (hiPSC-CMs):
A significant advancement in in vitro cardiac modeling is the use of cardiomyocytes derived from human induced pluripotent stem cells (hiPSC-CMs).[8][9] These cells can be generated from healthy individuals or patients with specific genetic predispositions, offering a unique platform for personalized medicine and toxicity screening.[10]
-
Functional Assays: hiPSC-CMs form spontaneously beating syncytia in culture, allowing for the assessment of a drug's effect on electrophysiological properties (e.g., action potential duration, beat rate) and contractility.[11]
-
Cardiotoxicity Screening: These models are increasingly used for preclinical cardiotoxicity testing, as they can recapitulate human cardiac physiology more closely than animal models.[12][13]
-
Disease Modeling: hiPSC-CMs can be used to model cardiac diseases and investigate the therapeutic effects of drugs like beta-blockers in a disease-specific context.[1]
The validation of esmolol's cardioselectivity in these advanced in vitro models would provide further confidence in its pharmacological profile and could offer deeper insights into its functional effects at the cellular level.
Conclusion
The cardioselectivity of esmolol hydrochloride is a well-established property, supported by in vitro experimental data. Its preference for β-1 over β-2 adrenergic receptors is a key factor in its clinical utility. For researchers and drug development professionals, a thorough understanding of the experimental methodologies used to validate this selectivity is crucial for the development of new and improved cardiovascular therapies. The advent of novel in vitro models, such as those utilizing hiPSC-CMs, promises to further refine our understanding of beta-blocker pharmacology and enhance the predictive power of preclinical drug evaluation.
References
- 1. academic.oup.com [academic.oup.com]
- 2. In vitro cardiotoxicity models with human iPSC technology [axolbio.com]
- 3. giffordbioscience.com [giffordbioscience.com]
- 4. researchgate.net [researchgate.net]
- 5. Therapeutic Properties of Highly Selective β-blockers With or Without Additional Vasodilator Properties: Focus on Bisoprolol and Nebivolol in Patients With Cardiovascular Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Characterization of β1-selectivity, adrenoceptor-Gs-protein interaction and inverse agonism of nebivolol in human myocardium - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A competitive receptor binding radioassay for beta-1 and beta-2 adrenergic agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Development of In Vitro Drug-Induced Cardiotoxicity Assay by Using Three-Dimensional Cardiac Tissues Derived from Human Induced Pluripotent Stem Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. portlandpress.com [portlandpress.com]
- 10. Stem Cell–Derived Cardiomyocytes and Beta-Adrenergic Receptor Blockade in Duchenne Muscular Dystrophy Cardiomyopathy - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Human induced pluripotent stem cell (iPSC)-derived cardiomyocytes as an in vitro model in toxicology: strengths and weaknesses for hazard identification and risk characterization - PMC [pmc.ncbi.nlm.nih.gov]
- 12. An in silico–in vitro pipeline for drug cardiotoxicity screening identifies ionic pro‐arrhythmia mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
A Head-to-Head Comparison of Esmolol and Landiolol for Researchers and Drug Development Professionals
Two ultra-short-acting intravenous β1-selective adrenergic receptor antagonists, esmolol (B25661) and landiolol (B1674458), are critical tools in the management of tachyarrhythmias and perioperative tachycardia. While both drugs share a rapid onset and offset of action, key pharmacological differences in selectivity, potency, and hemodynamic effects distinguish their clinical utility. This guide provides a comprehensive, data-driven comparison of esmolol and landiolol to inform research, clinical trial design, and drug development.
Landiolol, a newer agent, demonstrates significantly higher cardioselectivity and potency compared to the more established esmolol.[1][2][3] This enhanced β1-selectivity translates into a more pronounced heart rate reduction with a lesser impact on blood pressure, a crucial advantage in hemodynamically sensitive patients.[1][2][3][4]
Pharmacological and Pharmacokinetic Profile
Esmolol and landiolol are both rapidly metabolized by esterases in the blood, contributing to their short half-lives. However, landiolol's pharmacokinetic profile allows for more rapid and potent heart rate control.[5][6]
| Parameter | Esmolol | Landiolol | References |
| β1/β2 Selectivity Ratio | 33:1 | 255:1 | [1][2][3][4][7][8] |
| Half-life | ~9 minutes | ~4 minutes | [2][5][8] |
| Metabolism | Red blood cell esterases | Plasma pseudocholinesterases and carboxylesterases | [1] |
| Potency | Lower | 8- to 12-fold higher than esmolol | [1] |
| Metabolites | Methanol (B129727) (in addition to an active metabolite) | No methanol production | [1] |
Comparative Pharmacodynamics
The primary pharmacodynamic difference lies in their relative effects on heart rate versus blood pressure. Landiolol's high β1-selectivity allows for targeted heart rate reduction with minimal impact on blood pressure, whereas esmolol can cause more significant hypotension.[1][6][9]
| Parameter | Esmolol | Landiolol | References |
| Heart Rate Reduction | Effective | Faster and more pronounced reduction | [5][6][9][10] |
| Effect on Blood Pressure | Can cause significant reduction in mean arterial pressure | Minimal impact on blood pressure | [1][2][4][9] |
| Negative Inotropic Effect | More pronounced | Less potent | [1][2] |
Signaling Pathway
Both esmolol and landiolol are antagonists at β1-adrenergic receptors, which are G-protein coupled receptors. The canonical signaling pathway involves the inhibition of adenylyl cyclase, leading to decreased intracellular cyclic AMP (cAMP) levels. However, evidence suggests a biased agonism for both drugs, particularly in the non-canonical pathway involving the phosphorylation of extracellular signal-regulated kinases 1 and 2 (ERK1/2).[11]
Clinical Efficacy: A Comparative Overview
Atrial Fibrillation and Tachyarrhythmias
In patients with atrial fibrillation, landiolol has been shown to be highly effective for rapid heart rate control, often with greater efficacy and a better safety profile than esmolol, particularly concerning hypotension.[1][2][4]
Sepsis and Septic Shock
The role of β-blockers in septic shock is an area of active research. Some studies suggest that landiolol may offer better heart rate control without compromising hemodynamics.[10][12] However, a recent meta-analysis indicated that esmolol might be superior in reducing 28-day mortality in patients with septic shock compared to landiolol.[13][14] Further research is needed to clarify the optimal use of these agents in this complex patient population.
| Study/Indication | Esmolol Outcome | Landiolol Outcome | Key Findings | References |
| Atrial Fibrillation | Effective for rate control | More rapid and potent rate control with less hypotension | Landiolol demonstrates a superior safety and efficacy profile for rate control. | [1][2][4] |
| Septic Shock | Associated with a reduction in 28-day mortality in some meta-analyses. | Effective heart rate control without improving organ failure in some studies. | Conflicting evidence exists. Esmolol may have a mortality benefit, but landiolol offers hemodynamic stability. | [10][13][14][15][16] |
| Perioperative Tachycardia | Effective in controlling hemodynamic responses. | More pronounced bradycardic effect with minimal impact on blood pressure. | Landiolol may be advantageous in patients at risk of hypotension. | [9][17] |
Safety and Tolerability
The most common adverse event associated with esmolol is hypotension, which is less frequently observed with landiolol.[9][18][19] The shorter half-life of landiolol also allows for a quicker resolution of any adverse effects upon discontinuation of the infusion.
| Adverse Event | Esmolol | Landiolol | References |
| Hypotension | More frequent and can be significant | Significantly lower incidence | [9][18][19] |
| Bradycardia | Can occur | Can occur, but generally well-tolerated due to rapid offset | [18] |
| Bronchospasm | Low risk due to β1-selectivity | Very low risk due to higher β1-selectivity | [8] |
Experimental Protocols
Comparative Study of Pharmacokinetics and Pharmacodynamics in Healthy Volunteers
A randomized, double-blind, crossover study design is often employed to compare the pharmacokinetic and pharmacodynamic profiles of esmolol and landiolol in healthy subjects.
Methodology:
-
Subject Recruitment: Healthy adult volunteers are recruited after providing informed consent. Exclusion criteria typically include a history of cardiovascular or respiratory disease, and use of any medications that could interfere with the study drugs.
-
Drug Administration: Subjects receive single, escalating intravenous bolus doses of esmolol and landiolol in a crossover fashion, with a washout period between drug administrations.
-
Pharmacokinetic Sampling: Blood samples are collected at frequent intervals before, during, and after drug infusion to determine the plasma concentrations of the parent drugs and their metabolites.
-
Pharmacodynamic Assessments: Heart rate, blood pressure, and electrocardiogram (ECG) parameters are continuously monitored.
-
Data Analysis: Pharmacokinetic parameters (e.g., half-life, clearance, volume of distribution) and pharmacodynamic parameters (e.g., maximum change in heart rate and blood pressure) are calculated and compared between the two drugs.
Clinical Trial in Patients with Atrial Fibrillation
A multicenter, randomized, open-label, parallel-group trial is a common design to evaluate the efficacy and safety of esmolol versus landiolol for the management of atrial fibrillation with rapid ventricular response.
Methodology:
-
Patient Enrollment: Patients presenting with atrial fibrillation and a ventricular rate exceeding a predefined threshold (e.g., >120 bpm) are enrolled.
-
Randomization: Patients are randomly assigned to receive either intravenous esmolol or landiolol.
-
Drug Titration: The study drug is initiated as a continuous infusion and titrated according to a predefined protocol to achieve the target heart rate (e.g., <110 bpm).
-
Efficacy Endpoints: The primary efficacy endpoint is typically the percentage of patients achieving the target heart rate within a specific timeframe. Secondary endpoints may include the time to achieve the target heart rate and the total dose of the study drug administered.
-
Safety Endpoints: The primary safety endpoint is the incidence of adverse events, with a particular focus on hypotension and bradycardia.
-
Statistical Analysis: The efficacy and safety endpoints are compared between the two treatment groups using appropriate statistical methods.
References
- 1. academic.oup.com [academic.oup.com]
- 2. mdpi.com [mdpi.com]
- 3. benchchem.com [benchchem.com]
- 4. preprints.org [preprints.org]
- 5. Pharmacokinetics and Pharmacodynamics of Low-, Intermediate-, and High-Dose Landiolol and Esmolol During Long-Term Infusion in Healthy Whites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Beta-Blocker Landiolol Hydrochloride in Preventing Atrial Fibrillation Following Cardiothoracic Surgery: A Systematic Review and Meta-Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. dovepress.com [dovepress.com]
- 9. Comparison of Haemodynamic Responses to Landiolol Versus Esmolol | CFR Journal [cfrjournal.com]
- 10. Comparison of the efficacy and safety of Landiolol and Esmolol in critically ill patients: a propensity score-matched study | springermedizin.de [springermedizin.de]
- 11. Redirecting [linkinghub.elsevier.com]
- 12. Landiolol vs. Esmolol – Efficacy and Safety in Critically Ill Patients – Critical Care News | News for Critical Care and ICU Professionals [criticalcare.news]
- 13. Esmolol Outperforms Landiolol in Reducing Mortality in Septic Shock: Study [medicaldialogues.in]
- 14. respiratory-therapy.com [respiratory-therapy.com]
- 15. Landiolol and Organ Failure in Patients With Septic Shock: The STRESS-L Randomized Clinical Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Mortality in Patients With Sepsis Treated With Esmolol or Landiolol: A Systematic Review and Meta-Analysis of Randomized Controlled Trials With Trial Sequential Analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Bolus application of landiolol and esmolol: comparison of the pharmacokinetic and pharmacodynamic profiles in a healthy Caucasian group - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. Comparison of Landiolol and Esmolol on Haemodynamic Responses During Weaning of Intensive Care Unit Patients with Reduced Ejection Fraction after Vascular Surgery - PMC [pmc.ncbi.nlm.nih.gov]
Esmolol Hydrochloride Demonstrates Efficacy in Perioperative Hypertension Control, Outperforming Placebo in Clinical Trials
A comprehensive analysis of clinical data reveals that esmolol (B25661) hydrochloride is significantly more effective than placebo in managing perioperative hypertension and tachycardia. The short-acting, cardioselective beta-1 adrenergic antagonist has been shown to provide rapid heart rate and blood pressure control, although it is associated with a higher incidence of dose-related hypotension.
Esmolol hydrochloride is an intravenous beta-1 selective adrenergic receptor antagonist with a rapid onset and short duration of action, making it suitable for the dynamic perioperative environment.[1][2] Its primary mechanism of action involves competitively blocking beta-1 adrenergic receptors in the heart.[3] This inhibition of epinephrine (B1671497) and norepinephrine (B1679862) signaling leads to a decrease in heart rate (negative chronotropy), reduced myocardial contractility (negative inotropy), and slowed atrioventricular conduction (negative dromotropy).[1][3]
Efficacy in Hemodynamic Control
Multiple studies have demonstrated esmolol's ability to effectively control perioperative hemodynamic responses. In a randomized, double-blind study involving patients undergoing non-cardiac surgery, esmolol significantly decreased heart rate within 45 seconds of administration compared to placebo.[4] Patients receiving esmolol maintained significantly lower heart rates throughout the infusion period.[4]
A meta-analysis of 67 trials concluded that esmolol was effective in reducing the frequency of myocardial ischemia compared to placebo (Odds Ratio 0.17).[5] Furthermore, in patients undergoing laparoscopic cholecystectomy, esmolol demonstrated an opioid-sparing effect both intraoperatively and in the immediate postoperative period.[6]
Quantitative Analysis of Clinical Endpoints
The following tables summarize the key efficacy and safety data from comparative studies of esmolol hydrochloride versus placebo in the perioperative setting.
Table 1: Efficacy of Esmolol in Perioperative Hemodynamic Control
| Parameter | Esmolol Group | Placebo Group | Statistic | Source |
| Heart Rate Reduction | Significant decrease from 107 ± 4 bpm to 99 ± 4 bpm within 45 sec | No significant change (105 ± 4 bpm to 106 ± 3 bpm) | p < 0.05 | [4] |
| Myocardial Ischemia | Reduced frequency | Higher frequency | OR 0.17 (95% CI, 0.02 to 0.45) | [5][7] |
| Intraoperative Opioid Consumption | Lower | Higher | p = 0.001 | [6] |
| Postoperative Analgesic Consumption | Significantly lower | Higher | p = 0.012 | [6] |
Table 2: Safety Profile of Esmolol versus Placebo
| Adverse Event | Esmolol Group | Placebo Group | Statistic | Source |
| Unplanned Hypotension | Increased incidence | Lower incidence | OR 2.13 (95% CI, 1.48 to 3.04) | [5] |
| Bradycardia | Not significantly increased | Lower incidence | OR 1.18 (95% CI, 0.69 to 2.02) | [5] |
| Bradycardia Requiring Intervention | Higher incidence (3%) | Lower incidence | p = 0.03 | [8] |
Experimental Protocols
The evidence for esmolol's efficacy and safety is derived from numerous randomized controlled trials. A typical experimental design is as follows:
Objective: To evaluate the efficacy and safety of esmolol hydrochloride compared to placebo for the control of perioperative hypertension and tachycardia.
Study Design: A prospective, randomized, double-blind, placebo-controlled, multicenter trial.
Patient Population: Adult patients (ASA physical status II or III) scheduled for elective non-cardiac surgery who develop perioperative hypertension (e.g., systolic blood pressure > 140 mmHg) or tachycardia (e.g., heart rate > 95 bpm).
Exclusion Criteria: Patients with severe bradycardia, atrioventricular block, decompensated heart failure, or known hypersensitivity to beta-blockers.
Randomization and Blinding: Patients are randomly assigned to receive either esmolol hydrochloride or a matching placebo (e.g., normal saline). Both investigators and patients are blinded to the treatment allocation.
Intervention:
-
Loading Dose: Upon meeting the criteria for hypertension or tachycardia, patients in the esmolol group receive an intravenous bolus of esmolol (e.g., 80 mg or 500-1000 µg/kg over 1 minute). The placebo group receives an equivalent volume of saline.[4][9]
-
Maintenance Infusion: Following the bolus, a continuous infusion of esmolol is initiated (e.g., starting at 50 µg/kg/min) and titrated to achieve a target heart rate or blood pressure (e.g., a 20% reduction from baseline). The infusion rate can be adjusted as needed, up to a maximum dose (e.g., 300 µg/kg/min).[1][9] The placebo group receives a matching infusion.
Monitoring: Continuous electrocardiographic (ECG) and invasive arterial blood pressure monitoring are maintained throughout the perioperative period.[1] Heart rate, systolic blood pressure, diastolic blood pressure, and mean arterial pressure are recorded at baseline and at frequent intervals after the start of the infusion.
Outcome Measures:
-
Primary Efficacy Endpoints: Percentage of patients achieving the target hemodynamic response; mean change in heart rate and blood pressure from baseline.
-
Secondary Efficacy Endpoints: Incidence of myocardial ischemia; intraoperative anesthetic and analgesic requirements.
-
Safety Endpoints: Incidence of adverse events, particularly hypotension and bradycardia requiring intervention.
Visualizing the Experimental Process and Mechanism of Action
To better understand the clinical trial methodology and the underlying pharmacology of esmolol, the following diagrams are provided.
Caption: Experimental workflow for a randomized controlled trial comparing esmolol to placebo.
Caption: Signaling pathway of esmolol hydrochloride's mechanism of action.
Conclusion
The available evidence strongly supports the use of esmolol hydrochloride for the management of perioperative hypertension and tachycardia. Its rapid onset and short half-life allow for precise and titratable control of hemodynamics.[2] While effective, clinicians must be mindful of the dose-dependent risk of hypotension and monitor patients accordingly.[1][5] The use of esmolol can be a valuable strategy to mitigate the adverse cardiovascular effects of surgical stress, thereby potentially improving patient outcomes.
References
- 1. Esmolol - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. [Esmolol in anesthesiology: pharmacology and indications] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. What is the mechanism of Esmolol Hydrochloride? [synapse.patsnap.com]
- 4. Use of esmolol during anesthesia to treat tachycardia and hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The safety of perioperative esmolol: a systematic review and meta-analysis of randomized controlled trials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Postoperative beneficial effects of esmolol in treated hypertensive patients undergoing laparoscopic cholecystectomy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The safety of perioperative esmolol: a systematic review and meta-analysis of randomized controlled trials - Database of Abstracts of Reviews of Effects (DARE): Quality-assessed Reviews - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. The effect of perioperative esmolol on early postoperative pain: A systematic review and meta-analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Perioperative hypertension management - PMC [pmc.ncbi.nlm.nih.gov]
Esmolol's Adrenergic Receptor Cross-Reactivity at High Doses: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Esmolol (B25661), a short-acting, intravenous β-1 selective adrenergic antagonist, is widely utilized for the rapid control of ventricular rate in various clinical settings.[1] Its cardioselectivity is a key feature, offering targeted therapeutic effects with minimized off-target interactions. However, at high doses, the potential for cross-reactivity with other adrenergic receptors, namely β-2 and α-adrenergic receptors, becomes a critical consideration for both clinical efficacy and safety. This guide provides a comparative analysis of esmolol's interaction with these receptors, supported by available experimental data and detailed methodologies.
Quantitative Comparison of Esmolol's Adrenergic Receptor Affinity
The following table summarizes the binding affinities of esmolol for β-1, β-2, and α-adrenergic receptors. The data highlights esmolol's significant selectivity for the β-1 receptor.
| Adrenergic Receptor Subtype | Binding Affinity (Ki) | Selectivity Ratio (β-1 vs. others) | Reference |
| β-1 | 194 nM | - | [2] |
| β-2 | 5.8 µM (5800 nM) | ~30-fold lower than β-1 | [2][3] |
| α-1 | No significant binding reported | Not applicable | [1][4] |
| α-2 | No significant binding reported | Not applicable | [1][4] |
Signaling Pathways and Experimental Workflows
To understand the implications of esmolol's receptor interactions, it is essential to visualize the downstream signaling pathways and the experimental workflows used to determine receptor affinity and function.
The diagram above illustrates the distinct signaling cascades initiated by the activation of β-1, β-2, and α-1 adrenergic receptors. Esmolol primarily antagonizes the β-1 pathway, but at higher concentrations, it can also inhibit the β-2 pathway.
This workflow outlines the key steps in a radioligand binding assay, a common method to determine the binding affinity (Ki) of a compound for a specific receptor.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are summaries of typical protocols for assessing adrenergic receptor binding and function.
Radioligand Competition Binding Assay
This assay is employed to determine the binding affinity (Ki) of a test compound (esmolol) by measuring its ability to displace a radiolabeled ligand with known affinity for the target receptor.
1. Membrane Preparation:
-
Cells or tissues expressing the adrenergic receptor of interest (e.g., HEK293 cells transfected with the human β-1, β-2, or α-1 adrenergic receptor) are harvested.
-
The cells are lysed, and the cell membranes are isolated through differential centrifugation.
-
The protein concentration of the membrane preparation is determined.
2. Binding Assay:
-
A fixed concentration of a suitable radioligand (e.g., [³H]-dihydroalprenolol for β-receptors, [³H]-prazosin for α-1 receptors) is incubated with the membrane preparation.
-
Increasing concentrations of the unlabeled competitor (esmolol) are added to the incubation mixture.
-
The reaction is incubated at a specific temperature for a duration sufficient to reach equilibrium.
3. Separation and Quantification:
-
The reaction is terminated by rapid filtration through a glass fiber filter, which traps the membrane-bound radioligand.
-
The filters are washed with ice-cold buffer to remove unbound radioligand.
-
The radioactivity retained on the filters is quantified using a scintillation counter.
4. Data Analysis:
-
The concentration of the competitor (esmolol) that inhibits 50% of the specific binding of the radioligand (IC50) is determined.
-
The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation.
Functional Assays
Functional assays measure the cellular response to receptor activation or blockade, providing insights into the antagonist properties of a compound.
1. cAMP Accumulation Assay (for β-Adrenergic Receptors):
-
Cells expressing β-1 or β-2 adrenergic receptors are seeded in a multi-well plate.
-
The cells are pre-incubated with various concentrations of the antagonist (esmolol).
-
The cells are then stimulated with a known agonist (e.g., isoproterenol) to induce cAMP production via adenylyl cyclase activation.
-
The intracellular cAMP levels are measured using methods such as ELISA, HTRF, or reporter gene assays.
-
The ability of esmolol to inhibit the agonist-induced cAMP production is quantified to determine its functional antagonism (IC50).
2. Intracellular Calcium Mobilization Assay (for α-1 Adrenergic Receptors):
-
Cells expressing α-1 adrenergic receptors are loaded with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM).
-
The cells are pre-incubated with various concentrations of the antagonist (esmolol).
-
The cells are then stimulated with an α-1 agonist (e.g., phenylephrine), which triggers the release of intracellular calcium stores.
-
The change in intracellular calcium concentration is measured using a fluorescence plate reader or flow cytometer.
-
The inhibitory effect of esmolol on the agonist-induced calcium mobilization is determined to assess its functional antagonism (IC50).
Discussion
The available data robustly supports the classification of esmolol as a β-1 selective antagonist.[3][5] At therapeutic concentrations, its activity is predominantly directed at β-1 adrenergic receptors in the heart. As doses increase, esmolol can exhibit antagonism at β-2 adrenergic receptors, which could potentially lead to side effects such as bronchospasm in susceptible individuals, although this is considered a minor effect.[1] The literature consistently indicates a lack of clinically significant α-adrenergic blockade by esmolol.[1][4] This is a crucial safety feature, as α-adrenergic antagonism could lead to unopposed vasodilation and profound hypotension.
For drug development and research professionals, the high β-1 selectivity of esmolol serves as a benchmark for the design of new short-acting cardioselective β-blockers. The experimental protocols outlined provide a framework for the preclinical assessment of the adrenergic receptor selectivity profile of novel compounds. A thorough characterization of on-target and off-target receptor interactions at a range of concentrations is paramount for predicting the clinical efficacy and safety of new drug candidates. Future research providing quantitative binding data for esmolol at α-adrenergic receptors at high concentrations would be valuable to further complete its selectivity profile.
References
- 1. Esmolol - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. selleckchem.com [selleckchem.com]
- 3. Beta 1-adrenoceptor subtype selective antagonism of esmolol and its major metabolite in vitro and in man. Investigations using tricresylphosphate as red blood cell carboxylesterase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Esmolol hydrochloride: an ultrashort-acting, beta-adrenergic blocking agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Esmolol, an ultrashort-acting, selective beta 1-adrenoceptor antagonist: pharmacodynamic and pharmacokinetic properties - PubMed [pubmed.ncbi.nlm.nih.gov]
Reproducibility of Esmolol's Hemodynamic Effects Across Species: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the hemodynamic effects of esmolol (B25661), a cardioselective beta-1 adrenergic receptor blocker, across different species. By summarizing key experimental data and detailing methodologies, this document aims to facilitate a deeper understanding of the reproducibility of esmolol's cardiovascular impact, a critical consideration in translational research and drug development.
Executive Summary
Esmolol consistently demonstrates a primary effect of reducing heart rate across various species, including humans, pigs, dogs, and rats. This negative chronotropic effect is a direct consequence of its beta-1 adrenergic blockade. However, the downstream hemodynamic consequences, such as changes in blood pressure, cardiac output, and systemic vascular resistance, exhibit greater variability depending on the species and the specific experimental model (e.g., healthy, septic shock, myocardial infarction). This guide highlights these nuances through compiled data and detailed experimental protocols.
Comparative Hemodynamic Effects of Esmolol
The following tables summarize the quantitative hemodynamic effects of esmolol observed in different species under various experimental conditions.
Table 1: Hemodynamic Effects of Esmolol in Pigs
| Parameter | Experimental Condition | Esmolol Dosage/Administration | Observed Effect |
| Heart Rate | Endotoxin (B1171834) Shock | Infusion titrated to decrease HR by 20% | Decreased by 20%[1] |
| Cardiac Index | Endotoxin Shock | Infusion titrated to decrease HR by 20% | Decreased by 9% at 180 min and 2% at 300 min[1] |
| Stroke Index | Endotoxin Shock | Infusion titrated to decrease HR by 20% | Increased to 31 ml/min/m2 at 180 min and 47 ml/min/m2 at 300 min[1] |
| Systemic Vascular Resistance | Endotoxin Shock | Infusion titrated to decrease HR by 20% | Significant difference between esmolol and control groups[1] |
| Cardiac Output | Septic Shock | Titrated to a heart rate <90/min | Significant decrease[2] |
| Systemic Vascular Resistance | Septic Shock | Titrated to a heart rate <90/min | Significant increase[2] |
| Left Ventricular Ejection Fraction | Ischemia/Reperfusion | 250μg/kg/min infusion | Non-significant trend towards improvement[3][4] |
| Infarct Size | Ischemia/Reperfusion | 250μg/kg/min infusion | Significantly smaller in the esmolol group[3][4] |
| Left Ventricular Systolic Function | Post-cardiac arrest | 1 mg/kg prior to aortic cross-clamp | Alleviated systolic dysfunction[5] |
| Left Ventricular Ejection Fraction | Myocardial Infarction | 0.5 mg/kg for 1 min, then 0.05 mg/kg/min for 5 min | Significant decrease[6] |
| Cardiac Output | Myocardial Infarction | 0.5 mg/kg for 1 min, then 0.05 mg/kg/min for 5 min | Significant decrease[6] |
Table 2: Hemodynamic Effects of Esmolol in Dogs
| Parameter | Experimental Condition | Esmolol Dosage/Administration | Observed Effect |
| Heart Rate | Theophylline (B1681296) Toxicity | 25, 50, and 100 µg/kg/min IV infusion | Returned to preintoxication baseline in a dose-related manner[7] |
| Cardiac Output | Theophylline Toxicity | 25, 50, and 100 µg/kg/min IV infusion | Did not decrease[7] |
| Blood Pressure | Theophylline Toxicity | 25, 50, and 100 µg/kg/min IV infusion | Did not lower[7] |
| Heart Rate | Isoprenaline/Exercise-Induced Stimulation | 25 and 250 µg/kg/min IV infusion | Suppressed increase, less so than dp/dtmax[8] |
| Left Ventricular dp/dtmax | Isoprenaline/Exercise-Induced Stimulation | 25 and 250 µg/kg/min IV infusion | Dose-dependent reduction of the isoprenaline-induced increase[8] |
| Diastolic Blood Pressure | Isoprenaline/Exercise-Induced Stimulation | 25 and 250 µg/kg/min IV infusion | Slight effect on isoprenaline-induced reduction[8] |
| Rate-Pressure Product | Healthy | Not specified | Decreased by 16±3%[9] |
| Pressure-Work Index | Healthy | Not specified | Decreased by 16±3%[9] |
| Systolic Aortic Pressure | Healthy | Not specified | Decreased by 8±2%[9] |
| Heart Rate | Acute Normovolemic Hemodilution | Induced hypotension to 30% of initial MAP | Significant decrease[10] |
| Cardiac Output | Acute Normovolemic Hemodilution | Induced hypotension to 30% of initial MAP | Significant decrease[10] |
| Systemic Vascular Resistance | Acute Normovolemic Hemodilution | Induced hypotension to 30% of initial MAP | Significant decrease[10] |
Table 3: Hemodynamic Effects of Esmolol in Rats
| Parameter | Experimental Condition | Esmolol Dosage/Administration | Observed Effect |
| Systolic Arterial Pressure | Spontaneously Hypertensive Rats | 300 μg/kg/min for 48 hours | Lowered from 236 ± 1.5 to 149 ± 2 mmHg[11] |
| Heart Rate | Spontaneously Hypertensive Rats | 300 μg/kg/min for 48 hours | Decreased from 297 ± 1 to 183 ± 3 bpm[11] |
| Heart Rate | Septic Shock (CLP model) | 1 and 5 mg/kg/h | Unchanged[12] |
| Heart Rate | Septic Shock (CLP model) | 18 mg/kg/h | Reduced[12] |
| Stroke Volume | Septic Shock (CLP model) | 1 and 5 mg/kg/h | Improved[12] |
| Cardiac Output | Septic Shock (CLP model) | 1 and 5 mg/kg/h | Improved[12] |
| Mean Arterial Pressure | Septic Shock (CLP model) | 1 and 5 mg/kg/h | Improved[12] |
| Cardiac Output | Septic Shock (CLP model) | 10 and 20 mg/kg/hr infusion | Significantly higher than control[13][14] |
| Mean Arterial Blood Pressure | Formalin-induced pain | 150 mg/kg/hr | Blunted the secondary increase[15] |
| Heart Rate | Formalin-induced pain | 40 and 150 mg/kg/hr | Inhibited formalin-induced tachycardia[15] |
Table 4: Hemodynamic Effects of Esmolol in Humans
| Parameter | Experimental Condition | Esmolol Dosage/Administration | Observed Effect |
| Heart Rate | Septic Shock | Initial dose of 0.05 mg/kg/h, titrated | More marked decrease than control[16] |
| Cardiac Index | Septic Shock | Initial dose of 0.05 mg/kg/h, titrated | Significantly increased at 8, 24, and 48 hours[16] |
| Stroke Volume Index | Septic Shock | Initial dose of 0.05 mg/kg/h, titrated | Significantly increased at 4, 8, and 24 hours[16] |
| Heart Rate | Septic Shock | Titrated to 80-94 bpm | Significantly lower than control[17] |
| Stroke Volume Index | Septic Shock | Titrated to 80-94 bpm | Increased[17] |
| Systemic Vascular Resistance Index | Septic Shock | Titrated to 80-94 bpm | Increased[17] |
| Norepinephrine Requirement | Septic Shock | Titrated to 80-94 bpm | Markedly reduced[17] |
Experimental Protocols
Detailed methodologies are crucial for interpreting and reproducing experimental findings. Below are summaries of the protocols used in some of the cited studies.
Porcine Model of Endotoxin Shock [1]
-
Animals: Ten anesthetized, mechanically ventilated pigs.
-
Induction of Shock: Intravenous lipopolysaccharide (LPS) challenge to induce profound hypodynamic shock.
-
Treatment Groups: Animals were randomly assigned to receive either a continuous intravenous esmolol infusion or isotonic saline.
-
Esmolol Administration: The esmolol infusion was titrated to achieve a 20% decrease in heart rate.
-
Hemodynamic Monitoring: Systemic and pulmonary hemodynamics and cardiac output were continuously monitored for a 5-hour study period.
Canine Model of Theophylline Toxicity [7]
-
Animals: Anesthetized dogs.
-
Induction of Toxicity: Animals were given 50 mg/kg aminophylline (B1665990) intravenously over 20 minutes, followed by a continuous infusion of 1.75 mg/kg/hr.
-
Esmolol Administration: Esmolol was administered by IV infusion in doses of 25, 50, and 100 µg/kg/min.
-
Hemodynamic Measurements: Heart rate, cardiac output, systemic blood pressure, pulmonary arterial pressure, and pulmonary artery wedge pressure were measured every 30 minutes.
Rat Model of Septic Shock (Cecal Ligation and Puncture) [12]
-
Animals: Wistar male rats.
-
Induction of Sepsis: Cecal ligation and puncture (CLP).
-
Treatment Groups: Four hours after CLP, rats were randomly allocated to a control group or one of three esmolol groups.
-
Esmolol Administration: Continuous infusion of esmolol at 1, 5, or 18 mg/kg/h.
-
Assessments: In vivo cardiac function was assessed by echocardiography, and ex vivo vasoreactivity was assessed by myography at 18 hours.
Human Study in Septic Shock [16]
-
Participants: Patients with septic shock.
-
Treatment Groups: Patients were randomly divided into an experimental group and a control group.
-
Esmolol Administration: The experimental group received a continuous intravenous esmolol infusion for 24 hours, with an initial dose of 0.05 mg/kg/h, titrated to decrease the heart rate by 20% from the enrollment value or to below 95 bpm. The control group received isotonic saline.
-
Hemodynamic Monitoring: Hemodynamic parameters were measured at 0, 1, 4, 8, 12, 24, and 48 hours.
Signaling Pathways and Experimental Workflow
To visualize the mechanisms and processes involved, the following diagrams are provided.
Caption: Esmolol's mechanism of action via beta-1 adrenergic receptor blockade.
Caption: A generalized workflow for preclinical studies of esmolol.
Conclusion
The hemodynamic effects of esmolol, particularly its ability to reduce heart rate, are consistently observed across different species. This makes it a valuable tool in both clinical practice and research settings. However, the impact on other hemodynamic parameters such as cardiac output and blood pressure can vary depending on the species and the underlying physiological state. Researchers and drug developers should consider these species-specific differences and the context of the experimental model when translating preclinical findings to clinical applications. The provided data and protocols serve as a valuable resource for designing future studies and interpreting the growing body of literature on esmolol.
References
- 1. Effects of esmolol on systemic and pulmonary hemodynamics and on oxygenation in pigs with hypodynamic endotoxin shock - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Effects of esmolol on systemic hemodynamics and heart rate variability measured using the Analgesia/Nociception Index in resuscitated piglets with Pseudomonas aeruginosa septic shock - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Cardioprotective effect of the short-acting beta-blocker esmolol in experimental ischemia/reperfusion - Revista Española de Cardiología (English Edition) [revespcardiol.org]
- 4. Cardioprotective effect of the short-acting beta-blocker esmolol in experimental ischemia/reperfusion - Revista Española de Cardiología (English Edition) [revespcardiol.org]
- 5. Esmolol before 80 min of cardiac arrest with oxygenated cold blood cardioplegia alleviates systolic dysfunction. An experimental study in pigs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. sciencerepository.org [sciencerepository.org]
- 7. The effects of esmolol on the hemodynamics of acute theophylline toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Esmolol: effects on isoprenaline- and exercise-induced cardiovascular stimulation in conscious dogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Comparison of the effects of dexmedetomidine and esmolol on myocardial oxygen consumption in dogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Short-Term Esmolol Improves Coronary Artery Remodeling in Spontaneously Hypertensive Rats through Increased Nitric Oxide Bioavailability and Superoxide Dismutase Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Effects of low doses of esmolol on cardiac and vascular function in experimental septic shock - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. keio.elsevierpure.com [keio.elsevierpure.com]
- 14. Infusion of the beta-adrenergic blocker esmolol attenuates myocardial dysfunction in septic rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. [Effect of esmolol on hemodynamics and clinical outcomes in patients with septic shock] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. westernsono.ca [westernsono.ca]
A Comparative Guide to the Validation of Analytical Methods for Esmolol: HPLC vs. Mass Spectrometry
For researchers, scientists, and drug development professionals, the accurate quantification of esmolol (B25661) is critical for pharmacokinetic studies, quality control, and formulation development. This guide provides a detailed comparison of two common analytical techniques, High-Performance Liquid Chromatography (HPLC) with UV detection and Mass Spectrometry (MS), for the validation of esmolol analysis. The information presented is compiled from various validated methods to assist in selecting the most appropriate technique for specific research needs.
Performance Characteristics: A Side-by-Side Comparison
The choice between HPLC-UV and LC-MS for esmolol analysis often depends on the required sensitivity, selectivity, and the nature of the sample matrix. While HPLC-UV is a robust and cost-effective technique suitable for bulk drug and formulation analysis, LC-MS offers superior sensitivity and selectivity, making it ideal for bioanalytical applications where low concentrations of the drug need to be quantified in complex biological matrices.
The following table summarizes the key quantitative performance parameters for validated HPLC and LC-MS methods for esmolol.
| Parameter | HPLC-UV | LC-MS/MS |
| Linearity Range | 1-50 µg/mL[1], 10-50 µg/mL[2][3], 100-500 µg/mL[4] | 2-1000 ng/mL[5][6], 25-1000 ng/mL[7] |
| Limit of Detection (LOD) | 0.4638 µg/mL[2], 0.614 µg/mL[1] | 2.5 ng/mL (GC-MS)[8] |
| Limit of Quantitation (LOQ) | 1.4055 µg/mL[2], 1.86 µg/mL[1] | 2 ng/mL[5] |
| Accuracy | >98.6%[4] | Within ±6%[7] |
| Precision (%RSD) | <1.7%[4] | Intra-day <8%, Inter-day <10%[5] |
| Detector | UV Absorbance (221nm, 224nm, 275nm, 280nm)[1][2][4][9] | Mass Spectrometer (ESI)[5][7] |
| Primary Application | Bulk drug and pharmaceutical dosage forms | Biological samples (plasma)[5][6][7] |
Visualizing the Method Validation Workflow
The following diagram illustrates a typical workflow for the validation of an analytical method for esmolol, applicable to both HPLC and MS techniques.
Experimental Protocols
Below are detailed methodologies for representative HPLC and LC-MS methods for the analysis of esmolol.
Stability-Indicating RP-HPLC Method
This method is suitable for the determination of esmolol hydrochloride and its related impurities in bulk drug substances.[9]
-
Instrumentation: A Reverse Phase High-Performance Liquid Chromatography (RP-HPLC) system equipped with a UV detector.
-
Column: C18 (250 mm × 4.6 mm, 5µm).
-
Column Temperature: 30°C.
-
Mobile Phase:
-
A: Acetonitrile
-
B: 0.01N Potassium dihydrogen orthophosphate in water (pH=4.8)
-
-
Detection: UV at 221 nm.
-
Injection Volume: 10 µL.
-
Run Time: 12 minutes.
-
Sample Preparation: Esmolol hydrochloride samples are diluted with the mobile phase to achieve concentrations within the linearity range.
LC-MS/MS Method for Esmolol in Human Plasma
This method is designed for the quantification of esmolol in human plasma, offering high sensitivity and selectivity.[5][7]
-
Instrumentation: A Liquid Chromatography system coupled with a tandem mass spectrometer (LC-MS/MS).
-
Sample Preparation:
-
To 200 µL of plasma, add an internal standard.
-
Perform liquid-liquid extraction using methylene (B1212753) chloride.
-
Evaporate the organic layer and reconstitute the residue in 0.05% formic acid.
-
-
Chromatographic Conditions:
-
Column: A suitable C18 or chiral column for enantiomeric separation.[7]
-
Mobile Phase: A gradient of methanol (B129727) and 0.05% formic acid.
-
Flow Rate: As per column specifications.
-
-
Mass Spectrometric Conditions:
-
Ionization: Electrospray Ionization (ESI) in positive mode.
-
Detection: Selected Ion Recording (SIR) or Multiple Reaction Monitoring (MRM). For esmolol, a common transition to monitor is m/z 296.2.[5]
-
-
Injection Volume: 10 µL.
Logical Comparison of Method Attributes
The selection of an analytical method is a critical decision based on a variety of factors. The following diagram illustrates the logical considerations when choosing between HPLC and Mass Spectrometry for esmolol analysis.
References
- 1. researchgate.net [researchgate.net]
- 2. rjstonline.com [rjstonline.com]
- 3. Stability Indicating RP-HPLC Method Development and Validation of Esmolol in Bulk and Injection - ProQuest [proquest.com]
- 4. High-performance liquid chromatographic method for the determination of esmolol hydrochloride - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Liquid chromatography-electrospray mass spectrometry (LC-MS) method for determination of esmolol concentration in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Determination of esmolol and metabolite enantiomers within human plasma using chiral column chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Gas chromatographic-mass spectrometric assay for the ultra-short-acting beta-blocker esmolol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. ijpsr.com [ijpsr.com]
A Comparative Guide to the Safety Profile of Esmolol Versus Other Beta-Blockers
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the safety profile of esmolol (B25661), an ultra-short-acting beta-blocker, with other commonly used beta-blockers such as metoprolol (B1676517), labetalol (B1674207), and propranolol (B1214883). The information is supported by experimental data and presented to aid in research and clinical development.
Introduction: The Unique Profile of Esmolol
Beta-adrenergic receptor antagonists, or beta-blockers, are a cornerstone in managing various cardiovascular conditions.[1][2] They function by competitively blocking the effects of catecholamines (like epinephrine) at beta-adrenergic receptors, thereby reducing heart rate, blood pressure, and cardiac contractility.[1][3] Beta-blockers are classified based on their selectivity for β1 receptors (found primarily in the heart) versus β2 receptors (located in bronchial and vascular smooth muscle) and their pharmacokinetic properties.[2][4]
Esmolol (Brevibloc) is a β1-selective (cardioselective) antagonist distinguished by its unique pharmacokinetic profile.[4][5] It has a rapid onset of action (within 2-10 minutes), an extremely short half-life of approximately 9 minutes, and its effects dissipate within 20-30 minutes of discontinuing the infusion.[5][6] This is due to its rapid metabolism by esterases in red blood cells, a process independent of renal or hepatic function.[6][7][8] These characteristics allow for precise, titratable control of its therapeutic effects, making it particularly valuable in critical care and perioperative settings.[5][7] This guide compares its safety against longer-acting beta-blockers like metoprolol, labetalol, and propranolol.
Mechanism of Action and Signaling Pathway
Beta-blockers exert their effects by inhibiting the normal sympathetic actions mediated by epinephrine (B1671497) and norepinephrine.[1] Stimulation of β1 receptors typically increases heart rate (chronotropy), contractility (inotropy), and renin release from the kidneys.[1] Stimulation of β2 receptors leads to smooth muscle relaxation (e.g., bronchodilation) and metabolic effects like glycogenolysis.[1][2]
-
Cardioselective (β1-selective) blockers like esmolol, metoprolol, and atenolol (B1665814) primarily target β1 receptors in the heart. This selectivity reduces the likelihood of side effects associated with β2 blockade, such as bronchospasm.[1][9] However, this selectivity is dose-dependent and can be lost at higher concentrations.[1][10]
-
Non-selective blockers like propranolol block both β1 and β2 receptors.[1]
-
Mixed alpha- and beta-blockers like labetalol and carvedilol (B1668590) block β1 and β2 receptors as well as α1-adrenergic receptors, leading to vasodilation.[1]
Comparative Safety Data
The primary safety concerns with all beta-blockers are extensions of their therapeutic effects: bradycardia (slow heart rate) and hypotension (low blood pressure).[2][11] The key difference in the safety profile of esmolol lies in the rapid reversibility of these effects.
Table 1: Comparison of Pharmacokinetic and Safety Profiles
| Feature | Esmolol | Metoprolol | Labetalol | Propranolol |
| Receptor Selectivity | β1-selective | β1-selective | α1, β1, β2 (non-selective) | β1, β2 (non-selective) |
| Half-life | ~9 minutes[5] | 3-7 hours | 6-8 hours | 3-6 hours |
| Metabolism | Red Blood Cell Esterases[7] | Hepatic (CYP2D6) | Hepatic | Hepatic |
| Onset of Action (IV) | 2-10 minutes[10] | 5-10 minutes | 2-5 minutes | Rapid |
| Common Adverse Effects | Hypotension (most common, ~12-50%) [12][13], Nausea, Dizziness, Infusion site reactions | Bradycardia, Fatigue, Dizziness[14], Depression, Insomnia[1] | Orthostatic Hypotension, Dizziness, Fatigue, Edema[1] | Bradycardia, Fatigue, Nightmares, Bronchospasm, Sexual dysfunction[1][2] |
| Contraindications | Severe sinus bradycardia, >1st degree heart block, decompensated heart failure, cardiogenic shock[15][16] | Same as Esmolol | Same as Esmolol, Asthma/COPD | Same as Esmolol, Asthma/COPD, Vasospastic angina[9] |
| Key Safety Advantage | Rapid offset of action allows for quick reversal of adverse effects (e.g., hypotension, bradycardia)[5][12] | Cardioselectivity reduces risk of bronchospasm compared to non-selective agents. | α1-blockade provides vasodilation, useful in hypertensive emergencies. | Lipophilicity allows CNS penetration, useful for migraine prophylaxis and performance anxiety.[1] |
| Key Safety Disadvantage | High incidence of transient hypotension.[13][17] | Longer duration of adverse effects if they occur; genetic variability in metabolism. | Higher risk of orthostatic hypotension due to α1-blockade.[1] | High risk of bronchospasm in susceptible patients; CNS side effects (nightmares, insomnia).[1] |
Head-to-Head Clinical Trial Data
Direct comparative studies are essential for understanding nuanced differences in safety and efficacy.
In studies of perioperative hypertension, both esmolol and labetalol effectively reduce blood pressure.[18][19] However, their effects on heart rate differ.
-
A study in geriatric patients undergoing cataract surgery found that esmolol caused a more pronounced decrease in heart rate, with two patients developing extreme bradycardia requiring discontinuation of the drug.[18] Labetalol induced only a moderate decrease in heart rate.[18]
-
In patients recovering from intracranial surgery, labetalol was associated with a significantly more frequent decrease in heart rate compared to esmolol.[19] The transitory nature of post-surgical hypertension makes a short-acting agent like esmolol an attractive option.[19]
Comparisons often focus on postoperative and diagnostic settings.
-
A retrospective study on postoperative rate and rhythm control found that esmolol and IV metoprolol had similar efficacy (72% vs. 76%, respectively).[20]
-
In patients undergoing Coronary CT Angiography (CCTA), both drugs were effective at achieving target heart rates. However, esmolol led to a significantly faster recovery of heart rate and blood pressure after the procedure.[21][22] This rapid hemodynamic recovery can be a significant safety advantage, especially in elderly patients or those with impaired left ventricular function.[21]
The primary distinguishing factor is the duration of action, which is critical in managing adverse events.
-
In acute aortic dissection, rapid heart rate and blood pressure control is vital.[23][24] While propranolol is a traditional choice, its long half-life means that adverse effects like severe bradycardia or heart failure can be prolonged and difficult to manage.[23] Esmolol's ultra-short action provides a safer alternative, as any adverse hemodynamic effects can be quickly reversed by stopping the infusion.[23]
Experimental Protocols
Understanding the methodology of key clinical trials is crucial for interpreting their findings.
Example Protocol: The Esmolol vs. Placebo Multicenter Study for Supraventricular Tachyarrhythmias [12][25]
-
Objective: To compare the efficacy and safety of esmolol with placebo for the treatment of supraventricular tachyarrhythmias (SVT).
-
Study Design: A multicenter, double-blind, randomized, partial-crossover trial.
-
Patient Population: Patients with SVT and a heart rate >120 beats per minute.
-
Intervention:
-
Patients were randomized to receive either esmolol or placebo.
-
Dosing Regimen: Esmolol was administered with a loading dose followed by a continuous infusion, which was titrated to achieve a therapeutic response. The average effective dose was 97.5 mcg/kg/min.[12]
-
Patients who failed the initial therapy ("therapeutic failures") were crossed over to receive the other study medication.
-
-
Primary Endpoints (Therapeutic Response):
-
A reduction in heart rate of ≥20%.
-
Achieving a heart rate of <100 beats per minute.
-
Conversion to normal sinus rhythm.
-
-
Safety Endpoint: The primary safety outcome monitored was the incidence of hypotension.
-
Key Findings: The therapeutic response rate for esmolol was 72%. The most common adverse effect was hypotension, occurring in 12% of patients, which resolved within 30 minutes of discontinuing the drug, highlighting its short duration of action.[12]
Overdose and Toxicity
Beta-blocker overdose can lead to severe hypotension, bradycardia, and cardiogenic shock.[26][27] The management and clinical course differ significantly based on the agent involved.
-
Esmolol: Due to its rapid metabolism, toxicity from an esmolol overdose is transient and typically resolves quickly after discontinuing the infusion.[5][12] This makes it a much safer agent in cases of accidental overdose or exaggerated patient response.
-
Longer-acting agents (Metoprolol, Propranolol, Labetalol): Overdose is more severe and requires intensive intervention, which can include IV fluids, glucagon, vasopressors, and sometimes high-dose insulin (B600854) euglycemic therapy or lipid emulsion therapy.[26] Propranolol is particularly dangerous in overdose due to its membrane-stabilizing (sodium channel blockade) effects and high lipophilicity, which can cause seizures and ventricular dysrhythmias.[26][27]
Table 2: Features of Overdose for Select Beta-Blockers
| Agent | Key Overdose Features |
| Esmolol | Effects are transient and resolve rapidly upon discontinuation. |
| Metoprolol | Primarily bradycardia and hypotension. Effects are prolonged. |
| Labetalol | Hypotension is often the most prominent feature.[26] Bradycardia may be less severe than with other agents.[26] |
| Propranolol | High risk of seizures and hypoglycemia.[26] Can cause QRS widening and ventricular arrhythmias due to sodium channel blockade.[27] |
| Atenolol | Bradycardia is a very common feature of overdose (reported in 50% of cases in one review).[26] |
Conclusion
The primary safety advantage of esmolol over other beta-blockers is its unique pharmacokinetic profile. Its rapid onset, short half-life, and titratability provide a level of control and safety that is unmatched by longer-acting agents, especially in critically ill or hemodynamically unstable patients.[5][7]
While esmolol is associated with a high incidence of transient hypotension, this effect is predictable and easily managed by adjusting or discontinuing the infusion.[12][13] In contrast, adverse effects from longer-acting beta-blockers like metoprolol, labetalol, and particularly propranolol, are more persistent and can lead to more significant morbidity. The choice of a beta-blocker must therefore be tailored to the specific clinical scenario, with esmolol representing the optimal choice when precise, rapidly reversible beta-blockade is required.
References
- 1. Beta blocker - Wikipedia [en.wikipedia.org]
- 2. Beta Blockers - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. my.clevelandclinic.org [my.clevelandclinic.org]
- 4. ovid.com [ovid.com]
- 5. Esmolol: a titratable short-acting intravenous beta blocker for acute critical care settings - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Esmolol. A review of its therapeutic efficacy and pharmacokinetic characteristics. | Semantic Scholar [semanticscholar.org]
- 7. Pharmacology and pharmacokinetics of esmolol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. tandfonline.com [tandfonline.com]
- 10. Esmolol - WikiAnesthesia [wikianesthesia.org]
- 11. Beta Blockers for High Blood Pressure [webmd.com]
- 12. Comparison of the efficacy and safety of esmolol, a short-acting beta blocker, with placebo in the treatment of supraventricular tachyarrhythmias. The Esmolol vs Placebo Multicenter Study Group - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. The safety of perioperative esmolol: a systematic review and meta-analysis of randomized controlled trials - Database of Abstracts of Reviews of Effects (DARE): Quality-assessed Reviews - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 14. drugs.com [drugs.com]
- 15. accessdata.fda.gov [accessdata.fda.gov]
- 16. drugs.com [drugs.com]
- 17. The safety of perioperative esmolol: a systematic review and meta-analysis of randomized controlled trials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. A comparison of esmolol and labetalol for the treatment of perioperative hypertension in geriatric ambulatory surgical patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Labetalol and esmolol in the control of hypertension after intracranial surgery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Paper: Esmolol IV vs. Metoprolol IV for Post-Operative Rate and Rhythm Control (2012 ACCP Annual Meeting) [accp.confex.com]
- 21. researchgate.net [researchgate.net]
- 22. Prospective Clinical Trial Comparing IV Esmolol to IV Metoprolol in CT Coronary Angiography: Effect on Hemodynamic, Technical Parameters and Cost | Semantic Scholar [semanticscholar.org]
- 23. Intravenous esmolol in acute aortic dissection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. Esmolol for severe hypertension with aortic dissection [gemr.org]
- 25. Comparison of the efficacy and safety of esmolol, a short-acting beta blocker, with placebo in the treatment of supraventricular tachyarrhythmias | Scilit [scilit.com]
- 26. acmt.net [acmt.net]
- 27. litfl.com [litfl.com]
Safety Operating Guide
Navigating the Safe Disposal of Esmolol Acid Hydrochloride: A Procedural Guide
For researchers, scientists, and drug development professionals, the proper disposal of chemical reagents is a critical component of laboratory safety and environmental responsibility. Esmolol acid hydrochloride, a beta-blocker, requires careful handling and adherence to specific disposal protocols to prevent environmental contamination and ensure regulatory compliance. This guide provides essential, step-by-step information for the safe and legal disposal of this compound.
Core Principles of Pharmaceutical Waste Disposal
The disposal of pharmaceutical waste, including this compound, is governed by a hierarchy of regulations from federal to local levels. A key principle is that the waste generator—the laboratory or institution—is responsible for correctly identifying and classifying the waste to ensure it is managed properly.[1][2][3] Since 2019, the Environmental Protection Agency (EPA) has prohibited the practice of "sewering," or flushing hazardous pharmaceutical waste down the drain.[4][5][6]
All waste must be handled in accordance with local, state, and federal regulations.[7][8] It is crucial to consult your institution's Environmental Health and Safety (EHS) department or a licensed waste management authority to ensure compliance with all applicable rules, which may be more stringent than federal mandates.[7]
Step-by-Step Disposal Procedure for this compound
The following procedure outlines the decision-making process and actions required for the proper disposal of this compound.
Step 1: Waste Characterization (Hazardous vs. Non-Hazardous)
The first and most critical step is to determine if the this compound waste is classified as hazardous. Under the Resource Conservation and Recovery Act (RCRA), a chemical waste can be considered hazardous if it is specifically listed by the EPA or if it exhibits certain characteristics (e.g., ignitability, corrosivity, reactivity, or toxicity).[4]
-
Consult the Safety Data Sheet (SDS): The SDS for this compound will provide initial hazard information.[1][2][8][9] While the SDS may not definitively state whether the waste is RCRA hazardous, it will list hazard statements (e.g., "Causes skin irritation," "Causes serious eye irritation") that inform the assessment.[1]
-
Institutional Guidance: Your EHS department will have established procedures and criteria for hazardous waste determination. They are the primary resource for classifying chemical waste.
Step 2: Segregation and Collection
Proper segregation of chemical waste is essential to prevent dangerous reactions and to ensure cost-effective disposal.
-
Dedicated Waste Container: Collect this compound waste in a designated, leak-proof container that is compatible with the chemical.[10] The container should be clearly labeled as "Hazardous Waste" (if applicable) and list the full chemical name: "this compound."
-
Avoid Mixing: Do not mix this compound waste with other chemical waste streams unless explicitly permitted by your EHS department.[11] Mixing incompatible materials can lead to dangerous chemical reactions.[10]
-
Solid vs. Liquid Waste:
-
Solid Waste: For unused or expired powder, collect it in its original container or a suitable, labeled waste container. Avoid generating dust during handling.[7][8] If a spill of the solid occurs, dampen it with water to prevent dusting before sweeping it into a container for disposal.[7]
-
Liquid Waste (Solutions): Aqueous solutions of this compound should be collected in a labeled, sealed container. Do not allow wash water from cleaning contaminated equipment to enter drains; collect it for proper disposal.[7]
-
Step 3: Storage of Waste
-
Secure and Ventilated Area: Store the waste container in a cool, dry, and well-ventilated area, away from incompatible materials.[1][9] The storage area should be a designated satellite accumulation area or a central hazardous waste storage facility, as determined by your institution's policies.
-
Container Management: Keep the waste container securely sealed when not in use.[7]
Step 4: Arranging for Disposal
-
Contact EHS or a Licensed Contractor: Once the waste container is full or has reached the designated accumulation time limit, contact your institution's EHS department or a licensed hazardous waste disposal contractor to arrange for pickup and disposal.[10]
-
Disposal Methods: The most common and recommended disposal methods for pharmaceutical waste are:
-
Incineration: Disposal in a licensed apparatus is a frequently cited method.[7] For certain types of pharmaceutical waste, incineration is mandatory.[12]
-
Licensed Landfill: Burial in a licensed landfill is another potential disposal route, though this is typically for waste that has been treated or is determined to be non-hazardous.[7]
-
-
Recycling: While recycling is a preferred option in the waste management hierarchy, it is generally not applicable to contaminated or expired this compound.[7]
Experimental Protocols
While the provided search results do not detail specific experimental protocols for determining the hazardous characteristics of this compound waste (as this is typically done by referencing regulatory lists and chemical properties), a common procedure for determining toxicity is the Toxicity Characteristic Leaching Procedure (TCLP) .
Toxicity Characteristic Leaching Procedure (TCLP) - EPA Method 1311
-
Objective: This method is designed to simulate the leaching a waste will undergo if disposed of in a sanitary landfill. The resulting leachate is analyzed to determine if it contains any of the 40 toxic chemicals at concentrations equal to or greater than the regulatory limits.
-
Methodology:
-
A representative sample of the waste is obtained.
-
The sample is separated into its liquid and solid components.
-
The solid phase is reduced in particle size if necessary.
-
The solid material is then leached with an extraction fluid (either acidic or neutral, depending on the alkalinity of the waste) for 18 hours in a specialized tumbling device.
-
The resulting liquid extract is then combined with the liquid phase of the original waste.
-
This final liquid is analyzed to determine the concentration of regulated contaminants.
-
Quantitative Data Summary
The search results did not provide specific quantitative data for this compound disposal, such as concentration thresholds for hazardous waste classification. This information is typically found in federal (40 CFR § 261.24) and state environmental regulations, which list specific chemicals and their regulatory limits for the toxicity characteristic. For any given waste stream, the TCLP results would be compared against these regulatory limits.
| Parameter | Value | Source/Regulation |
| RCRA Hazardous Waste Status | Generator-determined | 40 CFR 261.3 |
| Prohibited Disposal Method | Sewer/Drain Disposal | EPA Final Rule (2019) |
| Recommended Disposal | Incineration or Licensed Landfill | Safety Data Sheets |
Disposal Workflow Diagram
The following diagram illustrates the logical steps for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
References
- 1. aksci.com [aksci.com]
- 2. fishersci.com [fishersci.com]
- 3. sandiegocounty.gov [sandiegocounty.gov]
- 4. pharmalogistics.com [pharmalogistics.com]
- 5. epa.gov [epa.gov]
- 6. mcfenvironmental.com [mcfenvironmental.com]
- 7. datasheets.scbt.com [datasheets.scbt.com]
- 8. szabo-scandic.com [szabo-scandic.com]
- 9. file.medchemexpress.com [file.medchemexpress.com]
- 10. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
- 11. atriumhealth.org [atriumhealth.org]
- 12. Hazardous Materials & Waste Management | Safety Office [safety.ucsf.edu]
Personal protective equipment for handling Esmolol acid hydrochloride
For Researchers, Scientists, and Drug Development Professionals
This guide provides immediate and essential safety protocols, operational procedures, and disposal plans for handling Esmolol acid hydrochloride in a laboratory setting. Adherence to these guidelines is crucial for ensuring personal safety and maintaining a secure research environment.
Hazard Identification and Personal Protective Equipment (PPE)
This compound is a beta-1 adrenergic receptor antagonist. While comprehensive toxicological properties have not been fully investigated, it is known to cause serious eye irritation and may be harmful if inhaled, ingested, or absorbed through the skin.[1] Some safety data sheets classify it as toxic if swallowed, in contact with skin, or if inhaled. Therefore, strict adherence to PPE protocols is mandatory.
Recommended Personal Protective Equipment
The following table summarizes the required PPE for handling this compound.
| PPE Category | Item | Standard | Purpose |
| Eye Protection | Safety Goggles | ANSI Z87.1 / EN166 | Protects against splashes and dust. Must be worn at all times when handling the solid or solutions. |
| Face Shield | ANSI Z87.1 / EN166 | To be worn in conjunction with safety goggles when there is a significant risk of splashes or when handling larger quantities. | |
| Hand Protection | Nitrile Gloves | ASTM D6319 / EN374 | Provides a barrier against skin contact. Double gloving is recommended when handling the pure solid or concentrated solutions. |
| Body Protection | Laboratory Coat | N/A | Protects skin and personal clothing from contamination. Should be buttoned and have tight-fitting cuffs. |
| Chemical Resistant Apron | N/A | Recommended when handling larger volumes of solutions or during spill cleanup. | |
| Respiratory Protection | NIOSH-approved Respirator | N/A | Required when handling the powder outside of a containment system (e.g., fume hood, glove box) or when aerosols may be generated. A fit-tested N95 respirator is the minimum recommendation.[1] |
Occupational Exposure Limits
There are currently no established occupational exposure limits (OELs) such as Threshold Limit Value (TLV), Permissible Exposure Limit (PEL), or Recommended Exposure Limit (REL) for this compound.[2][3] In the absence of a defined OEL, an approach of minimizing exposure to as low as reasonably practicable (ALARP) must be adopted through the use of engineering controls and appropriate PPE.
Operational Plans: Handling and Experimental Protocols
Donning and Doffing of Personal Protective Equipment
Proper donning and doffing of PPE is critical to prevent contamination. The following workflow should be followed meticulously.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
